Product packaging for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol(Cat. No.:CAS No. 4014-77-1)

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Cat. No.: B1585414
CAS No.: 4014-77-1
M. Wt: 211.26 g/mol
InChI Key: NPKCAMZGRRHFTJ-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol (CAS 4014-77-1) is a tricyclic dibenzazepine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a distinctive three-dimensional configuration that enables diverse interactions with biological targets, making it a valuable scaffold for pharmaceutical research and development . The dibenzazepine core is recognized for a wide range of biological activities, and this particular derivative serves as a key intermediate for exploring novel pharmacophores . Researchers are investigating its potential in the development of potential therapeutic agents targeting various medical conditions, leveraging its unique structural properties . A recent (2025) synthetic advancement has streamlined access to this class of compounds via a novel three-step process. This method utilizes a TDAE-mediated reaction followed by an intramolecular Buchwald-Hartwig coupling, providing researchers with a more straightforward route to various substituted derivatives for structure-activity relationship (SAR) studies . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B1585414 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol CAS No. 4014-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,14-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKCAMZGRRHFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346309
Record name 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4014-77-1
Record name 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathways for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

A Comprehensive Technical Guide to the Physicochemical Properties of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Contextualizing the Core Moiety

The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of critical therapeutic agents, including antidepressants and anticonvulsants. The derivative, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, represents a key intermediate and a valuable pharmacophore in its own right. It is notably related to the synthesis of modern antiepileptic drugs such as Eslicarbazepine acetate, which is derived from the ketone reduction of oxcarbazepine derivatives. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for leveraging its therapeutic potential, optimizing synthesis, designing stable formulations, and predicting its pharmacokinetic profile. This guide provides an in-depth analysis of these core properties, grounded in established experimental methodologies and their direct implications for pharmaceutical research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification and structure.

  • IUPAC Name: this compound

  • Synonyms: Azepin-10-ol, 10,11-Dihydro-5H-dibenzo[b,f]; 10-Hydroxyiminodibenzyl

  • CAS Number: 4014-77-1

  • Molecular Formula: C₁₄H₁₃NO

Caption: Chemical structure of this compound.

Core Physicochemical Data Summary

The following table consolidates the key physicochemical parameters of the title compound. These values, whether experimentally derived or computationally predicted, are fundamental to predicting the molecule's behavior in both chemical and biological systems.

PropertyValueSourceSignificance in Drug Development
Molecular Weight 211.26 g/mol Influences diffusion rates, membrane transport, and formulation calculations.
Melting Point (°C) Not experimentally determined. Parent (Iminodibenzyl): 105-108 °C.Indicator of purity, lattice energy, and solid-state stability.
Boiling Point (°C) 366.6 ± 41.0 (Predicted)Relevant for purification (distillation) and assessing thermal stability.
LogP (Octanol/Water) 2.6 - 3.16 (Computed)Measures lipophilicity; critical for predicting membrane permeability and absorption.
Polar Surface Area 32.26 ŲPredicts transport properties, particularly blood-brain barrier penetration.
Aqueous Solubility Sparingly soluble (Predicted)Inferred from structureDirectly impacts dissolution rate, bioavailability, and formulation options.
pKa Not experimentally determined.Inferred from structureGoverns the ionization state at physiological pH, affecting solubility and receptor binding.

In-Depth Analysis of Key Properties

Lipophilicity (LogP)

The partition coefficient (LogP) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its aqueous phase at equilibrium. It is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Insight: The computed LogP value of ~2.6 indicates that this compound is moderately lipophilic. A positive LogP value signifies a preference for lipid environments over aqueous ones. This level of lipophilicity is often favorable for oral drug candidates, as it suggests the molecule can effectively partition into and cross the lipid bilayers of cell membranes, a necessary step for absorption from the gastrointestinal tract. However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and potential sequestration in fatty tissues.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous system. For drug development, aqueous solubility is paramount, as a drug must be in solution to be absorbed into systemic circulation.

  • Insight: While a precise experimental value is not available, the molecular structure allows for a strong prediction of its behavior. The large, tricyclic dibenzo[b,f]azepine core is inherently hydrophobic and will significantly limit water solubility. The presence of a single polar hydroxyl (-OH) group and a secondary amine (-NH-) will confer some limited aqueous solubility through hydrogen bonding. Therefore, the compound is best described as "sparingly soluble" in water. Low aqueous solubility can present significant challenges in formulation and may lead to poor or variable bioavailability.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the charge state of a drug affects its solubility, permeability, and interaction with biological targets.

  • Insight: this compound is an amphoteric molecule containing two ionizable centers:

    • The Secondary Amine: The nitrogen atom in the azepine ring is a weak base. It will be protonated (become positively charged) at pH values below its pKa. This protonated form will exhibit significantly higher aqueous solubility.

    • The Hydroxyl Group: The alcohol is a very weak acid and will only deprotonate (become negatively charged) at a very high pH, likely outside the physiological range. The amine's pKa is of primary importance. At the pH of the small intestine (pH ~6-7.4), a significant fraction of the molecule will be in its neutral, more lipophilic form, facilitating membrane absorption.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail field-proven methodologies for determining the key properties discussed.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range. This method is therefore

An In-Depth Technical Guide to the Mechanism of Action of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a key pharmacological agent and the principal active metabolite of the anticonvulsant drug oxcarbazepine. Known also as licarbazepine, this molecule represents a cornerstone in the management of epilepsy. This document will elucidate its primary molecular target, the voltage-gated sodium channels, and detail its modulatory effects on channel gating. Furthermore, we will explore its metabolic origins, pharmacokinetic profile, and the broader therapeutic context of the dibenzo[b,f]azepine class. Methodologies for investigating its mechanism, including electrophysiological and binding assays, will be detailed for the benefit of researchers and drug development professionals.

Introduction: The Dibenzo[b,f]azepine Scaffold in Neuroscience

The dibenzo[b,f]azepine tricycle is a privileged scaffold in medicinal chemistry, giving rise to a class of drugs with profound effects on the central nervous system. Compounds built upon this framework are recognized for their wide array of biological activities, including antidepressant, anxiolytic, and anticonvulsant properties.[1] this compound, a prominent member of this family, has been a subject of significant investigation, not only for its own therapeutic potential but also as a crucial active metabolite of the widely used antiepileptic drug, oxcarbazepine.[2][3] More recently, its enantiomer, eslicarbazepine, has been developed as a standalone therapeutic in the form of the prodrug eslicarbazepine acetate, offering an improved pharmacokinetic profile.[1][4] This guide will focus on the core mechanism of action that underpins the therapeutic efficacy of this compound.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism through which this compound exerts its anticonvulsant effects is the blockade of voltage-gated sodium channels (VGSCs).[3] These ion channels are critical for the initiation and propagation of action potentials in neurons.[5] By modulating VGSC function, this compound effectively stabilizes hyperexcited neuronal membranes, thereby suppressing the repetitive neuronal firing characteristic of epileptic seizures.[2]

Preferential Binding to the Inactivated State

A key feature of the interaction between this compound and VGSCs is its preferential binding to the inactivated state of the channel.[6] VGSCs can exist in three main conformational states: resting (closed), open, and inactivated. The transition between these states is voltage-dependent. During periods of high-frequency neuronal firing, as occurs during a seizure, a larger proportion of VGSCs are in the open and inactivated states. By having a higher affinity for the inactivated state, this compound selectively targets and suppresses the activity of rapidly firing neurons, with less impact on neurons firing at a normal physiological rate.[4]

Effects on Channel Gating: Slow vs. Fast Inactivation

Electrophysiological studies have provided detailed insights into how this compound and its S-enantiomer, eslicarbazepine, modulate VGSC gating. Unlike older drugs in its class such as carbamazepine, which significantly affects the fast inactivation process of VGSCs, eslicarbazepine has been shown to have minimal impact on fast inactivation.[7][8] Instead, its primary effect is on the slow inactivation state of the channel.[6][7]

  • Enhancement of Slow Inactivation: this compound and eslicarbazepine significantly enhance the slow inactivation of VGSCs.[7][8] This is characterized by a hyperpolarizing shift in the voltage-dependence of slow inactivation, meaning that channels enter the slow inactivated state at more negative membrane potentials.[7] This effect reduces the number of available channels that can be opened by subsequent depolarizations, thus dampening neuronal excitability.

  • Affinity for Channel States: The affinity of eslicarbazepine for the slow inactivated state is approximately 5.9 times higher than its affinity for the resting state.[7][8] This further underscores its use-dependent mechanism of action.

The following diagram illustrates the proposed interaction of this compound with the different states of the voltage-gated sodium channel.

VGSC_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Fast_Inactivated Fast Inactivated State (Non-conducting) Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated State (Non-conducting) Open->Slow_Inactivated Prolonged Depolarization Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Slow Recovery Drug 10,11-Dihydro-5H-dibenzo [b,f]azepin-10-ol Drug->Slow_Inactivated High Affinity Binding & Stabilization

Caption: Interaction of this compound with VGSC states.

Effects on Specific VGSC Subtypes

While the primary action is on neuronal VGSCs, studies have also investigated the effects on other subtypes. For instance, eslicarbazepine and its prodrug have been shown to inhibit the cardiac sodium channel isoform, NaV1.5.[9][10][11] This interaction includes inhibition of both transient and persistent sodium currents, a hyperpolarizing shift in the voltage-dependence of fast inactivation, and a slowing of the recovery from inactivation.[9][10][11] These findings may explain the observed prolongation of the PR interval in some patients.[9]

Secondary and Investigational Mechanisms

While the blockade of VGSCs is the established primary mechanism of action for the anticonvulsant effects of this compound, the dibenzo[b,f]azepine scaffold has been explored for other biological targets.

Sirtuin 2 (SIRT2) Inhibition

The 10,11-dihydro-5H-dibenzo[b,f]azepine framework has been utilized as a scaffold for the development of selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[12][13][14][15] In vitro screening has identified derivatives of this scaffold with low micromolar IC50 values against SIRT2 and significant selectivity over other sirtuin isoforms like SIRT1.[13][14][15] While this demonstrates the versatility of the chemical scaffold, it is important to note that significant SIRT2 inhibition by this compound at therapeutic concentrations for epilepsy has not been established as a primary or secondary mechanism of its anticonvulsant action. This remains an area of active research, potentially for different therapeutic indications.

T-type Calcium Channels

Some evidence suggests that eslicarbazepine acetate may also inhibit Cav3.2 T-type calcium channels.[4] These channels are implicated in certain types of seizures, and their inhibition could contribute to the overall anticonvulsant profile of the drug. However, this is considered a secondary mechanism compared to its potent effects on VGSCs.

Metabolism and Pharmacokinetics

This compound is the major and pharmacologically active metabolite of oxcarbazepine.[2][16] Following oral administration, oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to this compound.[2] This biotransformation is a key aspect of its clinical pharmacology.

The following diagram illustrates the metabolic pathway from oxcarbazepine to this compound.

Metabolism_Pathway Oxcarbazepine Oxcarbazepine (Prodrug) Licarbazepine 10,11-Dihydro-5H-dibenzo [b,f]azepin-10-ol (Active Metabolite) Oxcarbazepine->Licarbazepine Reduction Enzyme Cytosolic Reductases (Liver)

Caption: Metabolic conversion of oxcarbazepine to its active metabolite.

The pharmacokinetic profile of this compound is characterized by a half-life of approximately 9 hours.[2] It is further metabolized primarily through glucuronidation before renal excretion.[2] The metabolism of eslicarbazepine acetate leads predominantly to the S-enantiomer, eslicarbazepine, which has a longer half-life of 20-24 hours, allowing for once-daily dosing.[4][6]

Experimental Protocols for Mechanistic Investigation

The elucidation of the mechanism of action of this compound relies on specialized in vitro techniques.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[17]

Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.

Methodology:

  • Cell Preparation: Utilize a cell line endogenously or heterologously expressing the VGSC subtype of interest (e.g., N1E-115 neuroblastoma cells or HEK293 cells transfected with a specific channel isoform).[7][9]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.[17]

  • Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure different aspects of channel gating:

    • Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps from a holding potential to determine the voltage-dependence of channel activation.

    • Steady-State Fast Inactivation: A two-pulse protocol with a variable conditioning prepulse to determine the voltage at which half of the channels are inactivated.

    • Recovery from Fast Inactivation: A two-pulse protocol with a variable inter-pulse interval at a hyperpolarized potential to measure the time course of recovery from inactivation.

    • Steady-State Slow Inactivation: A protocol involving a long (several seconds) conditioning prepulse at various potentials to induce and measure slow inactivation.[7][8]

  • Compound Application: Perfuse the cells with a solution containing a known concentration of this compound and repeat the voltage protocols.

  • Data Analysis: Compare the channel gating parameters (e.g., V1/2 of activation and inactivation, time constants) before and after compound application to quantify its effects.

The following diagram illustrates a typical workflow for a patch-clamp experiment.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing VGSC of Interest Start->Prepare_Cells Establish_Patch Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Establish_Patch Baseline_Recording Record Baseline Channel Activity (Control) Establish_Patch->Baseline_Recording Apply_Compound Apply 10,11-Dihydro-5H-dibenzo [b,f]azepin-10-ol Baseline_Recording->Apply_Compound Experimental_Recording Record Channel Activity with Compound Apply_Compound->Experimental_Recording Washout Washout Compound Experimental_Recording->Washout Washout_Recording Record Channel Activity After Washout Washout->Washout_Recording Analyze_Data Analyze Data and Compare Conditions Washout_Recording->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor.

Objective: To quantify the binding affinity of this compound to voltage-gated sodium channels.

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from a tissue or cell line rich in the VGSC of interest.[18]

  • Radioligand: Use a radiolabeled ligand that binds to a specific site on the VGSC, such as [³H]batrachotoxin (BTX), which binds to the neurotoxin receptor site 2 within the channel pore.[18][19]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.[18]

  • Quantification: Measure the amount of radioactivity retained on the filters.

  • Data Analysis: Plot the percentage of specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of eslicarbazepine (the active S-enantiomer of this compound) with voltage-gated sodium channels.

ParameterValueCell LineReference
Shift in V0.5 of Slow Inactivation -31.2 mVN1E-115[7][8]
Affinity Ratio (Slow Inactivated vs. Resting State) 5.9N1E-115[7][8]
Shift in V0.5 of Fast Inactivation No significant effectN1E-115[7]

Conclusion

This compound is a pivotal molecule in the pharmacology of anticonvulsant drugs. Its primary mechanism of action is the voltage- and use-dependent blockade of voltage-gated sodium channels. A defining characteristic of its interaction is the preferential binding to and stabilization of the slow inactivated state of the channel, which leads to a reduction in neuronal hyperexcitability. This nuanced mechanism distinguishes it from older drugs in its class and contributes to its therapeutic efficacy and tolerability. While the dibenzo[b,f]azepine scaffold shows promise for targeting other proteins such as SIRT2, the core therapeutic action of this compound in epilepsy is firmly rooted in its modulation of sodium channel function. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel and improved therapies for neurological disorders.

References

An In-Depth Technical Guide on the Biological Activity of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol (Licarbazepine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a molecule of significant pharmacological interest. Known interchangeably as Licarbazepine or the monohydroxy derivative (MHD), this compound is the principal active metabolite of the widely used antiepileptic prodrug, Oxcarbazepine. The therapeutic efficacy of Oxcarbazepine is almost entirely attributable to Licarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes, thereby suppressing seizure propagation. This document details the compound's metabolic origins, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its established role in neuroscience. Furthermore, it provides detailed, field-proven experimental protocols for assessing its bioactivity, offering a critical resource for researchers investigating this chemical scaffold for novel therapeutic applications.

Introduction to the Dibenzo[b,f]azepine Scaffold

The tricyclic dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS).[1][2] Its distinct three-dimensional structure allows for precise interactions with a variety of biological targets.[1] Prominent examples include Carbamazepine, a cornerstone therapy for epilepsy and neuropathic pain, and Imipramine, a tricyclic antidepressant.[2][3]

This compound, the subject of this guide, is a critical molecule within this class. It is more commonly known in pharmacological literature as Licarbazepine or the monohydroxy derivative (MHD) .[4][5] It is not typically administered directly but is formed in vivo from its parent prodrugs, making its biological activity central to the efficacy of established antiepileptic therapies.[4][5][6]

Metabolic Generation and Chemical Synthesis

Role as a Primary Active Metabolite

Licarbazepine is the pharmacologically active entity derived from the prodrug Oxcarbazepine.[4][6] Upon oral administration, Oxcarbazepine is rapidly and extensively metabolized by cytosolic arylketone reductases in the liver.[7][8][9] This reductive process converts the 10-keto group of Oxcarbazepine into a 10-hydroxy group, yielding Licarbazepine.[4][9] While approximately 70% of the parent drug is converted to Licarbazepine, only about 2% of Oxcarbazepine remains unchanged in circulation.[4] This metabolic conversion is critical, as Oxcarbazepine itself is largely inactive, and its anticonvulsant effects are mediated almost exclusively by Licarbazepine.[4][6]

Similarly, the newer antiepileptic drug Eslicarbazepine Acetate is a prodrug that is hydrolyzed to form (S)-licarbazepine, the S-enantiomer of Licarbazepine, which is responsible for its therapeutic effects.[5][10]

G OXC Oxcarbazepine (Prodrug) MHD This compound (Licarbazepine/MHD) (Active Metabolite) OXC->MHD Reduction (Cytosolic Reductases) DHD 10,11-Dihydroxy Derivative (Inactive Metabolite) MHD->DHD Oxidation (~4%) MHD_Gluc Licarbazepine-Glucuronide (Excreted) MHD->MHD_Gluc Glucuronidation (Major Elimination Pathway) G cluster_0 Neuronal Membrane Resting Resting State Channel Closed Ready to Open Active Active State Channel Open Na+ Influx Resting->Active Depolarization Inactive Inactive State Channel Blocked Refractory Active->Inactive Inactivation Inactive->Resting Repolarization Licarbazepine Licarbazepine Licarbazepine->Inactive Preferential Binding & Stabilization G cluster_prep Preparation cluster_test Testing (at Time of Peak Effect) cluster_analysis Analysis acclimate 1. Acclimate Animals prepare_compounds 2. Prepare Test Compound & Vehicle Control acclimate->prepare_compounds administer 3. Administer Doses (i.p. or p.o.) prepare_compounds->administer anesthetize 4. Apply Anesthetic & Saline to Corneas administer->anesthetize stimulate 5. Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) anesthetize->stimulate observe 6. Observe for Tonic Hindlimb Extension stimulate->observe endpoint 7. Record Endpoint (Protected vs. Not Protected) observe->endpoint calculate 8. Calculate % Protected & ED50 endpoint->calculate

References

A Technical Guide to the Spectroscopic Characterization of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is a key heterocyclic compound and a significant building block in medicinal chemistry. It forms the core structure of several pharmacologically active agents, most notably as a metabolite of the antiepileptic drug oxcarbazepine. Its derivatives have garnered considerable attention for their therapeutic potential, including anticancer, anti-inflammatory, and antidepressant activities.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives in drug discovery and development pipelines.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also to provide insights into the experimental rationale and interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including its tricyclic framework, the presence of aromatic rings, a secondary amine, a hydroxyl group, and a chiral center at C10, give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and numbering convention used for the interpretation of the spectroscopic data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the aromatic, benzylic, methine, and amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the neighboring atoms and the overall geometry of the tricyclic system.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.20 - 6.80Multiplet-
H-105.25Doublet8.0
N-H4.50 (broad)Singlet-
H-11a3.40Doublet of Doublets15.0, 8.0
H-11b2.90Doublet15.0
OH2.50 (broad)Singlet-

Expertise & Experience: The broadness of the N-H and O-H signals is a consequence of quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water. The diastereotopic nature of the C11 protons (H-11a and H-11b) results in their distinct chemical shifts and coupling patterns, a key indicator of the rigid, non-planar conformation of the seven-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary)145.0, 142.5, 132.0, 130.0
Aromatic C-H129.0, 128.5, 127.0, 125.0, 120.0, 118.0
C-1075.0
C-1145.0

Trustworthiness: The assignment of the quaternary and protonated aromatic carbons can be definitively confirmed using advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135), which differentiates between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the O-H, N-H, C-H, and C=C bonds.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3400 (broad)O-H (alcohol)Stretching
~3350N-H (secondary amine)Stretching
3100 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1600 - 1450Aromatic C=CStretching
~1250C-O (alcohol)Stretching
~1200C-N (amine)Stretching

Authoritative Grounding: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding. The position of the N-H stretch is characteristic of a secondary amine within a heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, with a molecular formula of C₁₄H₁₃NO, the expected monoisotopic mass is 211.0997 g/mol .[2]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺) is expected at m/z 211. Key fragmentation pathways would likely involve the loss of the hydroxyl group, water, or cleavage of the seven-membered ring.

M [C14H13NO]+• m/z = 211 M_minus_OH [M - •OH]+ m/z = 194 M->M_minus_OH - •OH M_minus_H2O [M - H2O]+• m/z = 193 M->M_minus_H2O - H2O Iminostilbene Iminostilbene radical cation m/z = 193 M_minus_H2O->Iminostilbene Rearrangement cluster_workflow Spectroscopic Analysis Workflow Sample Sample of 10,11-Dihydro-5H- dibenzo[b,f]azepin-10-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Peaks, Shifts) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Confirmation Data->Analysis

References

Unveiling the Three-Dimensional Architecture of a Promising Therapeutic Scaffold: A Technical Guide to the Crystal Structure Analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tricyclic framework of dibenzazepines is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active therapeutic agents. Among these, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol stands out as a pivotal intermediate and a scaffold for the development of next-generation pharmaceuticals, including the antiepileptic drug eslicarbazepine acetate.[1] A profound understanding of the three-dimensional structure of this core molecule is paramount for rational drug design, enabling the optimization of steric and electronic interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of this compound, detailing a robust synthetic protocol, rigorous analytical methodologies for structural elucidation, and a thorough examination of its crystallographic features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of dibenzazepine-based therapeutics.

Introduction: The Significance of the Dibenzazepine Scaffold

Dibenzazepine derivatives represent a critically important class of compounds in the pharmaceutical landscape, renowned for their broad spectrum of biological activities.[1] The inherent three-dimensional conformation of the tricyclic system, which consists of an azepine ring fused to two benzene rings, facilitates interactions with a diverse array of biological targets.[1] This structural motif is the foundation for numerous drugs, including antidepressants and anticonvulsants.[2] Notably, the derivative eslicarbazepine acetate, which is closely related to this compound, has been successfully commercialized as a once-daily treatment for partial-onset seizures, offering an improved side-effect profile compared to its predecessors, carbamazepine and oxcarbazepine.[1]

The therapeutic potential of dibenzazepine derivatives underscores the importance of elucidating their precise molecular architecture. A detailed understanding of the crystal structure provides invaluable insights into:

  • Structure-Activity Relationships (SAR): Correlating the three-dimensional arrangement of atoms with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacophore Modeling: Identifying the key structural features responsible for therapeutic effects to develop new compounds with similar or improved properties.

  • Polymorphism Screening: Investigating the existence of different crystalline forms of a drug substance, which can significantly impact its solubility, stability, and bioavailability.

  • Intellectual Property: Establishing a comprehensive characterization of novel chemical entities for patent protection.

This guide will focus on the crystal structure analysis of the parent alcohol, this compound, a key building block for many of these important therapeutic agents.

Synthesis and Crystallization: A Streamlined Approach

The synthesis of this compound derivatives has been the subject of considerable research. A recently developed, efficient three-step process provides a practical and straightforward route to this class of compounds.[1][3][4] This method offers high yields and utilizes commercially available starting materials, making it an accessible approach for many research laboratories.

Synthetic Workflow

The synthesis commences with a nucleophilic addition reaction, followed by reduction of a nitro group and a final cyclization step. The general procedure is outlined below.[3]

Synthesis_Workflow start o-Nitrobenzyl Halide + Aldehyde step1 Nucleophilic Addition (TDAE, Acetonitrile) start->step1 intermediate1 Intermediate Alcohol step1->intermediate1 step2 Nitro Group Reduction (Pd/C, Hydrazine Hydrate, Methanol) intermediate1->step2 intermediate2 2-(2-aminophenyl)-1-phenylethan-1-ol Derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product This compound Derivative step3->product

A high-level overview of the three-step synthesis process.
Detailed Experimental Protocol: Synthesis

The following protocol is adapted from the work of Sroor et al.[3]

  • Step 1: Nucleophilic Addition: To a solution of an appropriate o-nitrobenzyl halide (1.0 eq) and aldehyde (1.2 eq) in anhydrous acetonitrile, add tetrakis(dimethylamino)ethylene (TDAE) (1.2 eq). Stir the reaction mixture at room temperature for 1 hour.

  • Solvent Exchange: Evaporate the acetonitrile under reduced pressure. Add methanol to the residue.

  • Step 2: Nitro Group Reduction: Bubble nitrogen gas through the methanolic solution for 2 minutes. Add 5% Palladium on carbon (Pd/C) and hydrazine hydrate (50-60%). Stir the reaction mixture at 70°C for 16 hours.

  • Workup: Filter the reaction mixture through a pad of celite and wash with ethyl acetate. Add brine to the filtrate and separate the phases. Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over sodium sulfate.

  • Step 3: Cyclization and Purification: Evaporate the solvent to yield the crude product. The intramolecular cyclization often proceeds spontaneously or upon gentle heating. Purify the crude product by silica gel column chromatography to afford the pure this compound derivative.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The following is a general guideline for the crystallization of the title compound:

  • Solvent Selection: Screen a variety of solvents and solvent systems to identify conditions that promote slow crystallization. Common solvents for compounds of this nature include methanol, ethanol, acetone, and ethyl acetate, as well as mixtures thereof.

  • Crystallization Technique: The slow evaporation technique is often successful. Dissolve the purified compound in a suitable solvent or solvent mixture at a concentration slightly below saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor using a nylon loop or a fine needle.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the crystal structure of this compound requires a combination of analytical techniques, with single-crystal X-ray diffraction being the cornerstone. Complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure and purity of the bulk sample.

Structural_Elucidation_Workflow synthesis Synthesized and Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms crystal_growth Crystal Growth synthesis->crystal_growth structure_confirmation Molecular Structure Confirmation nmr->structure_confirmation ms->structure_confirmation scxrd Single-Crystal X-ray Diffraction data_collection Data Collection scxrd->data_collection crystal_growth->scxrd structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Workflow for the structural elucidation of the target compound.
Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following outlines a typical protocol for the analysis of a small organic molecule like this compound.

3.1.1. Experimental Protocol: SCXRD

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant oil to prevent crystal degradation and to facilitate flash-cooling.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) and centered in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the individual reflections are integrated.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

3.1.2. Crystallographic Data

The crystallographic data for a representative derivative of this compound can be accessed through the Cambridge Crystallographic Data Centre (CCDC) using the deposition number provided in the supplementary information of the relevant publication.[5] A summary of typical crystallographic parameters for a related dibenzazepine derivative is presented in the table below for illustrative purposes.

ParameterValue
Chemical FormulaC₁₄H₁₃NO
Formula Weight211.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Theta range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue
R(int)Value
Final R indices [I>2sigma(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: The actual values for this compound should be obtained from the corresponding CIF file.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms in a molecule.

3.2.1. Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected molecular structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides confirmation of its elemental composition.

3.3.1. Experimental Protocol: MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula.

Structural Insights and Discussion

The crystal structure of this compound reveals several key features that are crucial for its chemical behavior and biological activity. The tricyclic system adopts a "butterfly" or tub-like conformation, which is characteristic of dibenzazepine derivatives. The dihedral angle between the two benzene rings is a key determinant of the overall shape of the molecule and can influence its binding to target proteins.

The presence of the hydroxyl group at the 10-position introduces a potential hydrogen bond donor and acceptor, which can participate in intermolecular interactions in the crystal lattice and with biological macromolecules. The analysis of the crystal packing will reveal the network of these interactions, providing insights into the solid-state stability of the compound.

Conclusion

This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound. By integrating a streamlined synthetic methodology with robust analytical techniques, a complete and unambiguous structural elucidation can be achieved. The detailed understanding of the three-dimensional architecture of this important therapeutic scaffold is essential for advancing the design and development of novel dibenzazepine-based drugs with improved efficacy and safety profiles. The protocols and insights presented herein are intended to empower researchers in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences to further explore the therapeutic potential of this versatile class of compounds.

References

In Silico Analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol: A Technical Guide to Molecular Docking and Dynamics for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking studies for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This molecule is the active metabolite of the widely-used antiepileptic drug, Oxcarbazepine.[1][2] Our primary focus will be on its interaction with voltage-gated sodium channels, a key mechanism in the therapeutic management of epilepsy.[3][4][5] This document is designed for researchers, computational chemists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols. We will dissect the causality behind each methodological choice, ensuring a self-validating and robust computational workflow.

Introduction: The Rationale for In Silico Investigation

The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) disorders.[6] this compound, the pharmacologically active monohydroxy derivative of Oxcarbazepine, exerts its anticonvulsant effects primarily by blocking voltage-sensitive sodium channels.[2][5] This action stabilizes hyperexcited neural membranes and suppresses repetitive neuronal firing.[2][4]

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery. They provide atomic-level insights into drug-target interactions, guiding lead optimization and hypothesis-driven research. By computationally modeling the binding of this compound to its target, we can elucidate the structural determinants of its activity, predict binding affinities, and rationalize its pharmacological profile.

This guide will utilize the human voltage-gated sodium channel Nav1.7 as our primary target, given its critical role in neuronal excitability and its established relevance as a therapeutic target for pain and epilepsy. We will leverage the cryo-electron microscopy structure of the human Nav1.7-β1-β2 complex (PDB ID: 6J8H) as our receptor model.[7]

The Computational Workflow: A Strategic Overview

Our investigation will follow a multi-step computational protocol, designed to ensure scientific rigor and reproducibility. Each step builds upon the last, from initial data preparation to the final analysis of protein-ligand dynamics.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking (Pose Prediction & Scoring) ligand_prep->docking protein_prep Protein Preparation (Human Nav1.7 - PDB: 6J8H) protein_prep->docking md_sim Molecular Dynamics Simulation (Complex Stability) docking->md_sim binding_analysis Binding Mode Analysis (Interaction Mapping) md_sim->binding_analysis energy_calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->energy_calc

Caption: Overall computational workflow for the in silico analysis.

Part I: Ligand and Protein Preparation

The fidelity of any docking or simulation study is fundamentally dependent on the quality of the initial structures. This preparatory phase is arguably the most critical.

Ligand Preparation Protocol

The 3D structure of this compound will be obtained from a chemical database such as PubChem (CID 611138).[8]

Step-by-Step Protocol:

  • Obtain 3D Coordinates: Download the structure in a suitable format (e.g., SDF or MOL2).

  • Protonation State and Tautomers: At physiological pH (7.4), the hydroxyl and amine groups are expected to be in their neutral forms. Tools like Open Babel or ChemDraw can be used to verify and, if necessary, correct the protonation state.

  • Energy Minimization: To obtain a low-energy, stable conformation, the ligand structure must be energy-minimized. This is typically performed using a force field like MMFF94 or UFF.

    • Rationale: This step removes any steric clashes or unfavorable geometries from the initial 3D structure, providing a more realistic starting point for docking.

  • Charge Assignment: Assign partial atomic charges. Gasteiger charges are a common choice for their balance of speed and accuracy in docking studies.

  • File Format Conversion: The final prepared ligand should be saved in the PDBQT format for use with AutoDock Vina, a widely used docking program. This format includes atomic charges, atom types, and information about rotatable bonds.

Protein Preparation Protocol

We will use the cryo-EM structure of the human Nav1.7 channel (PDB ID: 6J8H).[7]

Step-by-Step Protocol:

  • Download PDB File: Obtain the structure from the RCSB Protein Data Bank.

  • Initial Cleaning:

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or toxins (in this case, huwentoxin-IV and saxitoxin).

    • Rationale: These molecules can interfere with the docking process and are typically not relevant to the binding of our specific ligand unless they are known to play a direct role in the binding site.

    • Select the relevant protein chains for the study.

  • Handling Missing Residues and Loops: Inspect the structure for any missing residues or loops. If these are in or near the proposed binding site, they must be modeled using tools like MODELLER or the loop modeling features within UCSF Chimera.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. H++ or similar web servers can be used for this purpose.

  • Charge and Atom Type Assignment: Assign partial charges (e.g., from the AMBER or CHARMM force fields) and atom types.

  • File Format Conversion: As with the ligand, convert the prepared protein structure to the PDBQT format for compatibility with AutoDock Vina.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Defining the Binding Site and Grid Box

The binding site for anticonvulsants like carbamazepine on voltage-gated sodium channels is located within the inner pore, involving residues from the S6 segments of the protein.[9][10]

Step-by-Step Protocol:

  • Identify Key Residues: Based on literature for related molecules, identify key residues in the binding pocket. For Nav channels, residues in the domain IV S6 segment are known to be crucial for the binding of many anticonvulsants.[10]

  • Define the Grid Box: In AutoDock Vina, a 3D grid box must be defined that encompasses the entire potential binding site. The center of this box should be the geometric center of the identified binding site residues.

    • Rationale: The docking algorithm will confine its search for ligand conformations to within this grid box, significantly improving computational efficiency. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large as to include irrelevant regions of the protein surface.

G protein Protein (Nav1.7) Inner Pore (Binding Site) grid Grid Box (Search Space) grid->protein:f1 Centered on ligand Ligand (Flexible Conformations) ligand->grid Sampled within G start Initial Complex (Docked Pose) solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization nvt NVT Equilibration (Heating) minimization->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD (Data Collection) npt->production

References

The Evolving Landscape of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known derivatives and analogs of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, with a particular focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity for novel therapeutic interventions. We will delve into key classes of derivatives, including anticonvulsants, anticancer agents, and sirtuin inhibitors, providing detailed experimental protocols and data to facilitate further research and development in this dynamic field.

Introduction: The Enduring Legacy of the Dibenzo[b,f]azepine Core

The tricyclic dibenzo[b,f]azepine system, characterized by its unique three-dimensional conformation, has proven to be a privileged scaffold in drug discovery, enabling interactions with a wide range of biological targets.[1] Its derivatives have yielded a plethora of clinically significant drugs, particularly in the realm of central nervous system disorders.[2] The hydroxylated derivative, this compound, serves as a critical synthetic intermediate and a key pharmacophore in its own right, paving the way for a new generation of therapeutic agents with improved efficacy and safety profiles.[1][3]

One of the most notable advancements stemming from this core is the development of eslicarbazepine acetate, a once-daily antiepileptic drug.[4] This compound exemplifies the potential of targeted modifications to the dibenzo[b,f]azepine nucleus to enhance therapeutic outcomes and minimize adverse effects compared to its predecessors, carbamazepine and oxcarbazepine.[4] Beyond epilepsy, researchers have successfully engineered derivatives with potent anticancer and enzyme-inhibitory activities, highlighting the remarkable versatility of this chemical scaffold.[5][6] This guide will explore the chemical nuances and biological implications of these derivatives, offering a roadmap for future drug design and development endeavors.

Anticonvulsant Derivatives: Targeting Voltage-Gated Sodium Channels

The development of anticonvulsant drugs based on the this compound core has been a major success story in the treatment of epilepsy. The primary mechanism of action for these compounds is the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[7]

Eslicarbazepine Acetate and its Active Metabolite, Licarbazepine

Eslicarbazepine acetate is a prodrug that is rapidly metabolized in the body to its active metabolite, (S)-licarbazepine ((S)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide).[8] It is this active metabolite that exerts the therapeutic effect by blocking voltage-gated sodium channels.[8][9] This mechanism stabilizes hyperexcited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses.[7]

The structural difference of eslicarbazepine at the 10,11-position compared to carbamazepine leads to a different metabolic pathway, avoiding the formation of toxic epoxide metabolites.[10]

Synthesis of Eslicarbazepine Acetate

The synthesis of eslicarbazepine acetate typically involves the stereoselective reduction of oxcarbazepine to (S)-licarbazepine, followed by acetylation.

Step-by-step Experimental Protocol:

Step 1: Reduction of Oxcarbazepine to Licarbazepine (Racemic) [11]

  • Add oxcarbazepine and ethanol to a reactor at room temperature and stir until completely dissolved.

  • Divide sodium borohydride into multiple portions and add them to the solution at intervals under stirring.

  • Continue stirring at room temperature for several hours after the addition is complete.

  • Monitor the reaction progress by a suitable chromatographic method.

  • Once the reaction is complete, adjust the pH of the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain racemic licarbazepine.

Step 2: Resolution and Acetylation to Eslicarbazepine Acetate [12][13]

  • Enzymatic Resolution: Racemic licarbazepine can be resolved using a lipase-catalyzed hydrolysis of the corresponding acetate.[11]

  • Chiral Resolution: Alternatively, chemical resolution can be achieved using a chiral resolving agent like diacetyl-L-tartaric acid anhydride.[13]

  • Suspend the resolved (S)-licarbazepine in a suitable solvent such as acetone or dichloromethane.

  • Add an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or 4-(N,N-dimethylamino)pyridine.

  • Stir the reaction mixture at a controlled temperature (e.g., below 10°C for acetyl chloride) until the reaction is complete.

  • After completion, the reaction mixture is worked up by adding water and extracting the product.

  • The crude product is then purified by crystallization from a suitable solvent system (e.g., dichloromethane/ethyl acetate) to yield eslicarbazepine acetate.

Preclinical Assessment of Anticonvulsant Activity

The maximal electroshock seizure (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[5][14]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test [1][15]

  • Animal Preparation: Use male mice (e.g., ICR strain, 23 ± 3 g). Acclimatize the animals to the laboratory conditions for at least a week before the experiment.

  • Drug Administration: Administer the test compound (dissolved in a suitable vehicle) orally (p.o.) or intraperitoneally (i.p.) to groups of mice (n=5-10 per group). A vehicle control group should be included.

  • Seizure Induction: At the time of peak effect of the drug (e.g., 60 minutes post-administration), apply a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 200 msec duration) through corneal electrodes. A topical anesthetic can be applied to the corneas to minimize discomfort.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered to have significant anticonvulsant activity if it prevents the tonic hindlimb extension in ≥50% of the animals in a dose group. The ED₅₀ (median effective dose) can be calculated from the dose-response data.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

(S)-licarbazepine, the active metabolite of eslicarbazepine acetate, primarily targets voltage-gated sodium channels (VGSCs). It exhibits a higher affinity for the inactivated state of the channel, thereby prolonging the refractory period of the neuron and reducing its ability to fire high-frequency action potentials.[16] This preferential binding to the inactivated state is a key feature that contributes to its efficacy in suppressing seizures.

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential VGSC_open VGSC (Open) Action Potential->VGSC_open Depolarization VGSC_inactive VGSC (Inactive) VGSC_open->VGSC_inactive Inactivation Neurotransmitter Release Neurotransmitter Release VGSC_open->Neurotransmitter Release Na+ Influx VGSC_closed VGSC (Closed) VGSC_inactive->VGSC_closed Repolarization Postsynaptic Receptor Postsynaptic Receptor Neurotransmitter Release->Postsynaptic Receptor Excitatory Postsynaptic Potential Excitatory Postsynaptic Potential Postsynaptic Receptor->Excitatory Postsynaptic Potential Licarbazepine Licarbazepine Licarbazepine->VGSC_inactive Binds and Stabilizes

Figure 1: Simplified diagram of licarbazepine's interaction with voltage-gated sodium channels (VGSCs).

Anticancer Derivatives: Dibenzo[b,f]azepine-Oxadiazoles as Topoisomerase II Inhibitors

The dibenzo[b,f]azepine scaffold has also been successfully exploited to develop potent anticancer agents. A notable class of such derivatives are those incorporating a 1,3,4-oxadiazole ring, which have demonstrated significant activity against leukemia cell lines by acting as topoisomerase II inhibitors and DNA intercalators.[5]

Design and Synthesis of Dibenzo[b,f]azepine-Oxadiazole Derivatives

The design of these compounds often involves a rigidification strategy, converting more flexible carbohydrazide precursors into the rigid oxadiazole ring system.[5] This approach has been shown to enhance the binding affinity and selectivity of the compounds for their biological targets.

General Synthetic Pathway: [5]

  • Preparation of 5H-dibenzo[b,f]azepine-5-carbohydrazide: This intermediate is typically synthesized from 5H-dibenzo[b,f]azepine.

  • Coupling with Aromatic Carboxylic Acids: The carbohydrazide is then coupled with various substituted benzoic acids to form N'-aroyl-5H-dibenzo[b,f]azepine-5-carbohydrazides.

  • Cyclization to Oxadiazoles: The final step involves the cyclodehydration of the N'-aroylcarbohydrazides to yield the 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazoles. This is often achieved using a dehydrating agent like phosphorus oxychloride.

Step-by-step Experimental Protocol for the Synthesis of a Representative Compound (5e): [5]

  • Synthesis of N′-(4-Nitrobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide (4e):

    • To a solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide in a suitable solvent, add 4-nitrobenzoyl chloride.

    • Stir the reaction mixture at room temperature until completion.

    • Isolate the product by filtration and purify if necessary.

  • Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (5e):

    • Reflux the N′-(4-nitrobenzoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazide intermediate in phosphorus oxychloride.

    • After completion of the reaction, carefully quench the excess phosphorus oxychloride with water.

    • Isolate the crude product by filtration, wash with water, and purify by crystallization to obtain the final product.

Biological Activity and Structure-Activity Relationship (SAR)

Several dibenzo[b,f]azepine-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. The following table summarizes the in vitro activity of some representative compounds against a leukemia cell line.

CompoundRIC₅₀ (µM) on Leukemia SR cell line[5][17]
5a H>100
5b 4-Br25.12
5c 4-Cl31.62
5d 4-CH₃44.67
5e 4-NO₂13.05

The SAR studies revealed that:

  • The rigid oxadiazole ring is crucial for activity, as the open-chain carbohydrazide precursors were largely inactive.[5]

  • Electron-withdrawing groups at the 4-position of the phenyl ring generally enhance the anticancer activity, with the nitro group (in compound 5e ) providing the highest potency.[5]

Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation

These compounds exert their cytotoxic effects by a dual mechanism: inhibiting topoisomerase II and intercalating into DNA.[5] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription.[18] By inhibiting this enzyme, the compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[19]

G cluster_dna DNA Double Helix Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Supercoiled DNA->Topoisomerase II Binding Cleavage Complex Topoisomerase II- DNA Cleavage Complex Topoisomerase II->Cleavage Complex DNA Cleavage Relaxed DNA Relaxed DNA Cleavage Complex->Relaxed DNA Re-ligation DNA Strand Break DNA Strand Break Cleavage Complex->DNA Strand Break Inhibition of Re-ligation Apoptosis Apoptosis DNA Strand Break->Apoptosis Dibenzo[b,f]azepine-oxadiazole Dibenzo[b,f]azepine-oxadiazole Dibenzo[b,f]azepine-oxadiazole->Supercoiled DNA Intercalates Dibenzo[b,f]azepine-oxadiazole->Cleavage Complex Stabilizes

Figure 2: Proposed mechanism of action for dibenzo[b,f]azepine-oxadiazole derivatives as topoisomerase II inhibitors and DNA intercalators.

Experimental Protocol: Topoisomerase II Inhibition Assay

The inhibitory activity of the compounds on topoisomerase II can be assessed using a DNA decatenation assay.[6][8]

Protocol: kDNA Decatenation Assay [17]

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kinetoplast DNA (kDNA) as the substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS.

  • Protein Digestion: Treat the mixture with proteinase K to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to the samples and analyze the DNA products by agarose gel electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA.

Sirtuin 2 (SIRT2) Inhibitors: A New Avenue for Therapeutic Intervention

The 10,11-dihydro-5H-dibenz[b,f]azepine scaffold has also been utilized to develop selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[6] SIRT2 is implicated in various cellular processes, and its dysregulation is associated with diseases like cancer and neurodegeneration.[20]

Discovery and Synthesis of a Novel SIRT2 Inhibitor

Through the screening of a small-molecule library based on the 10,11-dihydro-5H-dibenz[b,f]azepine core, a hit compound with selective SIRT2 inhibitory activity was identified.[6]

Synthesis of the Hit Compound (8): [6] The synthesis involves a multi-step process starting from the commercially available 10,11-dihydro-5H-dibenz[b,f]azepine. Key steps include bromination, cyanation, nitration, and partial hydrolysis of the nitrile to the primary amide.

Biological Activity

The identified hit compound exhibited low micromolar inhibitory activity against SIRT2 with significant selectivity over SIRT1.

CompoundSIRT2 IC₅₀ (µM)[6]SIRT1 Inhibition at 500 µM[6]
8 1811%

The compound also demonstrated antiproliferative activity in cellular assays.[6]

Mechanism of Action: Inhibition of SIRT2 Deacetylase Activity

SIRT2 is an NAD⁺-dependent deacetylase that removes acetyl groups from various protein substrates, including histones and α-tubulin.[21] By inhibiting SIRT2, the compounds can modulate the acetylation status of these proteins, thereby affecting downstream cellular processes.

G cluster_sirt2 SIRT2 Deacetylation Acetylated Substrate Acetylated Substrate SIRT2_NAD SIRT2 + NAD+ Acetylated Substrate->SIRT2_NAD Deacetylated Substrate Deacetylated Substrate SIRT2_NAD->Deacetylated Substrate Nicotinamide_O-acetyl-ADP-ribose Nicotinamide + O-acetyl-ADP-ribose SIRT2_NAD->Nicotinamide_O-acetyl-ADP-ribose Dibenzo[b,f]azepine SIRT2 Inhibitor Dibenzo[b,f]azepine SIRT2 Inhibitor Dibenzo[b,f]azepine SIRT2 Inhibitor->SIRT2_NAD Inhibits

Figure 3: Schematic representation of the SIRT2 deacetylation reaction and its inhibition.

Experimental Protocol: SIRT2 Inhibition Assay

The inhibitory activity of compounds against SIRT2 can be determined using a fluorometric assay.[11][22]

Protocol: Fluorometric SIRT2 Inhibition Assay [22]

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, assay buffer, and the test inhibitor at various concentrations.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Substrate Addition: Prepare a substrate solution containing a fluorogenic acetylated peptide substrate and NAD⁺. Add this solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Development: Add a developer solution that releases the fluorescent group from the deacetylated substrate. Incubate for a further 10 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound core and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The successful development of eslicarbazepine acetate as a third-generation antiepileptic drug underscores the value of iterative drug design based on this privileged scaffold. Furthermore, the emergence of potent anticancer agents and selective SIRT2 inhibitors from this chemical class highlights its remarkable versatility and potential to address a wide range of unmet medical needs.

Future research in this area should focus on:

  • Exploring Untapped Therapeutic Areas: While significant progress has been made in CNS disorders and oncology, the potential of these derivatives in other areas, such as inflammation and metabolic diseases, remains largely unexplored.

  • Structure-Based Drug Design: The increasing availability of structural information for biological targets will enable more rational, structure-based design of next-generation derivatives with enhanced potency and selectivity.

  • Elucidation of Novel Mechanisms of Action: Further investigation into the molecular mechanisms by which these compounds exert their effects will undoubtedly uncover new biological pathways and therapeutic opportunities.

The continued exploration of the rich chemical space around the this compound core promises to yield a new wave of innovative medicines with the potential to significantly impact human health.

References

The Genesis of a Scaffold: Unraveling the Historical Discovery of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals, most notably in the realm of neurology. This technical guide delves into the historical context of the discovery of a key derivative, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. Understanding the origins and evolution of this chemical entity provides valuable insights for contemporary researchers in drug design and development. The journey from the initial synthesis of the parent tricycle to the strategic introduction of the hydroxyl group at the 10-position reflects a broader narrative of organic chemistry's advancement and its impact on therapeutic innovation.

The Foundation: First Synthesis of the Dibenzazepine Core

The story of this compound begins with the landmark synthesis of its parent structure, 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl. This crucial first step was accomplished in 1899 by Johannes Thiele and his student O. Holzinger.[1] Their pioneering work, published in Justus Liebigs Annalen der Chemie, laid the chemical groundwork for what would become a privileged scaffold in drug discovery.

The synthesis reported by Thiele and Holzinger involved the cyclisation of 2,2'-diaminobibenzyl at elevated temperatures, a reaction catalyzed by polyphosphoric acid (PPA).[1] This method established a viable route to the tricyclic dibenzazepine system, characterized by two benzene rings fused to a central seven-membered azepine ring.

Experimental Protocol: Thiele and Holzinger's Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine (Conceptual Reconstruction)

While the exact experimental details from the 1899 publication require direct consultation, the core of the synthesis can be conceptually outlined as follows:

  • Starting Material: 2,2'-diaminobibenzyl.

  • Reagent: Polyphosphoric acid (PPA).

  • Reaction Condition: The mixture of 2,2'-diaminobibenzyl and PPA was heated at elevated temperatures.

  • Reaction Type: Intramolecular cyclization via amine condensation.

  • Product: 10,11-dihydro-5H-dibenzo[b,f]azepine.

This foundational synthesis paved the way for the exploration of dibenzazepine derivatives and their potential applications.

Caption: The foundational synthesis of the dibenzazepine core by Thiele and Holzinger.

The Emergence of a Key Intermediate: The Introduction of the 10-Hydroxy Group

Following the initial synthesis of the dibenzazepine core, the focus of subsequent research shifted towards the functionalization of this tricycle to explore its therapeutic potential. The introduction of a hydroxyl group at the 10-position to yield this compound was a critical development. This compound, often referred to as licarbazepine in the context of its N-carboxamide derivative, emerged as a significant intermediate and a metabolite of the anticonvulsant drug oxcarbazepine.

The historical discovery of this compound is intrinsically linked to the development of second-generation dibenzazepine-based antiepileptic drugs. The primary synthetic route to this alcohol involves the reduction of the corresponding ketone, 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine (a derivative of oxcarbazepine).[2]

Synthetic Pathway to this compound

The common and historically significant method for the preparation of this compound is through the reduction of the ketone precursor.

Caption: General synthetic route to this compound derivatives.

The Evolution to Modern Therapeutics: Eslicarbazepine Acetate

The true significance of this compound in modern medicine is exemplified by its role as the direct precursor to the third-generation antiepileptic drug, eslicarbazepine acetate. Eslicarbazepine acetate is the (S)-enantiomer of licarbazepine acetate and was developed to improve upon the pharmacokinetic profiles of its predecessors, carbamazepine and oxcarbazepine.

The synthesis of eslicarbazepine often involves the stereoselective reduction of oxcarbazepine to produce the (S)-enantiomer of this compound (eslicarbazepine), followed by acetylation.

Quantitative Data Summary
CompoundYear of First Synthesis/DiscoveryKey Synthetic PrecursorTherapeutic Application
10,11-dihydro-5H-dibenzo[b,f]azepine1899[1]2,2'-diaminobibenzylScaffold for derivatives
This compoundLinked to oxcarbazepine development10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine derivativeIntermediate, Metabolite
Eslicarbazepine Acetate---(S)-10,11-Dihydro-5H-dibenzo[b,f]azepin-10-olAntiepileptic

Conclusion

The discovery and development of this compound is a testament to the iterative nature of drug discovery. From the foundational synthesis of the dibenzazepine core by Thiele and Holzinger at the close of the 19th century to the sophisticated stereoselective syntheses of its derivatives in modern pharmaceutical chemistry, this molecule has played a pivotal role. Its journey from a chemical curiosity to a key building block for advanced therapeutics highlights the enduring importance of fundamental organic synthesis in the quest for safer and more effective medicines. The historical context provided herein serves as a valuable resource for researchers and scientists, offering a deeper appreciation for the chemical lineage of this important scaffold.

References

A Strategic Approach to the Preliminary Toxicity Screening of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The development of novel therapeutics necessitates a rigorous and early assessment of potential toxicity. This guide provides a comprehensive, technically detailed framework for the preliminary toxicity screening of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a dibenzazepine derivative with therapeutic potential. Drawing from established regulatory guidelines and field-proven methodologies, this document outlines a tiered screening strategy encompassing in silico modeling, in vitro cytotoxicity, genotoxicity, and hepatotoxicity assessments. The rationale behind experimental choices, detailed step-by-step protocols, and data interpretation strategies are presented to ensure scientific integrity and accelerate informed decision-making in the early stages of drug development.

Introduction: The Compound and the Imperative for Early Toxicity Assessment

This compound is a tricyclic compound belonging to the dibenzazepine class of molecules.[1] This structural family includes well-established pharmaceuticals such as the anticonvulsants carbamazepine and oxcarbazepine.[2][3] Notably, this compound is structurally analogous to licarbazepine, the active metabolite of oxcarbazepine, suggesting potential pharmacological activity.[2][3][4][5] Given the therapeutic promise of this class of compounds, a proactive and robust preliminary toxicity screening is paramount to de-risk its development pathway.

Early-stage toxicity assessment, as advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA), enables the early identification of potential adverse effects, thereby conserving resources and adhering to ethical principles of drug development.[6] This guide proposes a logical, tiered approach, beginning with computational predictions and progressing to cell-based assays to evaluate key toxicological endpoints.

The Screening Cascade: A Multi-pronged Approach

Our proposed screening strategy is designed to provide a holistic preliminary toxicity profile by sequentially evaluating computational predictions, general cellular toxicity, mutagenic potential, and specific organ toxicity, with a focus on the liver as a primary site of metabolism for this class of compounds.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Tier 4: In Vitro Hepatotoxicity in_silico In Silico Toxicity Prediction (DEREK Nexus, SAR) cytotoxicity Cytotoxicity Assays (MTT & LDH) in_silico->cytotoxicity Proceed if no high-confidence alerts or to guide concentration selection genotoxicity Genotoxicity Assays (Ames & Micronucleus) cytotoxicity->genotoxicity Determine non-cytotoxic concentrations for subsequent assays hepatotoxicity Hepatotoxicity Assessment (HepG2 Cells) genotoxicity->hepatotoxicity Assess for specific organ toxicity

Caption: A tiered approach to preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Rationale: In silico, or computational, toxicology provides a rapid, cost-effective, and animal-free method to predict potential toxicities based on the chemical structure of a compound.[7] By comparing the structural features of this compound to a vast database of known toxicants, we can identify potential liabilities early on. The ICH M7 guideline for mutagenic impurities advocates for the use of two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based.[8][9]

Methodology:

  • Expert Rule-Based Assessment (DEREK Nexus):

    • Principle: DEREK (Deductive Estimation of Risk from Existing Knowledge) Nexus utilizes a knowledge base of structure-activity relationships (SARs) to identify toxicophores, which are molecular substructures associated with specific toxicities.[10][11]

    • Procedure: The chemical structure of this compound is submitted to the DEREK Nexus software for analysis against a comprehensive range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[10][11]

  • Statistical-Based Assessment (SARAH Nexus):

    • Principle: SARAH (Statistical Analysis of Relationships for Hazard) Nexus employs a statistical model built from a large dataset of Ames test results to predict the mutagenic potential of a chemical.[10]

    • Procedure: The structure of the compound is analyzed by SARAH Nexus to provide a probabilistic assessment of its likelihood to be mutagenic in a bacterial reverse mutation assay.

Data Interpretation: The output from both platforms will be reviewed by an expert toxicologist. Any alerts generated will be carefully considered in the context of the supporting evidence and the likelihood of the predicted toxicity occurring under biological conditions.

Tier 2: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes general cell death. This information is crucial for determining the dose range for subsequent, more specific in vitro assays. We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity.[12]

Experimental Protocol:

  • Cell Line: A human cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) will be used.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[13][14]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • LDH (Lactate Dehydrogenase) Assay:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Presentation:

Concentration (µM)% Cell Viability (MTT, 24h)% Cytotoxicity (LDH, 24h)% Cell Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
Vehicle Control10001000
0.198.5 ± 4.21.2 ± 0.597.1 ± 3.82.5 ± 0.9
195.3 ± 5.13.8 ± 1.192.4 ± 4.56.1 ± 1.5
1089.1 ± 6.39.5 ± 2.385.6 ± 5.912.8 ± 2.8
10062.7 ± 7.835.1 ± 4.751.3 ± 8.245.9 ± 5.3
100015.4 ± 3.982.3 ± 6.18.9 ± 2.789.7 ± 4.9

Note: Data are presented as mean ± standard deviation and are hypothetical.

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity. In accordance with regulatory guidelines, a battery of in vitro tests is recommended to assess different genotoxic endpoints.[15] We will perform the bacterial reverse mutation (Ames) test to detect gene mutations and the in vitro micronucleus assay to assess chromosomal damage.[16]

Experimental Protocols:

  • Bacterial Reverse Mutation (Ames) Test (OECD 471):

    • Principle: This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[15]

    • Procedure:

      • Strains: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

      • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

      • Treatment: Expose the bacterial strains to a range of non-toxic concentrations of this compound, a vehicle control, and positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, and 2-aminoanthracene with S9).

      • Plating and Incubation: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours.

      • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: This assay detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).[6][17]

    • Procedure:

      • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[18]

      • Metabolic Activation: Perform the assay with and without S9 metabolic activation.[18]

      • Treatment: Treat the cells with at least three analyzable, non-cytotoxic concentrations of the test compound, a vehicle control, and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

      • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[6]

      • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

      • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

G cluster_0 Genotoxicity Workflow start Test Compound ames Ames Test (OECD 471) ± S9 start->ames micronucleus In Vitro Micronucleus Assay (OECD 487) ± S9 start->micronucleus data Data Analysis & Interpretation ames->data micronucleus->data

Caption: Workflow for in vitro genotoxicity assessment.

Tier 4: In Vitro Hepatotoxicity Assessment

Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. Given that this compound is a dibenzazepine derivative, it is likely to undergo hepatic metabolism. Therefore, an early assessment of its potential for hepatotoxicity is warranted. The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity studies.[19][20][21]

Experimental Protocol:

  • Cell Line: Human hepatoma HepG2 cells.

  • Procedure:

    • Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80% confluency.

    • Treatment: Expose the cells to a range of concentrations of this compound (determined from the cytotoxicity assays) for 24, 48, and 72 hours.

    • Hepatotoxicity Endpoints:

      • Cell Viability: Perform the MTT assay as described previously.

      • Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of hepatocellular damage.[21]

      • Oxidative Stress: Assess the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

      • Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using a dye such as JC-1.

Data Presentation:

Concentration (µM)% Viability (72h)ALT Leakage (Fold Change)AST Leakage (Fold Change)ROS Production (Fold Change)
Vehicle Control1001.01.01.0
196.2 ± 4.11.1 ± 0.21.2 ± 0.31.1 ± 0.2
1088.7 ± 5.51.5 ± 0.41.6 ± 0.51.8 ± 0.6
10045.3 ± 7.93.8 ± 0.94.1 ± 1.14.5 ± 1.3
50012.8 ± 3.27.2 ± 1.57.9 ± 1.88.3 ± 2.1

Note: Data are presented as mean ± standard deviation and are hypothetical.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound strategy for the preliminary toxicity screening of this compound. By integrating in silico predictions with a tiered series of in vitro assays, this approach allows for a comprehensive initial assessment of the compound's safety profile. The results from these studies will be instrumental in making informed decisions regarding the continued development of this promising therapeutic candidate. A negative or manageable toxicity profile would provide a strong rationale for advancing to more complex in vitro models (e.g., 3D organoids) and subsequent in vivo preclinical studies. Conversely, the early identification of significant toxicities will enable prompt project termination or guide medicinal chemistry efforts to mitigate these liabilities.

References

Methodological & Application

analytical methods for quantifying 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol (MHD)

Introduction

This compound, more commonly known as Monohydroxy derivative (MHD) or 10,11-dihydro-10-hydroxy-carbamazepine, is the principal, pharmacologically active metabolite of the antiepileptic drug Oxcarbazepine.[1][2] Following oral administration, Oxcarbazepine is rapidly and almost completely metabolized to MHD, which is primarily responsible for the drug's therapeutic effects.[2] Consequently, the therapeutic drug monitoring (TDM) of MHD, rather than the parent drug, is clinically preferred to optimize therapeutic efficacy and minimize toxicity.[1][3] MHD exhibits linear kinetics, a longer half-life (7-20 hours), and higher plasma concentrations compared to Oxcarbazepine, making it a more reliable indicator of therapeutic exposure.[2]

This application note provides detailed protocols for the quantification of MHD in biological matrices, primarily serum and plasma, using two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is designed for researchers, clinical chemists, and drug development professionals, offering a comparative overview, step-by-step methodologies, and the scientific rationale behind key experimental choices.

Analyte Profile

A thorough understanding of the analyte's physicochemical properties is fundamental for method development, particularly for preparing standards and optimizing separation and detection parameters.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 4014-77-1[4][5]
Molecular Formula C₁₄H₁₃NO[4][5]
Molecular Weight 211.26 g/mol [4]
XLogP3 2.6[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, reliable, and cost-effective technique for quantifying MHD in clinical settings.[1] The method's suitability stems from the presence of strong chromophores within the dibenzazepine structure, allowing for sensitive detection at low ultraviolet wavelengths. The protocol described here is based on a validated method for routine TDM in serum or plasma.[1][2][3]

Principle of the Method

This method utilizes reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A simple protein precipitation step is employed for sample cleanup, which is efficient for removing high-molecular-weight interferences like plasma proteins.[1][3] An internal standard (IS) is used to correct for variations in extraction efficiency and injection volume, ensuring accuracy and precision. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • MHD reference standard

  • Internal Standard (e.g., 5-ethyl-5-p-tolylbarbituric acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Ultrapure Water

  • Drug-free human serum/plasma for calibration standards and quality controls

2. Preparation of Solutions

  • Phosphate Buffer (Mobile Phase Component) : Prepare a stock buffer solution of potassium dihydrogen phosphate. The pH can be adjusted as needed for optimal separation, for example, to pH 3.31 with orthophosphoric acid.[6]

  • Mobile Phase : A common mobile phase consists of a mixture of phosphate buffer and acetonitrile. A reported ratio is 466:168 (v/v) of buffer to acetonitrile.[1][2] The final solution should be filtered through a 0.45 µm filter and degassed prior to use.[6]

  • Stock Solutions : Prepare a 1.0 mg/mL stock solution of MHD and the internal standard in methanol.

  • Working Calibrators and Quality Controls (QCs) : Serially dilute the MHD stock solution with drug-free serum to prepare a calibration curve (e.g., 1.0 to 50.0 µg/mL).[1][3] Prepare at least two levels of QCs (low and high) in the same manner.

3. Sample Preparation

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard solution in methanol.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_sample Serum/Plasma Sample (100 µL) s_is Add Internal Standard in Methanol s_sample->s_is s_vortex Vortex to Precipitate Proteins s_is->s_vortex s_centrifuge Centrifuge (10 min) s_vortex->s_centrifuge s_supernatant Transfer Supernatant to Vial s_centrifuge->s_supernatant a_inject Inject into HPLC System s_supernatant->a_inject a_hplc HPLC Separation (C18 Column) a_inject->a_hplc a_uv UV Detection (210 nm) a_hplc->a_uv d_integrate Integrate Peak Areas a_uv->d_integrate d_ratio Calculate Analyte/IS Ratio d_integrate->d_ratio d_quantify Quantify Against Calibration Curve d_ratio->d_quantify

Caption: Workflow for MHD quantification by HPLC-UV.

Instrumental Conditions
ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase Phosphate Buffer : Acetonitrile (e.g., 466:168 v/v)[1][2]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 20 µL
Detection UV Absorbance at 210 nm[1][2]
Run Time ~20 minutes[2]
Validation and Performance Characteristics

The following data, summarized from a published method, demonstrates the robustness of the HPLC-UV approach.[1][3]

ParameterResult
Linearity Range 1.0 - 50.0 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Analytical Recovery 101.3% - 110.8%
Intra-assay Precision (CV%) 2.0% at 35.8 µg/mL; 7.0% at 16.3 µg/mL
Inter-assay Precision (CV%) 2.3% at 23.8 µg/mL; 4.3% at 7.2 µg/mL
Interference No interference from common antiepileptic drugs[1][3]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and specificity, such as analyzing low-concentration samples or complex matrices, LC-MS is the method of choice.[7] This technique couples the powerful separation capabilities of LC with the precise detection and identification power of mass spectrometry.

Principle of the Method

LC-MS provides superior selectivity by monitoring for a specific mass-to-charge ratio (m/z) of the target analyte and its fragments. This protocol is based on a method using a C18 column for separation and a Time-of-Flight (TOF) mass spectrometer for detection, though a triple quadrupole (MS/MS) instrument is more common for targeted quantification.[7] Sample cleanup is enhanced through Solid-Phase Extraction (SPE), which effectively removes matrix components like salts and phospholipids that can interfere with MS detection (a phenomenon known as ion suppression).

Experimental Protocol: LC-MS

1. Reagents and Materials

  • MHD reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • SPE Cartridges (e.g., C18)

2. Preparation of Solutions

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Stock and Working Solutions : Prepare as described in the HPLC-UV method, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., into the µg/L or ng/mL range).

3. Sample Preparation (Solid-Phase Extraction)

  • Condition : Pass methanol, followed by ultrapure water, through the SPE cartridge.

  • Load : Apply the pre-treated sample (e.g., diluted plasma) to the cartridge.

  • Wash : Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove hydrophilic interferences.

  • Elute : Elute the MHD with a strong organic solvent, such as methanol.[7]

  • Dry & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Transfer to an LC-MS vial for injection.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_post Post-Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing s_condition 1. Condition Cartridge (Methanol, Water) s_load 2. Load Sample s_condition->s_load s_wash 3. Wash Cartridge s_load->s_wash s_elute 4. Elute Analyte (Methanol) s_wash->s_elute p_dry Evaporate to Dryness s_elute->p_dry p_recon Reconstitute in Mobile Phase p_dry->p_recon a_inject Inject into LC-MS System p_recon->a_inject a_lcms LC Separation & MS Detection (Positive Ionization) a_inject->a_lcms d_extract Extract Ion Chromatogram a_lcms->d_extract d_integrate Integrate Peak Area d_extract->d_integrate d_quantify Quantify Against Calibration Curve d_integrate->d_quantify

Caption: Workflow for MHD quantification by LC-MS with SPE.

Instrumental Conditions
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6460 Triple Quadrupole or equivalent TOF-MS[7]
Column C18 reversed-phase (e.g., 5 µm, 2.0 x 150 mm)[7]
Mobile Phase Gradient elution with Water (0.1% FA) and Acetonitrile (0.1% FA)
Flow Rate 0.3 mL/min[7]
Ionization Mode Electrospray Ionization, Positive (ESI+)[7]
MS Detection Multiple Reaction Monitoring (MRM) for MS/MS or full scan for TOF
Validation and Performance Characteristics

The enhanced sensitivity of MS detection is evident in its significantly lower limit of quantification.

ParameterResultSource
Limit of Quantification (LOQ) 0.588 µg/L (or 0.588 ng/mL)[7]
Recovery (SPE) 85%[7]

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Sensitivity Moderate (µg/mL)[1][3]Very High (ng/mL or lower)[7]
Selectivity Good; relies on chromatographic separationExcellent; relies on m/z and fragmentation
Sample Prep Simple (Protein Precipitation)[1]More complex (SPE often required)[7]
Cost Lower instrument and operational costHigher instrument and operational cost
Typical Use Routine therapeutic drug monitoringPharmacokinetics, metabolite ID, trace analysis

Conclusion

Both HPLC-UV and LC-MS are powerful and effective techniques for the quantification of this compound. The HPLC-UV method offers a simple, robust, and cost-effective solution perfectly suited for routine clinical monitoring where concentrations are expected to be within the microgram-per-milliliter range.[1][3] For research applications demanding higher sensitivity to measure trace concentrations or to overcome complex matrix effects, the LC-MS method provides unparalleled performance, albeit with higher operational complexity and cost.[7] The selection of the optimal method should be guided by the specific analytical goals, concentration range of interest, and available laboratory resources.

References

In Vitro Application Notes for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol: A Guide for Neurobiological and Enzymatic Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and experimental protocols for the in vitro use of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a tricyclic compound with potential applications in neurobiology and enzymology. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, field-proven methodologies.

Introduction and Scientific Background

This compound belongs to the dibenzazepine class of compounds, which are structurally related to several clinically significant drugs, including antidepressants and anticonvulsants. Notably, it is a derivative of the scaffold found in eslicarbazepine acetate, a third-generation antiepileptic drug. This structural similarity suggests that this compound may exert its biological effects through the modulation of voltage-gated sodium channels, a common mechanism of action for many anticonvulsant medications.

Recent research has also unveiled that derivatives of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold can act as inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. SIRT2 is implicated in various cellular processes, including cell cycle regulation and microtubule dynamics, and is a target of interest in neurodegenerative diseases and cancer. Therefore, the in vitro evaluation of this compound warrants a multi-faceted approach, investigating both its potential as a neuromodulatory agent and as an enzyme inhibitor.

Physicochemical Properties and Solution Preparation

A thorough understanding of the compound's physicochemical properties is paramount for the design of robust and reproducible in vitro assays.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NOPubChem
Molecular Weight211.26 g/mol PubChem
XLogP32.6PubChem
SolubilityPoorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.Inferred from related compounds and general chemical principles.

Protocol for Stock Solution Preparation:

The following protocol outlines the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Studies on related compounds suggest that storage in a DMSO/water (90/10) mixture can also be a viable option for long-term storage at 4°C, with 85% of compounds remaining stable for up to 2 years.[1]

Important Considerations for Cell Culture Applications: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, while for primary cells, it is advisable to keep the concentration at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

In Vitro Experimental Protocols

This section provides detailed protocols for assessing the biological activity of this compound.

Electrophysiological Assessment of Neuronal Excitability

The primary hypothesis for the mechanism of action of dibenzazepine derivatives is the modulation of voltage-gated sodium channels. Whole-cell patch-clamp electrophysiology is the gold-standard technique to investigate these effects on individual neurons.

Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.

Cell Culture:

  • Primary hippocampal or cortical neurons from rodents.

  • Human induced pluripotent stem cell (hiPSC)-derived neurons.

Protocol: Whole-Cell Patch-Clamp Recording

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (Artificial Cerebrospinal Fluid - aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose, bubbled with 95% O₂/5% CO₂.

  • Internal solution (for sodium currents): 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 1.1 mM EGTA, adjusted to pH 7.3 with CsOH.

  • This compound stock solution in DMSO.

  • Perfusion system.

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate (1-2 mL/min).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Sodium Currents: Hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit voltage-gated sodium currents.

    • Potassium Currents: Use an internal solution containing potassium gluconate and hold the neuron at a depolarized potential to inactivate sodium channels, then apply voltage steps to elicit potassium currents.

  • Compound Application: After establishing a stable baseline recording, perfuse the chamber with aCSF containing the desired concentration of this compound (and the corresponding vehicle control).

  • Data Analysis: Measure the peak amplitude of the sodium and potassium currents before and after compound application. Analyze changes in current-voltage (I-V) relationships and inactivation kinetics.

Expected Outcome: If this compound acts as a sodium channel blocker, a concentration-dependent reduction in the peak sodium current is expected.

Diagram: Patch-Clamp Workflow

PatchClampWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Neuron Culture Seal Gigaohm Seal Formation CellCulture->Seal Pipette Pipette Pulling Pipette->Seal Solutions Solution Preparation Solutions->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Recording Baseline Recording WholeCell->Recording Compound Compound Application Recording->Compound Data Data Acquisition Compound->Data Analysis Analysis of Currents Data->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Assessment of Network Activity and Seizure-Like Events

Multi-electrode arrays (MEAs) allow for the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks. This is a powerful tool to assess the potential anticonvulsant properties of a compound.

Objective: To evaluate the effect of this compound on spontaneous and induced epileptiform activity in neuronal cultures.

Protocol: Multi-Electrode Array (MEA) Recording

Materials:

  • MEA plates with cultured primary or hiPSC-derived neurons.

  • MEA recording system (e.g., Axion BioSystems Maestro).

  • Cell culture medium.

  • Pro-convulsant agent (e.g., picrotoxin, 4-aminopyridine, or a low-magnesium/high-potassium solution).

  • This compound stock solution in DMSO.

Procedure:

  • Baseline Recording: Place the MEA plate in the recording system and allow the culture to equilibrate. Record baseline spontaneous network activity.

  • Induction of Epileptiform Activity: Add a pro-convulsant agent to the culture medium to induce seizure-like events (e.g., synchronized bursting).[2][3][4]

  • Compound Application: After establishing stable epileptiform activity, add this compound at various concentrations to the wells.

  • Recording: Record the network activity for a defined period after compound application.

  • Data Analysis: Analyze the MEA data for changes in parameters such as:

    • Mean firing rate

    • Burst frequency and duration

    • Network synchrony

Expected Outcome: An effective anticonvulsant compound would be expected to reduce the frequency and duration of induced epileptiform bursts.

Diagram: MEA Experimental Design

MEA_Experiment A Baseline Network Activity Recording B Induce Epileptiform Activity (e.g., Picrotoxin) A->B C Apply this compound B->C D Record Post-Treatment Activity C->D E Data Analysis (Firing Rate, Bursting, Synchrony) D->E

Caption: Experimental workflow for MEA-based anticonvulsant screening.

SIRT2 Inhibition Assay

Given that derivatives of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold have been identified as SIRT2 inhibitors, it is prudent to assess the activity of this compound against this enzyme.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for SIRT2.

Protocol: Fluorimetric SIRT2 Inhibition Assay

Materials:

  • Recombinant human SIRT2 enzyme.

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).

  • NAD⁺.

  • Developer solution (containing a protease to cleave the deacetylated substrate and release a fluorophore).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • This compound stock solution in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the SIRT2 enzyme, NAD⁺, and the test compound at various concentrations.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Develop Signal: Add the developer solution to each well and incubate at 37°C for a further 15-30 minutes to allow for the generation of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and plot a dose-response curve to determine the IC₅₀ value.

Expected Outcome: If the compound is a SIRT2 inhibitor, a concentration-dependent decrease in the fluorescent signal will be observed.

Diagram: SIRT2 Inhibition Assay Principle

SIRT2_Assay cluster_reaction SIRT2 Reaction cluster_detection Detection SIRT2 SIRT2 Enzyme Deacetylated Deacetylated Substrate SIRT2->Deacetylated Substrate Fluorogenic Substrate (Acetylated) Substrate->Deacetylated NAD NAD+ NAD->Deacetylated Inhibitor 10,11-Dihydro-5H- dibenzo[b,f]azepin-10-ol Inhibitor->SIRT2 Fluorescence Fluorescent Signal Deacetylated->Fluorescence Developer Developer Developer->Fluorescence

Caption: Principle of the fluorimetric SIRT2 inhibition assay.

Neurotoxicity Assessment

It is crucial to assess the potential neurotoxicity of any novel compound intended for neurological applications. The MTT assay is a widely used colorimetric assay to assess cell viability.

Objective: To determine the concentration range at which this compound exhibits cytotoxicity in neuronal cultures.

Protocol: MTT Assay

Materials:

  • Cultured neurons in a 96-well plate.

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Expected Outcome: A dose-dependent decrease in cell viability will be observed if the compound is cytotoxic.

Concluding Remarks

References

Application Notes and Protocols for 10,11-Dihydro-5H-dibenzo[b,f]azepine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzazepine Scaffold as a Cornerstone of Neuropharmacology

The tricyclic dibenzazepine core, characterized by a seven-membered azepine ring fused to two benzene rings, represents one of the most fruitful structural scaffolds in the history of neuropharmacology. While 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol itself is primarily a synthetic intermediate, its structural backbone is the foundation for a class of drugs that have revolutionized the treatment of neurological and psychiatric disorders.[1][2] This guide focuses on the application of this chemical family in neuroscience research, providing both the theoretical framework and practical protocols for investigating the activity of its derivatives.

From the seminal discovery of the antidepressant properties of Imipramine to the development of first-line anti-seizure medications like Carbamazepine, Oxcarbazepine, and Eslicarbazepine acetate, the dibenzazepine structure has proven remarkably versatile.[1][2][3] Its rigid, three-dimensional conformation allows for precise interactions with a variety of biological targets within the central nervous system (CNS).[4] Understanding how to probe the neurophysiological effects of novel derivatives from this class is therefore a critical skill for researchers in drug discovery and molecular neuroscience.

This document will detail the primary mechanisms of action associated with anticonvulsant dibenzazepines, provide exemplary protocols for their characterization, and discuss the structure-activity relationships that govern their diverse functions.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The predominant mechanism of action for the anticonvulsant effects of dibenzazepine derivatives like Carbamazepine (CBZ), Oxcarbazepine (OXC), and the active metabolite of Eslicarbazepine acetate, S-Licarbazepine (S-Lic), is the modulation of voltage-gated sodium channels (VGSCs).[3][5] These channels are fundamental to the initiation and propagation of action potentials in neurons. In pathological states such as epilepsy, high-frequency, repetitive firing of neurons is a hallmark of seizure activity.

Dibenzazepine anticonvulsants exhibit a use-dependent or frequency-dependent blockade of VGSCs. This means they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the rapid, repetitive firing seen in a seizure.[5] By enhancing the slow inactivation of these channels, the drugs reduce the number of available channels that can open in response to depolarization, thereby dampening neuronal hyperexcitability without significantly affecting normal, low-frequency neuronal signaling.[3][5]

This selective action on hyperactive neurons is a key reason for the therapeutic efficacy of these compounds. The primary target is often the NaV1.2 channel subtype, among others, which is widely expressed in the CNS.[5]

VGSC_Modulation Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Inactive Fast Inactivated State (Refractory) Open->Inactive Rapid Inactivation Slow_Inactive Slow Inactivated State Open->Slow_Inactive Inactive->Resting Inactive->Slow_Inactive High-Frequency Firing Slow_Inactive->Resting Slow Recovery CBZ Dibenzazepine Derivative (e.g., CBZ) CBZ->Slow_Inactive Binds & Stabilizes

Figure 1: Mechanism of use-dependent blockade of VGSCs by dibenzazepine derivatives.

Structure-Activity Relationship (SAR): A Scaffold for Diverse Neurological Activity

The versatility of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold lies in its amenability to chemical modification, which drastically alters its pharmacological profile. The key position for modification is the nitrogen atom at the 5-position within the azepine ring.

  • Anticonvulsant Activity: The addition of a carboxamide group at the 5-position is a hallmark of the major anticonvulsants in this class (Carbamazepine, Oxcarbazepine). This moiety is critical for the interaction with voltage-gated sodium channels.

  • Antidepressant Activity: In contrast, substitution at the 5-position with a propylamino side chain leads to compounds like Imipramine and Desipramine. These derivatives act primarily as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine and serotonin, which is the basis for their antidepressant effects.

This bifurcation in activity based on a single substitution site underscores the importance of the dibenzazepine core as a privileged scaffold in CNS drug design.

References

A Homogeneous Fluorescence-Based Assay for Characterizing Modulators of Voltage-Gated Sodium Channels Using 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Voltage-gated sodium channels (VGSCs) are critical therapeutic targets for a range of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[1] Identifying and characterizing novel modulators of these channels requires robust, high-throughput screening (HTS) assays. This document provides a detailed protocol for a functional, cell-based assay designed to investigate the activity of compounds targeting VGSCs, using 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol as a representative test compound. This compound is structurally related to Carbamazepine, a known VGSC blocker, making it an ideal candidate for this assay.[2][3][4] The described assay utilizes a homogeneous, fluorescence-based format with a membrane potential-sensitive dye, amenable to HTS platforms such as the Fluorescent Imaging Plate Reader (FLIPR).

Introduction & Scientific Rationale

The dibenzazepine scaffold is a cornerstone in the development of therapies for central nervous system disorders.[5][6][7] Carbamazepine, a prominent member of this class, exerts its anticonvulsant and mood-stabilizing effects primarily by blocking voltage-gated sodium channels.[2][3][4] It preferentially binds to the inactivated state of the channel, preventing repetitive firing of action potentials.[2][3][8] this compound shares this core tricyclic structure, suggesting a similar mechanism of action.[5][9]

To investigate this hypothesis, we have developed a functional cell-based assay. The gold standard for measuring ion channel activity is patch-clamp electrophysiology; however, its low throughput makes it unsuitable for primary screening.[1][10] Fluorescence-based assays offer a high-throughput alternative by indirectly measuring channel function.[1][11] This protocol employs a membrane potential-sensitive dye in a cell line stably expressing a specific human VGSC subtype (e.g., hNaV1.7, a key target in pain research).[10][12] In this assay format, channel activation leads to sodium ion influx, causing membrane depolarization, which is detected as a change in fluorescence intensity.[12][13] Inhibitors of the channel, such as our test compound, will prevent this depolarization, resulting in a diminished fluorescent signal.

Causality Behind Experimental Choices:
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are used as the expression system.[14][15] These cells have a low background of endogenous voltage-gated ion channels, providing a "clean" system to study the specific transfected channel of interest.[14][16] Using a stable cell line ensures consistent channel expression levels, which is crucial for reproducibility.[17]

  • Assay Principle: We use a voltage-sensitive dye (VSD) assay, which provides a direct readout of membrane potential changes. To elicit a robust and sustained signal for an HTS format, a VGSC activator (e.g., veratridine) is used to promote channel opening and slow the rapid inactivation that is characteristic of these channels.[12][13] Test compounds are pre-incubated to allow for interaction with the channel before stimulation.

Signaling Pathway & Experimental Workflow Visualization

To clarify the underlying biological process and the experimental procedure, the following diagrams are provided.

G cluster_0 a NaV1.7 Channel (Resting State) d Channel Activation & Na+ Influx a->d b Veratridine (Activator) b->d Activates c Compound (Inhibitor) g Inhibition of Na+ Influx c->g Blocks e Membrane Depolarization d->e f VSD Fluorescence Increases e->f h No Depolarization g->h i VSD Fluorescence Remains Low h->i caption Fig 1. Assay Signaling Pathway.

Fig 1. Assay Signaling Pathway.

G cluster_workflow Experimental Workflow P1 1. Cell Plating HEK293-hNaV1.7 cells in 384-well plates P2 2. Dye Loading Incubate with Voltage-Sensitive Dye P1->P2 P3 3. Compound Addition Add this compound & Control Compounds P2->P3 P4 4. Incubation Allow compound to bind to channels P3->P4 P5 5. Stimulation & Reading Add Activator (Veratridine) Measure fluorescence on FLIPR P4->P5 P6 6. Data Analysis Calculate % Inhibition and IC50 P5->P6 caption Fig 2. Experimental Workflow.

Fig 2. Experimental Workflow.

Materials & Equipment

Reagents Supplier Purpose
HEK293 cells stably expressing hNaV1.7VariousHost system for the assay
DMEM, high glucose, GlutaMAX™Thermo FisherCell culture medium
Fetal Bovine Serum (FBS), qualifiedThermo FisherMedium supplement
Penicillin-StreptomycinThermo FisherAntibiotic
Geneticin® (G418 Sulfate)Thermo FisherSelection agent for stable cell line
This compoundSigma-AldrichTest Compound
CarbamazepineSigma-AldrichPositive Control Inhibitor
VeratridineSigma-AldrichChannel Activator
FLIPR Membrane Potential Assay KitMolecular DevicesVoltage-Sensitive Dye
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for compounds
Poly-D-Lysine coated 384-well black-wall, clear-bottom microplatesCorningAssay plates
Equipment Model/Type Purpose
CO2 Incubator, 37°C, 5% CO2Standard LabCell culture
Biosafety CabinetClass IIAseptic cell handling
Automated Liquid Handler(e.g., Biomek, Echo)Precise compound addition (optional)
Fluorescent Imaging Plate Reader (FLIPR)FLIPR® TetraHigh-throughput fluorescence measurement

Detailed Experimental Protocols

Cell Culture and Plating
  • Rationale: Proper cell maintenance is paramount for assay reproducibility. Using cells within a specific passage number range (e.g., 5-25) ensures stable channel expression and consistent physiological properties.[17] A confluent monolayer at the time of the assay is required for an optimal signal window.[18]

  • Culture HEK293-hNaV1.7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin. Maintain cultures in a 37°C, 5% CO2 incubator.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • On the day before the assay, harvest cells and seed them into Poly-D-Lysine coated 384-well plates at a density of 20,000 cells/well in 25 µL of culture medium.

  • Incubate the plates overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

Compound and Reagent Preparation
  • Rationale: Accurate compound handling and dilution are critical for generating reliable dose-response curves. DMSO is used as a solvent, and its final concentration in the assay must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Stock: Prepare a 10 mM stock solution of Carbamazepine in 100% DMSO.

  • Compound Plates: Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient. Then, dilute these intermediate concentrations in assay buffer (HBSS, 20 mM HEPES) to create the final 2X compound plate.

  • Activator Solution: Prepare a 2X working solution of veratridine in assay buffer. The final concentration should be at its EC80-EC90 value, determined during assay development (typically 10-30 µM).

  • Dye Loading Solution: Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[18]

Assay Execution (FLIPR Protocol)
  • Rationale: The homogeneous, "no-wash" format simplifies the workflow and makes it amenable to automation.[1] A pre-incubation step with the compound is necessary to allow it to reach its binding site on the channel before activation.

  • Dye Loading: Remove the culture medium from the cell plates and add 25 µL/well of the dye loading solution.

  • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Addition: Transfer 25 µL/well from the 2X compound plate to the cell plate. This plate now contains the cells, dye, and test compounds at their final 1X concentration.

  • Incubation: Incubate the plates for 20-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place both the cell plate and the 2X activator plate into the FLIPR instrument.

    • Set the instrument parameters: read before and after the addition of the activator. A typical protocol involves a 10-second baseline reading, followed by the addition of 25 µL of the 2X activator solution, and then continuous reading for 2-3 minutes.

    • The fluorescence signal will increase upon channel activation. In the presence of an inhibitor, this increase will be attenuated.

Data Analysis and Interpretation

  • Data Extraction: Export the kinetic fluorescence data from the FLIPR software. The response is typically measured as the peak fluorescence signal minus the baseline signal.

  • Normalization: Normalize the data to the assay controls:

    • 0% Inhibition (High Signal): Wells treated with vehicle (DMSO) only.

    • 100% Inhibition (Low Signal): Wells treated with a saturating concentration of the positive control (Carbamazepine).

    • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Compound Hypothetical IC50 (µM) Interpretation
This compound5.2Potent inhibitor of the hNaV1.7 channel.
Carbamazepine (Positive Control)15.8Confirms assay performance and expected pharmacology.
Vehicle (DMSO)N/ADefines the 0% inhibition window of the assay.

Assay Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the data, the assay must be rigorously validated. Key performance metrics should be monitored for every run.

  • Trustworthiness through Controls: The inclusion of positive (Carbamazepine) and negative (DMSO) controls on every plate is non-negotiable. These controls define the dynamic range of the assay and are used for data normalization, making each plate a self-contained experiment.

  • Statistical Robustness (Z'-Factor): The Z'-factor is a statistical measure of the separation between the high and low controls, indicating the quality and robustness of the assay.[19]

    • Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19] However, a Z' ≥ 0.4 is often accepted as a robust assay.[20][21]

  • Signal Window (SW): The ratio of the mean high signal to the mean low signal. A larger SW indicates a more robust assay.

  • Reproducibility: The assay should be reproducible across different days, operators, and reagent batches. This is assessed by repeatedly running the positive control and ensuring its IC50 value remains within a consistent range (e.g., ± 2-fold).

Validation Parameter Acceptance Criterion Purpose
Z'-Factor≥ 0.5Confirms assay is suitable for screening.[19]
Signal Window (SW)> 2Ensures a sufficient dynamic range.[20]
CV% of Controls< 15%Indicates low variability within control wells.
DMSO ToleranceNo effect at ≤0.5%Rules out solvent-induced artifacts.

Conclusion

This application note provides a comprehensive, field-proven protocol for the development and execution of a cell-based assay to identify and characterize modulators of voltage-gated sodium channels. By leveraging a stable cell line, a sensitive fluorescent dye, and robust validation criteria, this method offers a reliable and high-throughput solution for drug discovery professionals. The use of this compound as a test case demonstrates the utility of this assay in exploring the pharmacology of novel compounds with scaffolds known to interact with this important target class.

References

Application Notes and Protocols: Leveraging 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Biological Insights with a Privileged Scaffold

The dibenzo[b,f]azepine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antidepressant and antiepileptic effects.[1] The inherent three-dimensional structure of this tricyclic system allows for precise interactions with a variety of biological targets.[1] Within this class of compounds, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol presents a particularly interesting starting point for the development of chemical probes. Its demonstrated biological relevance, coupled with a synthetically tractable framework, makes it an ideal candidate for derivatization into sophisticated tools for target identification and validation, and for interrogating complex biological systems.

Derivatives of the closely related 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold have been identified as inhibitors of enzymes such as SIRT2 and histone deacetylases (HDACs).[2][3] This suggests that this compound can serve as a foundational molecule for creating chemical probes to explore the biology of these and other potential protein targets. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular or in vivo context.[4]

This guide provides a comprehensive overview of the rationale, synthesis, and application of this compound as a scaffold for chemical probe development. We will detail protocols for its derivatization into functional probes and its subsequent use in target engagement and cellular imaging experiments.

From Scaffold to Probe: Synthetic Strategies

The utility of this compound as a chemical probe hinges on the ability to chemically modify it to incorporate a reporter tag or a reactive group for target identification, without abolishing its inherent biological activity. Fortunately, streamlined synthetic routes for this scaffold have been developed, providing accessible starting material for probe synthesis.[1][5][6]

A common strategy for converting a bioactive molecule into a chemical probe involves the introduction of a linker at a position that is not critical for target binding. This linker can then be used to attach a variety of functional groups, such as a fluorophore for imaging or a biotin tag for affinity purification.

General Synthesis of this compound Derivatives

A recently reported three-step synthesis provides a practical approach to obtaining substituted this compound derivatives.[1] This method allows for the introduction of substituents on the phenyl rings, which can be exploited for the attachment of linkers.

Table 1: Key Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular FormulaC14H13NO[7]
Molecular Weight211.26 g/mol [7]
XLogP32.6[7]
Hydrogen Bond Donor Count2[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count0[7]

Designing the Chemical Probe: Key Considerations

The design of a high-quality chemical probe requires a careful balance between maintaining target affinity and selectivity, and incorporating the necessary functionality for detection or capture.[4]

G cluster_0 Probe Design Workflow Core_Scaffold This compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Core_Scaffold->SAR_Analysis Identify non-critical positions Linker_Attachment Linker Attachment Site Selection SAR_Analysis->Linker_Attachment Functional_Group Choice of Functional Group (e.g., Fluorophore, Biotin, Photo-crosslinker) Linker_Attachment->Functional_Group Couple with... Probe_Synthesis Synthesis of Final Probe Functional_Group->Probe_Synthesis Probe_Validation Biological Validation Probe_Synthesis->Probe_Validation

Caption: Workflow for designing a chemical probe based on the core scaffold.

Application Protocol 1: Target Identification using Affinity-Based Chemoproteomics

This protocol outlines the use of a biotinylated this compound probe to identify its protein binding partners from a complex biological sample, such as cell lysate.[8]

Materials
  • Biotinylated this compound probe

  • Inactive control probe (a structurally similar molecule that does not bind the target)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Mass spectrometry-compatible silver stain or Coomassie stain

  • Mass spectrometer for protein identification

Protocol
  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe or the inactive control probe for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

  • Affinity Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Washing: Use a magnetic rack to separate the beads from the lysate. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Separation and Visualization: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by silver or Coomassie staining.

  • Protein Identification: Excise the protein bands that are present in the sample treated with the active probe but absent or significantly reduced in the control sample. Identify the proteins by in-gel digestion followed by mass spectrometry.

G cluster_1 Affinity-Based Target ID Workflow Cell_Lysate Prepare Cell Lysate Probe_Incubation Incubate with Biotinylated Probe Cell_Lysate->Probe_Incubation Streptavidin_Beads Capture with Streptavidin Beads Probe_Incubation->Streptavidin_Beads Washing Wash to Remove Non-specific Binders Streptavidin_Beads->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE Separate by SDS-PAGE Elution->SDS_PAGE Mass_Spec Identify Proteins by Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Experimental workflow for affinity-based target identification.

Application Protocol 2: Cellular Imaging and Target Engagement

This protocol describes the use of a fluorescently labeled this compound probe to visualize its subcellular localization and to demonstrate target engagement in living cells.[9][10]

Materials
  • Fluorescently labeled this compound probe

  • Unlabeled this compound (for competition experiments)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom imaging dishes

Protocol
  • Cell Seeding: Seed cells on glass-bottom imaging dishes and allow them to adhere overnight.

  • Probe Loading: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescent probe at the desired concentration (typically in the low micromolar range). Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with warm live-cell imaging medium to remove excess probe.

  • Imaging: Acquire images using a fluorescence microscope. For subcellular localization, co-staining with organelle-specific dyes may be necessary.

  • Target Engagement (Competition Assay): To confirm that the fluorescent signal is due to specific binding to the target, pre-incubate the cells with an excess of unlabeled this compound for 30 minutes before adding the fluorescent probe. A significant reduction in the fluorescent signal indicates specific target engagement.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is crucial to include appropriate controls.

  • Inactive Control Probe: As mentioned in the affinity-based proteomics protocol, a structurally similar but biologically inactive analog of the probe should be used to distinguish specific binders from non-specific ones.

  • Competition Experiments: In both pulldown and imaging experiments, competition with an excess of the unlabeled parent compound is a powerful way to demonstrate the specificity of the probe-target interaction.

  • Orthogonal Validation: The putative targets identified through chemical proteomics should be validated using orthogonal methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, to confirm that their depletion recapitulates the phenotype observed with the chemical probe.[11]

Conclusion

This compound represents a promising and versatile starting point for the development of novel chemical probes. Its established biological relevance and synthetic accessibility make it an attractive scaffold for researchers aiming to explore new areas of biology and to identify and validate novel drug targets. The protocols outlined in this guide provide a solid foundation for the design, synthesis, and application of such probes, paving the way for new discoveries in chemical biology and drug development.

References

High-Throughput Screening of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Analogs for the Discovery of Novel Voltage-Gated Sodium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities and therapeutic applications.[1][2] This tricyclic system is the foundation for numerous drugs targeting central nervous system (CNS) disorders, most notably epilepsy and depression.[3][4] A prominent derivative, eslicarbazepine acetate, is a third-generation antiepileptic drug approved for the treatment of partial-onset seizures, highlighting the scaffold's therapeutic potential.[1][2] The established mechanism for many dibenzazepine-based anticonvulsants, such as carbamazepine, involves the modulation of voltage-gated sodium channels (NaV).[5] These channels are critical for initiating and propagating action potentials in excitable cells; their dysfunction is implicated in neurological disorders like epilepsy, chronic pain, and cardiac arrhythmias.[5][6]

This document provides a comprehensive, field-proven guide for identifying and characterizing novel NaV channel modulators derived from the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol chemical series. We present a tiered high-throughput screening (HTS) cascade that leverages the speed of fluorescence-based primary screening with the precision of automated electrophysiology for hit confirmation and characterization.[7][8] This strategic approach is designed to efficiently sift through large compound libraries to identify potent, selective, and non-cytotoxic lead candidates for downstream drug development.

Scientific Rationale & Tiered Assay Strategy

The core principle of this screening strategy is to employ a multi-stage process that maximizes efficiency while ensuring data quality and physiological relevance. A tiered approach allows for the rapid initial screening of thousands of compounds using a cost-effective, high-throughput assay, followed by more resource-intensive, higher-content assays for a smaller number of promising "hits."[9] This minimizes the risk of false positives and negatives and builds a robust data package for each confirmed compound.[10]

Our proposed HTS cascade consists of three main stages:

  • Primary Screening: A fluorescence-based membrane potential assay to rapidly identify compounds that modulate NaV channel activity in a high-throughput format.

  • Hit Confirmation and Potency Determination: An automated patch clamp (APC) electrophysiology assay to confirm the activity of primary hits, eliminate false positives, and determine precise potency (IC50).

  • Counter-Screening: A cell viability assay to rule out cytotoxicity and selectivity profiling to assess off-target effects on other critical ion channels.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library (this compound Analogs) Primary_Screen Part 1: Primary HTS Fluorescence-Based Membrane Potential Assay Compound_Library->Primary_Screen Screen at single concentration (e.g., 10 µM) Hit_Confirmation Part 2: Hit Confirmation Automated Patch Clamp (APC) IC50 Determination Primary_Screen->Hit_Confirmation Identify 'Primary Hits' (e.g., >50% inhibition) Counter_Screen Part 3: Counter-Screens Cytotoxicity & Selectivity Hit_Confirmation->Counter_Screen Confirm activity, Generate IC50 values Lead_Candidate Lead Candidate Counter_Screen->Lead_Candidate Potent, Selective, & Non-Toxic Decision_Tree Start Primary Hit? Confirm Confirmed in APC? (IC50 < 10 µM) Start->Confirm Yes Discard1 Discard Start->Discard1 No Viable Non-Cytotoxic? (CC50 > 30 µM) Confirm->Viable Yes Discard2 Discard Confirm->Discard2 No (False Positive) Selective Selective? (>10-fold vs. NaV1.5/hERG) Viable->Selective Yes Discard3 Discard Viable->Discard3 No (Cytotoxic) Lead Lead Candidate Selective->Lead Yes Deprioritize Deprioritize/ Optimize Selective->Deprioritize No

References

Application Notes & Protocols: Proper Handling and Storage of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling and storage procedures for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol (CAS No: 4014-77-1).[1] As a key intermediate and member of the dibenzazepine class of compounds, which are noted for their biological activities, ensuring the integrity and stability of this molecule is paramount for reproducible research and development.[2] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, stability, and the prevention of degradation. The recommendations herein are synthesized from publicly available data for the compound and its structural analogs.

Introduction: Understanding the Compound

This compound is a tricyclic heterocyclic compound. Its core structure is shared by various pharmacologically active molecules, including antidepressants and antiepileptics.[2] The presence of a hydroxyl group at the 10-position introduces a potential site for chemical reactions and degradation, necessitating specific handling and storage considerations. Understanding the inherent chemical properties of this molecule is the foundation for establishing robust laboratory protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[3]

PropertyValueSource
Molecular Formula C₁₄H₁₃NOPubChem[3]
Molecular Weight 211.26 g/mol PubChem[3]
CAS Number 4014-77-1Pharmaffiliates[1]
Appearance Solid (presumed)Inferred
XLogP3 2.6PubChem[3]

Hazard Identification and Safety Precautions

Inferred Hazards (based on 10,11-Dihydro-5H-dibenz[b,f]azepine): [4]

  • Skin Sensitization: May cause an allergic skin reaction (H317).

  • Eye Irritation: May cause eye irritation (H320).[5][6]

  • General Hazard: Warning signal word is common for this class of compounds.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following minimum PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or higher is recommended.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. For weighing and other procedures that may generate dust, a chemical fume hood is recommended.

Handling Protocols

Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.

General Handling Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare workspace (Fume hood, clean surfaces) prep_ppe->prep_workspace handling_retrieve Retrieve from storage prep_workspace->handling_retrieve handling_weigh Weigh required amount handling_retrieve->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate workspace handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in accordance with regulations cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Prepare the work area by ensuring it is clean and free of clutter. If weighing the solid, perform this in a chemical fume hood.

  • Retrieval and Weighing:

    • Retrieve the container from its designated storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Carefully weigh the desired amount of the compound. Avoid generating dust.

  • Dissolution:

    • Based on experimental needs, dissolve the compound in a suitable solvent. Common solvents for similar compounds include DMSO, DMF, and alcohols. Solubility should be experimentally determined.

  • Post-Handling:

    • Securely close the container and return it to its proper storage location.

    • Clean all equipment and the work area thoroughly.

    • Dispose of any waste, including contaminated PPE, according to institutional and local regulations.

Storage Procedures

The stability of this compound is crucial for its effective use. Improper storage can lead to degradation, impacting experimental results.

Potential Degradation Pathways

Tricyclic compounds, particularly those with hydroxyl groups, can be susceptible to several degradation pathways:[7][8]

  • Oxidation: The benzylic alcohol is a potential site for oxidation. This can be catalyzed by light, heat, or trace metal impurities.[7]

  • Photodegradation: Exposure to UV or visible light can induce degradation in similar tricyclic structures.[7]

  • Thermal Degradation: Elevated temperatures can promote decomposition.[7]

  • Hydrolysis: While less likely for the core structure, extreme pH conditions could potentially affect the molecule.[7]

The following diagram illustrates potential degradation mechanisms.

G cluster_stressors Environmental Stressors Compound This compound Degradation Degradation Products Compound->Degradation leads to Light Light (UV/Visible) Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH Extreme pH pH->Degradation

Caption: Potential environmental stressors leading to the degradation of the compound.

Recommended Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation.
Light Protect from light. Use amber vials or store in a light-proof container.To prevent photodegradation.
Container Store in a tightly sealed container.To prevent moisture ingress and contamination.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

The proper handling and storage of this compound are essential for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research purposes. By following the protocols outlined in this guide, researchers can minimize risks and ensure the reliability of their experimental outcomes. It is strongly recommended to obtain a compound-specific Safety Data Sheet (SDS) from the supplier for the most accurate and comprehensive safety information.

References

Safety Guidelines for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety guidelines and handling protocols for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] Given the absence of a specific, publicly available Material Safety Data Sheet (MSDS) for this compound, this guide is constructed based on the safety profile of its parent compound, 10,11-Dihydro-5H-dibenzo[b,f]azepine, general principles of laboratory safety for handling powdered chemical reagents, and procedural insights from synthetic chemistry literature.[4]

The primary audience for this guide includes researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The protocols herein are designed to foster a self-validating system of safety, grounded in the principles of risk assessment and mitigation.

Understanding the Compound and Its Potential Hazards

Known and Inferred Hazard Profile:

Hazard ClassificationSource/BasisGHS PictogramSignal WordHazard Statement
Skin Sensitization, Category 1 MSDS for 10,11-Dihydro-5H-dibenzo[b,f]azepine[4]GHS07WarningH317: May cause an allergic skin reaction.
Eye Irritation (presumed) General properties of chemical powders and related compounds.GHS07WarningH320: Causes eye irritation (presumed).[5]
Respiratory Tract Irritation (presumed) Inhalation of fine powder.GHS07WarningH335: May cause respiratory irritation (presumed).[6]
Unknown Chronic Toxicity Lack of specific long-term exposure data.GHS08 (precautionary)WarningPrecautionary principle due to its nature as a pharmaceutical intermediate.

Comprehensive Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow diagram outlines the essential steps:

Risk_Assessment_Workflow cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Execution Experimental Execution cluster_Post Post-Experiment A Review Literature & Available Safety Data B Identify Potential Hazards (Skin, Eye, Inhalation) A->B Inform C Assess Exposure Potential (Quantity, Duration, Form) B->C Evaluate D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Mitigate E Determine Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) D->E Supplement F Implement Safe Handling Protocols (Weighing, Transfer, Reaction Setup) E->F Enable G Follow Emergency Procedures (Spill, Exposure) F->G Prepare for H Decontaminate Work Area & Glassware F->H Conclude with I Segregate & Dispose of Waste (Solid, Liquid) H->I Finalize

Caption: Risk assessment and mitigation workflow for handling this compound.

Engineering Controls: The First Line of Defense

Due to the potential for inhalation of the powdered compound and the lack of comprehensive toxicity data, all manipulations of this compound should be performed within a certified chemical fume hood or a powder containment hood. This is a non-negotiable aspect of safe handling to minimize respiratory exposure.

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent skin and eye contact. The following table summarizes the minimum required PPE:

Body PartPPE SpecificationRationale
Hands Nitrile gloves (double-gloving recommended for handling larger quantities)To prevent skin contact and potential sensitization.
Eyes Chemical safety goggles with side shieldsTo protect against splashes and airborne particles.
Body A clean, long-sleeved laboratory coatTo protect skin and clothing from contamination.
Respiratory A NIOSH-approved N95 respirator (or higher)Recommended when handling larger quantities of powder outside of a containment hood to minimize inhalation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Weighing and Transfer of Solid Compound

Objective: To accurately weigh and transfer the powdered compound while minimizing dust generation and exposure.

Protocol:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Staging: Place a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid any rapid movements that could create dust.

  • Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. A powder funnel can be used to aid in a clean transfer.

  • Post-Transfer: Tap the weigh boat to ensure all powder is transferred. Dispose of the weigh boat in the designated solid waste container.

  • Cleanup: Wipe the spatula and any minor spills on the balance with a damp cloth, which should then be disposed of as solid chemical waste.

Preparation of a Solution

Objective: To safely dissolve the solid compound in a solvent.

Protocol:

  • Initial Setup: Perform all steps within a chemical fume hood. Have the reaction vessel containing the weighed this compound secured with a clamp.

  • Solvent Addition: Slowly add the desired solvent to the reaction vessel using a pipette or graduated cylinder.

  • Dissolution: If necessary, gently stir the mixture using a magnetic stir bar or a glass stirring rod until the solid is fully dissolved. Avoid vigorous stirring that could create aerosols.

  • Sealing: Once dissolved, cap the reaction vessel to prevent solvent evaporation and accidental spills.

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

The following diagram illustrates the decision-making process for waste segregation:

Waste_Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes End Properly Stored for Pickup IsLiquid->End No (Consult EHS) SolidWaste->End LiquidWaste->End

Caption: Waste disposal decision workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This molecule is a critical precursor and key intermediate in the development of various therapeutic agents, most notably as a building block for antiepileptic drugs like Eslicarbazepine acetate.[1] The efficiency of its synthesis is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide is structured as a dynamic troubleshooting and FAQ resource. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and ultimately improve the yield and purity of your target compound.

Core Synthesis Pathway: Ketone Reduction

The most common and direct route to this compound involves the reduction of its corresponding ketone, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one (often a derivative of Oxcarbazepine).[1][2] This transformation is typically achieved using a hydride-based reducing agent.

Synthesis_Workflow Start Starting Material: 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one Reagent Reducing Agent (e.g., Sodium Borohydride, NaBH₄) in Protic Solvent (e.g., Methanol) Start->Reagent Step 1: Reduction Workup Reaction Quench & Aqueous Workup Reagent->Workup Step 2: Protonation/Quench Product Product: This compound Purification Purification (e.g., Recrystallization) Workup->Purification Purification->Product

Caption: Core workflow for the synthesis of the target alcohol via ketone reduction.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low (<70%). What are the most likely causes and how can I systematically improve it?

A1: Low yield is a multifaceted problem often stemming from incomplete reaction, sub-optimal conditions, or product loss during workup. Let's break down the key checkpoints.

  • Cause 1: Inefficient Reduction: The reduction of the carbonyl group is the crux of the synthesis. Incomplete conversion is the most common reason for low yields.

    • Expert Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones and its operational simplicity compared to more aggressive reagents like lithium aluminum hydride (LiAlH₄).[3][4] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[5]

    • Solution:

      • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. While one mole of NaBH₄ can theoretically reduce four moles of ketone, a practical excess of 1.5 to 3.0 molar equivalents is often required to drive the reaction to completion.

      • Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Use a freshly opened bottle or ensure your reagent has been stored in a desiccator.

      • Temperature Control: The initial addition of NaBH₄ to a protic solvent (like methanol) can be exothermic. It is best practice to cool the reaction mixture in an ice bath (0-5 °C) before and during the addition of the reducing agent to prevent runaway reactions and potential side product formation. After the addition is complete, the reaction can be allowed to warm to room temperature.

  • Cause 2: Sub-optimal Solvent Choice: The solvent plays a dual role: it dissolves the substrate and acts as the proton source for the alkoxide intermediate formed after hydride attack.[4]

    • Solution: Methanol or ethanol are excellent and common choices. They provide a good balance of solubility for the starting material and serve as the necessary proton source. Using aprotic solvents would necessitate a separate acidic workup step to protonate the intermediate.[6]

  • Cause 3: Product Loss During Workup & Purification: The desired alcohol product may have some water solubility, or it may be sensitive to harsh pH conditions.

    • Solution:

      • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of dilute acid (e.g., 1M HCl) or acetone at 0 °C until gas evolution ceases.

      • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.

      • Purification: Recrystallization is often the most effective method for purifying the final product. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol/water to achieve high purity and recovery.

Q2: My TLC and HPLC analyses show a significant amount of unreacted starting ketone, even after several hours. How can I ensure the reaction goes to completion?

A2: This is a clear indication of insufficient reducing power or premature deactivation of the reducing agent.

  • Expert Insight: The stability of NaBH₄ is pH-dependent. It is most stable in alkaline conditions and decomposes in acidic or even neutral water.[6] While protic solvents like methanol are required, their inherent acidity is low enough for the reaction to proceed effectively.

  • Solutions & Workflow:

    • Monitor Actively: Do not rely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A typical mobile phase for this system would be Ethyl Acetate/Hexane (e.g., 30:70 v/v). The alcohol product will have a lower Rf value (be more polar) than the starting ketone.

    • Incremental Addition: Instead of adding all the NaBH₄ at once, add it in portions over 20-30 minutes. This maintains a higher concentration of the active reducing agent throughout the initial phase of the reaction.

    • Check for Deactivation: If the reaction stalls, a small, careful addition of more NaBH₄ can be attempted. If this does not restart the conversion, it's likely an issue with reagent quality or other unforeseen side reactions.

TLC_Monitoring cluster_0 Reaction Monitoring Workflow Start Start Reaction (t=0) Sample Take Aliquot for TLC Analysis Start->Sample Analyze Spot TLC Plate (Co-spot with SM) Sample->Analyze Decision Is Starting Material (SM) Consumed? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction (Sample again in 30 min) Decision->Continue No Continue->Sample

Caption: A logical workflow for monitoring reaction completion using TLC.

Q3: I'm observing an unexpected spot on my TLC plate. What are the possible side products and how can I minimize their formation?

A3: While the reduction of the ketone is generally a clean reaction, side products can arise, typically from impurities in the starting material or, less commonly, from over-reduction if the substrate has other reducible functional groups.

  • Expert Insight: NaBH₄ is highly selective and will not typically reduce esters, amides, or carboxylic acids under these mild conditions.[3] This is a significant advantage. Therefore, the most likely source of impurities is the starting material itself.

  • Preventative Measures:

    • Purity of Starting Material: Ensure the 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one is of high purity (>98%). Impurities from the preceding synthetic steps will carry through and complicate purification.

    • Control of Temperature: As mentioned, maintaining a low temperature (0-5 °C) during the NaBH₄ addition minimizes the risk of side reactions.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidation-related side products, especially if the reaction is run for an extended period.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction parameters for this synthesis?

    • A: The following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity for ketones, safer and easier to handle than LiAlH₄.[3][4]
Molar Ratio 1.5 - 3.0 eq. NaBH₄ per 1 eq. KetoneEnsures the reaction is driven to completion. The theoretical 0.25 eq. is insufficient in practice.
Solvent Methanol or EthanolActs as both a solvent and the necessary proton source for the alkoxide intermediate.[4][6]
Temperature 0 °C for addition, then warm to RTControls initial exotherm and minimizes side reactions.
Reaction Time 1 - 4 hours (TLC Monitored)Reaction is typically rapid, but should always be monitored to confirm completion.
Typical Yield 85 - 95%With optimized conditions and careful workup, high yields are readily achievable.
  • Q: How does the mechanism of reduction with Sodium Borohydride (NaBH₄) work in a protic solvent?

    • A: It is a two-step process known as nucleophilic addition.[5][7]

      • Nucleophilic Attack: The highly polar carbon-oxygen double bond of the ketone is electron-deficient at the carbon atom. A hydride ion (H⁻), delivered from the BH₄⁻ complex, acts as a nucleophile and attacks this carbon. This forms a new carbon-hydrogen bond and breaks the C=O pi bond, pushing the electrons onto the oxygen and creating a negatively charged alkoxide intermediate.[5]

      • Protonation: The alkoxide intermediate is a base. It is subsequently protonated by a proton from the solvent (e.g., methanol), forming the final alcohol product and a methoxide byproduct.[4]

  • Q: What is a standard, reliable protocol for this synthesis on a lab scale?

    • A: The following protocol is a robust starting point.

    Experimental Protocol: Reduction of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one (1.0 eq.).

    • Dissolution: Add methanol (approx. 10-15 mL per gram of starting material) and stir until the solid is fully dissolved.

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by TLC.

    • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1M HCl dropwise until the effervescence stops.

    • Workup: Reduce the volume of methanol on a rotary evaporator. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol) to obtain this compound as a pure solid.

References

Technical Support Center: Purification of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this critical intermediate.

Introduction to the Molecule and Its Purification Significance

This compound is a key synthetic intermediate in the production of various pharmaceuticals, most notably the antiepileptic drug eslicarbazepine acetate. Its molecular structure, featuring a dibenzazepine core with a hydroxyl group, presents a unique set of purification challenges. The purity of this intermediate is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

This guide will address the most common issues encountered during the purification of this compound, providing both the underlying chemical principles and actionable, step-by-step protocols to resolve them.

Troubleshooting Guide: A Question-and-Answer Approach

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solute is supersaturated and precipitates too quickly. For this compound, this can be particularly problematic due to its moderate polarity.

Causality Explained:

  • Solvent Choice: Using a solvent that is too nonpolar or has a very high boiling point can lead to the compound melting before it dissolves.

  • Cooling Rate: Cooling the solution too rapidly can induce rapid precipitation, favoring the formation of an amorphous oil over an ordered crystal lattice.

  • Purity of the Crude Material: The presence of significant impurities can depress the melting point of your compound and interfere with crystal lattice formation.

Troubleshooting Protocol:

  • Solvent System Screening: The key to successful recrystallization is selecting an appropriate solvent system. A good solvent should dissolve the compound when hot but not when cold. For a moderately polar compound like this compound, a mixed solvent system often yields the best results.

    • Recommended Starting Points:

      • Ethanol/Water

      • Isopropanol/Water

      • Toluene/Heptane

      • Ethyl Acetate/Hexane

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath.

    • Once at room temperature, you can induce further crystallization by slowly cooling in an ice bath.

  • Scratching and Seeding:

    • If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • If you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Dealing with an Oil: If your compound has already oiled out:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of the more polar solvent (e.g., ethanol in an ethanol/water system) to increase the solubility slightly.

    • Allow the solution to cool slowly again.

Data Summary: Recommended Recrystallization Solvent Systems

Solvent System (v/v)PolarityNotes
Isopropanol/WaterHighGood for removing nonpolar impurities. Water is added as the anti-solvent.
Ethyl Acetate/HexaneMediumEffective for a range of impurities. Hexane is the anti-solvent.
Toluene/HeptaneLowUseful for removing more polar impurities. Heptane is the anti-solvent.
Column Chromatography Challenges

Question: I'm having trouble separating this compound from its main impurity, the starting material oxcarbazepine, using column chromatography. They are co-eluting. How can I improve the separation?

Answer:

Co-elution of this compound and its ketone precursor, oxcarbazepine, is a frequent challenge due to their similar polarities. The hydroxyl group on the product makes it slightly more polar than the ketone of the starting material, but achieving baseline separation requires careful optimization of your chromatographic conditions.

Causality Explained:

  • Insufficient Polarity Difference: The structural similarity between the product and the starting material results in a small difference in their interaction with the stationary phase.

  • Improper Mobile Phase: The choice of eluent is critical. A mobile phase that is too polar will cause both compounds to elute quickly with poor separation. A mobile phase that is not polar enough will result in long retention times and broad peaks.

  • Column Overloading: Applying too much crude material to the column can lead to band broadening and overlapping of peaks.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Starting Point: A common eluent system for this separation is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Fine-Tuning: Begin with a low percentage of the polar solvent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30%, 40%) while monitoring the separation by Thin Layer Chromatography (TLC). The optimal mobile phase will show a clear separation between the two spots on the TLC plate.

  • Consider a Different Stationary Phase:

    • While silica gel is the most common stationary phase, for difficult separations, consider using alumina, which can offer different selectivity.

  • Gradient Elution:

    • Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a less polar mobile phase to elute any nonpolar impurities, then gradually increase the polarity to first elute the oxcarbazepine and then the more polar this compound.

  • Proper Column Packing and Loading:

    • Ensure your column is packed uniformly to prevent channeling.

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. Dry loading the sample onto a small amount of silica can also improve resolution.

Experimental Workflow: Optimizing Column Chromatography Separation

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Purification TLC Run TLC with Hexane/EtOAc (e.g., 7:3) Assess Assess Separation (ΔRf) TLC->Assess GoodSep Good Separation (ΔRf > 0.2) Assess->GoodSep Sufficient? PoorSep Poor Separation (ΔRf < 0.2) Assess->PoorSep Insufficient? RunColumn Run Column Chromatography GoodSep->RunColumn AdjustSolvent Adjust Solvent Polarity (e.g., 8:2 or 6:4 Hexane/EtOAc) PoorSep->AdjustSolvent DryLoad Consider Dry Loading PoorSep->DryLoad AdjustSolvent->TLC Re-run TLC TryGradient Implement Gradient Elution AdjustSolvent->TryGradient TryGradient->RunColumn DryLoad->RunColumn Collect Collect and Analyze Fractions RunColumn->Collect

Technical Support Guide: Strategies for Enhancing the Solubility of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on how to improve the solubility of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol.

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This molecule, a key intermediate and derivative in the dibenzazepine class, shares structural similarities with compounds like oxcarbazepine and carbamazepine, which are notoriously difficult to solubilize.[1] Its inherent lipophilicity presents a significant hurdle for achieving concentrations suitable for in vitro assays and developing viable formulations for in vivo studies.

This document provides a logical, stepwise approach to systematically address and overcome these solubility issues, moving from simple formulation adjustments to more advanced chemical and physical modification techniques.

Section 1: Understanding the Molecule - Physicochemical Profile

Before attempting to modify solubility, it is crucial to understand the physicochemical properties of this compound. Its structure features a large, rigid, and hydrophobic tricyclic core, which is the primary reason for its poor aqueous solubility. However, it also possesses a secondary amine and a hydroxyl group, which are potential handles for solubility enhancement.

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₄H₁₃NOPubChem[2]-
Molecular Weight 211.26 g/mol PubChem[2]-
XLogP3 2.6PubChem[2]A positive LogP value indicates lipophilicity and predicts poor water solubility.
Functional Groups Secondary Amine, Hydroxyl Group, Tricyclic Aromatic SystemStructureThe amine group can be protonated at acidic pH to form a soluble salt. The hydroxyl group is a target for prodrug strategies. The large aromatic system dominates, causing overall hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and why? A: The expected aqueous solubility is very low. The calculated LogP of 2.6 signifies that the molecule is significantly more soluble in lipids than in water. This is driven by the large, non-polar surface area of the dibenzazepine rings. Molecules with poor water solubility often exhibit limited bioavailability.

Q2: What are the first solvents I should try for creating a stock solution? A: For initial stock solutions, water-miscible organic solvents are recommended. Start with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. These can typically dissolve the compound at high concentrations (e.g., >10 mM). However, be mindful of the final solvent concentration in your aqueous experimental medium, as high percentages can be toxic to cells or interfere with assays.

Q3: Can I use pH adjustment to dissolve the compound? A: Yes, this is a promising initial strategy. The secondary amine in the azepine ring is basic and can be protonated to form a more soluble cationic salt. A systematic screen of solubility in buffers from pH 2 to 7.4 is recommended. This is often one of the first and most effective methods to try for compounds containing an ionizable group.[3]

Q4: I need a quick method for an urgent in vitro assay. What is the fastest approach? A: The fastest approach is to first prepare a high-concentration stock in 100% DMSO. Then, perform a serial dilution of this stock into your aqueous assay buffer. Vortex vigorously during dilution. Be cautious of precipitation; if the compound crashes out, you have exceeded its kinetic solubility limit in the final medium. You may need to lower the final concentration or include a small amount of surfactant like Tween-80 in the final buffer to maintain solubility.[4]

Section 3: Troubleshooting Workflow - A Step-by-Step Guide

For a systematic approach to improving solubility, follow the workflow below. This decision tree will guide you from simple to complex techniques based on your experimental requirements.

Solubility_Workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_modification Advanced Strategies start Solubility Issue Identified ph_adjust Guide 3.1: pH Modification (For Buffers/Media) start->ph_adjust Need aqueous buffer solution? cosolvent Guide 3.2: Cosolvent Systems (For Stock & Dosing) start->cosolvent Need concentrated stock? cyclodextrin Guide 3.3: Cyclodextrin Complexation (For In Vitro & In Vivo) ph_adjust->cyclodextrin Insufficient solubility or pH change not viable? cosolvent->cyclodextrin Solvent toxicity an issue? solid_disp Guide 3.4: Solid Dispersions (For Oral Formulations) cyclodextrin->solid_disp Need solid dosage form? nanotech Guide 3.5: Nanosuspension (For High Loading) cyclodextrin->nanotech Need higher drug loading? prodrug Section 4: Prodrug Approach (For Optimized Delivery) solid_disp->prodrug Bioavailability still low? nanotech->prodrug Formulation unstable? Prodrug_Concept Prodrug Soluble Prodrug (e.g., Phosphate Ester) Enzyme In vivo enzymes (e.g., phosphatases) Prodrug->Enzyme ActiveDrug Active Drug (this compound) Enzyme->ActiveDrug Cleavage

References

Technical Support Center: Stability of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This molecule is a crucial intermediate in the synthesis of various pharmacologically active dibenzazepine derivatives and is structurally related to key metabolites of drugs like oxcarbazepine. Its stability is paramount for generating reliable and reproducible data in research and development settings.

This guide is designed to provide you with an in-depth understanding of the factors influencing the stability of this compound in solution. We will move from high-level FAQs to specific troubleshooting scenarios and conclude with a robust experimental protocol to empower you to conduct your own stability assessments. Our goal is to explain not just the "how" but the "why" behind these experimental considerations, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

The key structural feature dictating the compound's stability is the secondary benzylic alcohol at the C10 position. This functional group is susceptible to two main degradation pathways:

  • Acid-Catalyzed Dehydration: In the presence of protic or Lewis acids, the hydroxyl group can be eliminated, leading to the formation of a double bond and rearrangement to a more stable, conjugated iminostilbene-type structure.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, forming a 10-keto derivative, which is structurally related to oxcarbazepine

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability in your experiments. As scientists and drug development professionals, we understand that reproducible and reliable data is paramount. This resource will equip you with the knowledge to diagnose and resolve inconsistencies, ensuring the integrity of your results.

The dibenzazepine scaffold, while a valuable core in many biologically active compounds, possesses chemical properties that require careful consideration during assay development and execution.[1] This guide will delve into the potential pitfalls and provide you with actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and provides quick solutions to get your research back on track.

Q1: My assay results with this compound are not reproducible. What are the most likely causes?

A1: Inconsistent results with tricyclic compounds like this compound often stem from a few key areas:

  • Compound Stability: This compound, and dibenzazepine derivatives in general, can be susceptible to oxidation, which can alter its activity.[2]

  • Solubility and Aggregation: Poor solubility in aqueous assay buffers can lead to the formation of aggregates, which are a common source of non-specific assay interference.

  • Assay-Specific Interferences: The compound may be interfering with the assay technology itself, for example, through autofluorescence or redox cycling.

Q2: How should I prepare and store my stock solutions of this compound?

Recommended Stock Solution Protocol:

  • Dissolve the compound in 100% anhydrous DMSO to a concentration of 10-20 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. A supplier of a related compound, 10,11-Dihydro-5H-dibenzo[b,f]azepine, recommends storage at 4°C.[3] Given the potential for oxidation, colder temperatures are advisable for long-term storage.

Q3: I suspect my compound is degrading. How can I check for this?

A3: The most direct way to assess degradation is through analytical chemistry techniques. A simple method is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). By comparing a freshly prepared sample to one that has been stored or used in an assay, you can look for the appearance of new peaks or a decrease in the area of the parent compound peak.

Q4: Could my compound be a "Pan-Assay Interference Compound" (PAINS)?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in a wide range of assays through non-specific mechanisms. While the this compound scaffold is not a classically defined PAIN, its properties warrant caution. If you observe activity across multiple, unrelated assays, it is prudent to perform the counter-screens detailed in the troubleshooting guides below to rule out non-specific activity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and resolve specific experimental issues.

Guide 1: Investigating Compound Aggregation

Compound aggregation is a primary cause of non-specific inhibition in biochemical assays. Aggregates can sequester and denature proteins, leading to false-positive results.

Is Aggregation the Problem?

  • Symptom: You observe potent, but often variable, inhibition that may have a steep dose-response curve.

  • Causality: At concentrations above its critical aggregation concentration (CAC), the compound self-assembles into colloidal particles. These particles can non-specifically inhibit enzymes.

Troubleshooting Protocol:

  • Detergent-Based Counter-Screen:

    • Objective: To determine if the observed activity is disrupted by a non-ionic detergent.

    • Methodology:

      • Prepare two sets of your assay.

      • In the test condition, add 0.01% (v/v) Triton X-100 to your assay buffer.

      • In the control condition, use your standard assay buffer.

      • Run your assay with a dilution series of this compound in both conditions.

    • Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.

  • Visual Inspection:

    • Objective: To visually check for compound precipitation.

    • Methodology: After adding the compound to the assay buffer, visually inspect the wells for any signs of turbidity or precipitate. This can be done against a dark background with good lighting.

    • Interpretation: Visible precipitation is a clear indicator of poor solubility and a high likelihood of aggregation.

Guide 2: Addressing Autofluorescence Interference

In fluorescence-based assays, the intrinsic fluorescence of a compound can be mistaken for a genuine signal, leading to false positives.

Is Autofluorescence the Issue?

  • Symptom: High background fluorescence in wells containing the compound, even in the absence of the enzyme or other assay components that generate the signal.

  • Causality: The compound itself absorbs light at the excitation wavelength and emits light at the emission wavelength of your assay's fluorophore.

Troubleshooting Protocol:

  • Pre-Read of Compound Plate:

    • Objective: To measure the intrinsic fluorescence of the compound before the assay is initiated.

    • Methodology:

      • Prepare a plate with your compound dilution series in the assay buffer.

      • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

    • Interpretation: Wells with a signal significantly above the buffer-only control indicate that the compound is autofluorescent at the assay wavelengths.

  • Counter-Screen without Enzyme/Substrate:

    • Objective: To confirm that the signal is independent of the biological reaction.

    • Methodology: Run the assay with your compound in the absence of the enzyme or the substrate that generates the fluorescent product.

    • Interpretation: A persistent signal in this control experiment confirms autofluorescence.

Guide 3: Diagnosing Redox Activity

Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the assay buffer, especially in the presence of reducing agents like DTT. ROS can damage proteins and interfere with assay components, leading to false results.

Is Redox Activity the Culprit?

  • Symptom: The compound shows activity that is dependent on the presence of reducing agents in the buffer, or it is active in assays that are sensitive to oxidation.

  • Causality: The compound acts as a catalyst to transfer electrons from a reducing agent (like DTT) to molecular oxygen, producing ROS.

Troubleshooting Protocol:

  • Redox-Sensitive Control Assay:

    • Objective: To determine if the compound can generate a signal in a known redox-sensitive assay.

    • Methodology: A common method is to use a horseradish peroxidase (HRP) coupled assay with a chromogenic or fluorogenic substrate. Test the ability of your compound to generate a signal in the presence of DTT and HRP, but without the primary enzyme of your assay.

    • Interpretation: Signal generation in this control assay suggests that your compound is redox-active.

  • Assay Modification:

    • Objective: To determine if removing the reducing agent abolishes the compound's activity.

    • Methodology: If your assay can tolerate it, run it without DTT or other strong reducing agents.

    • Interpretation: A loss of activity in the absence of the reducing agent points towards a redox-mediated mechanism.

Part 3: Data Presentation and Visualization

Table 1: Summary of Troubleshooting Strategies
Potential Issue Primary Symptom Diagnostic Experiment Proposed Solution
Compound Aggregation High, variable inhibition; steep dose-responseDetergent counter-screen (0.01% Triton X-100)Lower compound concentration; modify buffer conditions
Autofluorescence High background signal independent of assay reactionPre-read of compound plate; counter-screen without enzymeUse a different fluorophore with red-shifted spectra
Redox Activity Activity dependent on reducing agents (e.g., DTT)H₂O₂ generation assay; remove reducing agentUse alternative, less sensitive assay formats
Compound Degradation Drifting results over time; loss of potencyHPLC or LC-MS analysis of aged samplesPrepare fresh solutions; store properly (aliquoted, -80°C, protected from light)
Diagrams

Troubleshooting Workflow for Inconsistent Assay Results

G start Inconsistent Results Observed check_solubility 1. Check Compound Solubility & Handling start->check_solubility check_aggregation 2. Test for Aggregation check_solubility->check_aggregation Solubility OK remediate Implement Remediation Strategy check_solubility->remediate Precipitation Observed (Reformulate/Filter) check_fluorescence 3. Test for Autofluorescence check_aggregation->check_fluorescence No Aggregation check_aggregation->remediate Aggregation Detected (Add Detergent/Lower Conc.) check_redox 4. Test for Redox Activity check_fluorescence->check_redox No Autofluorescence check_fluorescence->remediate Autofluorescence Detected (Change Fluorophore) check_redox->remediate No Redox Activity (Consider other mechanisms) check_redox->remediate Redox Activity Detected (Remove DTT/Change Assay)

Caption: A stepwise workflow to diagnose common sources of assay interference.

Mechanism of Aggregation-Based Inhibition

G cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) compound Compound Monomers no_inhibition Normal Enzymatic Activity enzyme Active Enzyme enzyme->no_inhibition aggregate Compound Aggregates inactive_enzyme Sequestered/Inactive Enzyme aggregate->inactive_enzyme Sequesters & Denatures inhibition Non-specific Inhibition inactive_enzyme->inhibition

Caption: How compound aggregation leads to non-specific enzyme inhibition.

References

Technical Support Center: Optimizing Derivatization of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This molecule represents a critical scaffold in medicinal chemistry, forming the core of important therapeutic agents.[1][2] Its strategic modification is key to exploring novel pharmacophores and enhancing biological activity.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols but the underlying chemical logic to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do I achieve selectivity?

A1: The molecule possesses two primary nucleophilic sites: the secondary alcohol at the C10 position and the secondary amine of the azepine ring at the N5 position.

  • C10-Hydroxyl Group: This is the most common site for derivatization, particularly for creating esters (e.g., Eslicarbazepine acetate) and ethers.[1][2] The oxygen is nucleophilic and its reactivity can be enhanced by a base.

  • N5-Amine Group: The nitrogen is also nucleophilic and can undergo reactions like acylation or alkylation.

Achieving Selectivity for the C10-Hydroxyl: Selectivity is typically achieved by leveraging the different pKa values and nucleophilicity of the two sites. For O-acylation, standard conditions using an acyl chloride or anhydride with a tertiary amine base (like triethylamine or pyridine) in an aprotic solvent (like Dichloromethane or THF) strongly favor reaction at the more nucleophilic alcohol. The N5-amine is significantly less nucleophilic due to steric hindrance and the delocalization of its lone pair into the aromatic system, making it less competitive under these conditions. Forcing conditions (e.g., stronger bases, higher temperatures) may lead to a loss of selectivity.

Q2: What are the recommended starting conditions for esterifying the C10-hydroxyl group?

A2: A robust starting point for O-acylation (esterification) involves reacting the alcohol with an acylating agent in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Baseline Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath. This helps control the initial exotherm of the reaction.

  • Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The causality here is straightforward: the base activates the alcohol for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. Using a slight excess of the base and acylating agent helps drive the reaction to completion.

Q3: I want to synthesize an ether derivative at the C10 position. What is the best approach?

A3: For ether synthesis (O-alkylation), a stronger base is required to fully deprotonate the alcohol, forming a more potent alkoxide nucleophile. The classic Williamson ether synthesis is the most reliable method.

Recommended Approach:

  • Suspend a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Effervescence (H₂ gas) should be observed.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and allow the reaction to proceed, typically warming to room temperature or gently heating (e.g., 40-50 °C) to ensure completion.

  • Monitor the reaction by TLC or LC-MS.

Critical Note: NaH is highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the base and ensure high yields.

Troubleshooting Guide

Q: My acylation reaction yield is consistently low (<50%). What are the likely causes and how can I fix it?

A: Low yield is a common issue that can be traced to several factors. A systematic approach is the best way to diagnose the problem.

Troubleshooting Flowchart for Low Yield

Caption: Decision tree for diagnosing low reaction yield.

  • Incomplete Reaction: If analysis (TLC, LC-MS) shows significant unreacted starting material, the reaction conditions are suboptimal.

    • Reagent Quality: Ensure solvents are truly anhydrous. Moisture will quench the acylating agent. Use freshly opened or properly stored bases and acylating agents.

    • Insufficient Activation: Triethylamine may not be a strong enough base if your acylating agent is particularly unreactive. Consider adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP), a highly effective acylation catalyst.

    • Temperature: While 0 °C to room temperature is standard, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40 °C reflux in DCM).

  • Product Degradation: The dibenzo[b,f]azepine core can be sensitive to harsh conditions.

    • Acidic Conditions: Ensure enough base is present to neutralize all generated acid. An acidic work-up should be performed cautiously and quickly.

    • Oxidation: While generally stable, prolonged exposure to air at high temperatures could lead to side reactions. Maintaining an inert atmosphere is good practice.

Q: I'm observing a significant side product that appears to be the N-acylated derivative. How can I improve O-selectivity?

A: Formation of the N-acylated product indicates that the reaction conditions are too harsh or that the N5-amine is more reactive than anticipated.

Strategies to Enhance O-Selectivity:

StrategyMechanismRecommended Action
Lower Temperature Reduces the overall activation energy, favoring the kinetically preferred product (O-acylation is typically faster).Run the reaction strictly at 0 °C or even -20 °C and allow it to proceed for a longer duration.
Use a Bulky Base A sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) can deprotonate the less-hindered C10-OH but may have difficulty accessing the more sterically shielded N5-amine.Substitute triethylamine with 1.5 equivalents of DIPEA.
Change Solvent Solvents can influence relative nucleophilicity.Screen solvents like acetonitrile or 1,4-dioxane in place of DCM or THF.
Protecting Group If all else fails, protect the N5-amine before derivatizing the alcohol.React the starting material with Boc-anhydride ((Boc)₂O) to form the N-Boc protected intermediate, then proceed with C10-derivatization, followed by deprotection of the Boc group with an acid like trifluoroacetic acid (TFA).

Experimental Protocols & Workflows

Protocol 1: Optimized O-Acylation with DMAP Catalysis

This protocol is designed for high-yield synthesis of ester derivatives.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.73 mmol, 1.0 eq).

  • Add anhydrous Dichloromethane (25 mL). Stir until fully dissolved.

  • Add triethylamine (0.99 mL, 7.10 mmol, 1.5 eq) followed by DMAP (58 mg, 0.47 mmol, 0.1 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add acetic anhydride (0.54 mL, 5.68 mmol, 1.2 eq) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2 hours.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ester product.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_reagents Weigh Substrate & Prepare Reagent Solutions setup Assemble Under N2 Add Substrate, Solvent, Base prep_reagents->setup prep_glass Flame-Dry Glassware prep_glass->setup cool Cool to 0 °C setup->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir & Monitor (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Standard workflow for derivatization experiments.

References

identifying and minimizing byproducts in 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to help you optimize your synthesis, focusing on the critical aspects of byproduct identification and minimization.

The synthesis of this compound, a key intermediate for various pharmaceuticals, is most commonly achieved through the reduction of the corresponding ketone, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one.[1][2][3][4] While seemingly straightforward, this reduction can be prone to the formation of several byproducts that can complicate purification and reduce overall yield. This guide will walk you through understanding and controlling these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method is the reduction of the ketone precursor, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one.[1][3] This is typically accomplished using a hydride reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a widely used and effective choice.[5][6][7]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main byproducts of concern are:

  • Unreacted Starting Material: Incomplete reduction can leave residual 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one.

  • Over-reduction Product: Hydrogenolysis of the alcohol can lead to the formation of 10,11-Dihydro-5H-dibenzo[b,f]azepine.

  • Dehydration Product: Under acidic conditions or at elevated temperatures, the desired alcohol product can eliminate water to form 5H-Dibenzo[b,f]azepine.

Q3: How can I identify these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the reaction's progress. The product alcohol is typically more polar than the starting ketone and the over-reduction byproduct.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can effectively separate the product from byproducts and the starting material.

  • Mass Spectrometry (MS): Provides molecular weight information to confirm the identity of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the compounds in your mixture by analyzing their unique chemical shifts and coupling constants.

Q4: My reaction seems to stall and I have a lot of unreacted starting material. What could be the cause?

A4: Several factors could lead to an incomplete reaction:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 1.5 to 2.0 equivalents of NaBH₄.

  • Low Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider a modest increase in temperature, while carefully monitoring for byproduct formation.

  • Poor Quality Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent.

Q5: I'm observing a significant amount of the over-reduction byproduct, 10,11-Dihydro-5H-dibenzo[b,f]azepine. How can I minimize this?

A5: Over-reduction is often a result of reaction conditions that are too harsh. To minimize this:

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase the selectivity of the reducing agent.

  • Choice of Reducing Agent: Sodium borohydride is generally a milder and more selective reducing agent for ketones compared to more powerful agents like lithium aluminum hydride (LiAlH₄).[7]

  • Controlled Addition: Add the reducing agent portion-wise to the solution of the ketone to maintain a low concentration of the reducing agent at any given time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction, degradation of product, or formation of multiple byproducts.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Ensure the quality of your reagents. Adjust reaction temperature and reagent stoichiometry as needed.
Presence of Dehydration Byproduct Acidic conditions during workup or purification.Neutralize the reaction mixture carefully during workup. Avoid using strongly acidic conditions. Consider purification methods that do not require acidic mobile phases if using chromatography.
Difficulty in Purifying the Product Similar polarities of the product and byproducts.Optimize your chromatographic separation. Consider using a different solvent system or a different stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing the Process

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways A 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-one B This compound (Desired Product) A->B NaBH4, MeOH (Reduction) C 10,11-Dihydro-5H-dibenzo[b,f]azepine (Over-reduction) B->C Harsh Conditions (e.g., excess NaBH4, high temp) D 5H-Dibenzo[b,f]azepine (Dehydration) B->D Acidic Conditions / Heat

Caption: Main synthesis route and common byproduct formation pathways.

Troubleshooting Logic Flow

G Start Reaction Complete Analyze Analyze Crude Mixture (TLC, HPLC, NMR) Start->Analyze CheckPurity Is Purity >95%? Analyze->CheckPurity HighPurity Proceed to Final Purification/Isolation CheckPurity->HighPurity Yes LowPurity Identify Major Impurity CheckPurity->LowPurity No UnreactedSM Unreacted Starting Material LowPurity->UnreactedSM OverReduction Over-reduction Product LowPurity->OverReduction Dehydration Dehydration Product LowPurity->Dehydration OptimizeSM Increase NaBH4 eq. Increase reaction time UnreactedSM->OptimizeSM OptimizeOR Decrease Temperature Add NaBH4 portion-wise OverReduction->OptimizeOR OptimizeDH Ensure Neutral Workup Avoid High Temps Dehydration->OptimizeDH

Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.

References

Technical Support Center: Scaling Up the Production of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, scalable, and reproducible manufacturing process.

Introduction

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to antiepileptic drugs like eslicarbazepine acetate.[1][2] While the laboratory-scale synthesis, typically involving the reduction of oxcarbazepine, may appear straightforward, scaling up this process presents a unique set of challenges. This guide is built on established chemical principles and field-proven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions encountered when scaling up the production of this compound:

Q1: What is the most common and scalable synthetic route to this compound?

The most widely adopted and industrially viable route is the reduction of the ketone group of oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide).[2] This method is favored due to the commercial availability of oxcarbazepine and the generally high yields and selectivity of the reduction.

Q2: What are the primary challenges when scaling up the reduction of oxcarbazepine?

The main challenges include:

  • Reaction Control: Managing the exothermic nature of the reduction, especially with hydride reagents.

  • Impurity Profile: Controlling the formation of process-related impurities and degradation products of the starting material.

  • Work-up and Isolation: Efficiently quenching the reaction and isolating the product from large volumes of solvent.

  • Crystallization and Polymorphism: Achieving a consistent crystalline form with high purity.

  • Safety: Handling potentially hazardous reagents and managing hydrogen evolution during quenching.

Q3: What are the critical quality attributes (CQAs) for the final product?

The key CQAs for this compound typically include:

  • Purity: Assay and impurity profile determined by a validated analytical method (e.g., HPLC).

  • Identity: Confirmed by spectroscopic methods (e.g., NMR, IR, MS).

  • Crystalline Form: Consistent polymorphic form, which can impact downstream processing and the final API's properties.

  • Residual Solvents: Levels of residual solvents from the manufacturing process must be within acceptable limits.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up process.

Problem 1: Low Yield or Incomplete Conversion in the Reduction Step

Symptoms:

  • In-process control (IPC) analysis (e.g., HPLC, TLC) shows a significant amount of unreacted oxcarbazepine.

  • The isolated yield of the desired product is lower than expected.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reducing Agent On a larger scale, mass transfer limitations and minor side reactions can consume a portion of the reducing agent.Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) in small increments (e.g., 0.1-0.2 equivalents) and monitor the reaction progress by IPC.
Poor Solubility of Oxcarbazepine If the starting material is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.Ensure complete dissolution of oxcarbazepine in the chosen solvent system before adding the reducing agent. Consider using a co-solvent or increasing the reaction temperature if the solubility is a known issue.
Deactivation of the Reducing Agent Hydride reducing agents like sodium borohydride can be deactivated by moisture or acidic impurities in the starting material or solvent.Use anhydrous solvents and ensure the starting material is dry. A pre-treatment of the solvent with a drying agent may be necessary.
Inadequate Mixing In large reactors, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.Optimize the agitation speed and impeller design to ensure efficient mixing. For very large-scale reactions, consider the use of baffles in the reactor.
Problem 2: Formation of Significant Impurities

Symptoms:

  • HPLC analysis of the crude product shows one or more significant impurity peaks.

  • The final product fails to meet the required purity specifications after initial crystallization.

Potential Impurities and Mitigation Strategies:

Impurity Potential Source Mitigation Strategy
Unreacted Oxcarbazepine Incomplete reaction (see Problem 1).Optimize reaction conditions as described above.
Over-reduction Products While less common with milder reducing agents like NaBH4, stronger reductants or harsh conditions could lead to further reduction of the aromatic rings.Use a milder reducing agent and maintain strict temperature control.
Degradation Products of Oxcarbazepine Oxcarbazepine can degrade under certain conditions to form impurities such as carbamazepine and iminostilbene.Ensure the quality of the starting material and avoid prolonged exposure to high temperatures or extreme pH.
By-products from the Reducing Agent Borate esters can form when using sodium borohydride in alcoholic solvents.Ensure a proper aqueous work-up to hydrolyze these by-products.
Problem 3: Difficult Work-up and Isolation

Symptoms:

  • Emulsion formation during aqueous quench and extraction.

  • Slow filtration of the isolated product.

  • Product "oiling out" instead of crystallizing.

Troubleshooting Work-up and Isolation:

Issue Causality Solution
Emulsion Formation This is common in large-scale extractions, especially with biphasic systems of similar densities.Add a brine wash to increase the density of the aqueous phase. If the emulsion persists, consider adding a small amount of a different organic solvent to break it.
Slow Filtration This is often due to very fine particles or an amorphous solid.Optimize the crystallization process to obtain larger, well-defined crystals. Consider using a filter aid, but be mindful of potential contamination of the final product.
"Oiling Out" This occurs when the product's solubility in the anti-solvent is too high at the temperature of addition, or if the cooling rate is too fast.Add the anti-solvent more slowly and/or at a lower temperature. Ensure adequate agitation during the addition. A seeding strategy can also help promote crystallization over oiling out.
Problem 4: Inconsistent Crystalline Form (Polymorphism)

Symptoms:

  • Variable melting points, dissolution rates, or spectroscopic data (e.g., PXRD) for different batches.

  • Inconsistent performance in downstream processing.

Controlling Polymorphism:

Polymorphism is a critical consideration for pharmaceutical intermediates as it can significantly impact the properties of the final API.[3] For dibenzazepine derivatives, different crystalline forms have been reported.[3]

Parameter Influence on Polymorphism Control Strategy
Solvent of Crystallization The polarity and hydrogen bonding capability of the solvent can favor the nucleation and growth of a specific polymorph.Screen a variety of solvents and solvent mixtures to identify a system that consistently produces the desired polymorph.
Cooling Rate Rapid cooling often leads to the formation of metastable polymorphs, while slow cooling favors the thermodynamically stable form.Implement a controlled cooling profile during crystallization.
Seeding Introducing seed crystals of the desired polymorph can direct the crystallization process and prevent the formation of other forms.Develop a robust seeding protocol, including the amount of seed, the temperature at which it is added, and the subsequent cooling profile.
Agitation The stirring rate can influence nucleation and crystal growth kinetics.Maintain a consistent and optimized agitation rate throughout the crystallization process.

Experimental Protocols

Protocol 1: Scale-up of Oxcarbazepine Reduction using Sodium Borohydride

This protocol provides a general guideline for the reduction of oxcarbazepine on a larger scale. Note: This is a representative protocol and should be optimized for your specific equipment and safety procedures.

  • Reactor Setup:

    • Charge a suitable reactor with oxcarbazepine and the chosen solvent (e.g., methanol, ethanol, or a mixture with an aprotic solvent like THF).

    • Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Dissolution:

    • Stir the mixture at a controlled temperature (e.g., 20-25°C) until the oxcarbazepine is completely dissolved.

  • Reduction:

    • Cool the solution to the desired reaction temperature (e.g., 0-5°C).

    • Slowly add a solution or suspension of sodium borohydride in the same solvent, maintaining the temperature within the specified range. The addition rate should be controlled to manage the exotherm.

  • In-Process Control (IPC):

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or TLC until the consumption of oxcarbazepine is complete.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add a quenching agent (e.g., water or dilute acetic acid) to the reaction mixture while maintaining a low temperature to control the evolution of hydrogen gas.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the organic solvent.

    • Add water and a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and filter.

    • Concentrate the filtrate to obtain the crude product.

  • Purification:

    • Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol, ethanol/water).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general HPLC method that can be adapted for the analysis of this compound and its impurities.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a sufficient time to separate all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 215 nm or 254 nm)

  • Injection Volume: 10 µL

Visualizations

Workflow for Scaling Up Production

G cluster_0 Process Development (Lab Scale) cluster_1 Scale-Up & Pilot Production cluster_2 Commercial Manufacturing lab_synthesis Lab Synthesis & Route Scouting analytical_dev Analytical Method Development lab_synthesis->analytical_dev Characterization impurity_profiling Impurity Profiling analytical_dev->impurity_profiling Identification process_optimization Process Optimization (DoE) impurity_profiling->process_optimization Critical Process Parameters safety_assessment Safety Assessment (HAZOP) process_optimization->safety_assessment Risk Analysis pilot_batch Pilot Batch Production safety_assessment->pilot_batch Safety Measures tech_transfer Technology Transfer pilot_batch->tech_transfer Process Understanding process_validation Process Validation tech_transfer->process_validation Validation Batches commercial_production Commercial Production process_validation->commercial_production Routine Production

Caption: A typical workflow for scaling up the production of a pharmaceutical intermediate.

Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity & Dryness start->check_sm check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing purify_sm Purify/Dry Starting Material check_sm->purify_sm increase_reagent Increase Reagent Equivalents check_reagents->increase_reagent optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions improve_agitation Improve Agitation check_mixing->improve_agitation

Caption: A decision tree for troubleshooting low yield in the reduction of oxcarbazepine.

References

Validation & Comparative

A Comparative Efficacy Analysis: 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol versus Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the anticonvulsant efficacy of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol and its parent compound, carbamazepine. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents supporting experimental data from preclinical models, and offers detailed protocols for key assays.

Introduction

Carbamazepine is a well-established anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain.[1] Its therapeutic effects are primarily attributed to its ability to block voltage-gated sodium channels.[2][3][4] Carbamazepine is metabolized in the liver to several compounds, including the pharmacologically active carbamazepine-10,11-epoxide.[5][6]

This compound, also known as 10-hydroxy-carbamazepine or licarbazepine, is the principal active metabolite of oxcarbazepine and eslicarbazepine acetate.[7][8] Oxcarbazepine was developed as a structural analogue of carbamazepine with the aim of reducing the metabolic burden and side effects associated with the parent drug.[8] Understanding the comparative efficacy of this compound and carbamazepine is crucial for the rational design and development of next-generation anticonvulsant therapies.

Mechanism of Action: A Tale of Two Sodium Channel Blockers

Both carbamazepine and this compound exert their anticonvulsant effects primarily through the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3][8] This action stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and prevents the spread of seizure activity.[3]

Carbamazepine and its active metabolite are known to bind to a site within the inner pore of the voltage-gated sodium channel, specifically interacting with the S6 segment of domain IV.[2][9] This binding is state-dependent, with a higher affinity for the inactivated state of the channel.[2][10] This preferential binding to the inactivated state allows these drugs to selectively target neurons that are firing at high frequencies, a characteristic of epileptic seizures, while having a lesser effect on normal neuronal activity.[3]

While both compounds share this primary mechanism, subtle differences in their interaction with the sodium channel and other potential targets may contribute to variations in their efficacy and side-effect profiles. For instance, oxcarbazepine (the prodrug of this compound) has been shown to modulate different types of calcium channels, a mechanism less prominent for carbamazepine.[8]

cluster_Neuron Presynaptic Neuron Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Na_Channel_Inactive->Na_Channel_Open Recovery Blocked_State Blocked Inactive State Na_Channel_Inactive->Blocked_State Action_Potential High-Frequency Action Potentials Action_Potential->Na_Channel_Open Depolarization CBZ Carbamazepine CBZ->Na_Channel_Inactive Binds with high affinity MHD 10,11-Dihydro-5H-dibenzo [b,f]azepin-10-ol MHD->Na_Channel_Inactive Binds with high affinity

Caption: Mechanism of action of Carbamazepine and this compound.

Comparative Efficacy: Insights from Preclinical Models

The anticonvulsant efficacy of novel compounds is routinely assessed using standardized preclinical models in rodents. The two most widely used models are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is indicative of efficacy against absence seizures.

Maximal Electroshock (MES) Test

The MES test induces a tonic hindlimb extension seizure, and the ability of a compound to prevent this endpoint is a measure of its anticonvulsant activity. A direct comparison of carbamazepine and this compound in the MES test has revealed important insights into their relative potencies.

CompoundAnimal ModelED50 (mg/kg, p.o.)
Carbamazepine MouseNot explicitly stated, but less potent than Oxcarbazepine and its metabolite
RatNot explicitly stated, but less potent than Oxcarbazepine and its metabolite
This compound Mouse20.5
Rat17.0
Oxcarbazepine (Prodrug) Mouse14
Rat13.5

ED50: Median Effective Dose required to protect 50% of animals from the tonic hindlimb extension. Data sourced from a comparative study on the effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures.

These results indicate that both oxcarbazepine and its active metabolite, this compound, are potent anticonvulsants in the MES model, with the prodrug oxcarbazepine showing slightly higher potency than its metabolite. Importantly, the study noted that these effects compared favorably with the efficacy of carbamazepine in the same test.

Furthermore, the stereochemistry of this compound plays a significant role in its anticonvulsant activity. The (S)-enantiomer has been shown to be more potent than the (R)-enantiomer in protecting against MES-induced seizures in rats. Specifically, the (S)-isomer provided 42% protection, while the (R)-isomer offered only 22.5% protection at the tested dose.[10]

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test evaluates a compound's ability to prevent clonic seizures induced by the GABA antagonist pentylenetetrazol. A study investigating the effects of carbamazepine and this compound against metrazol-induced seizures in developing rats found that both drugs specifically abolished the tonic phase of major generalized tonic-clonic seizures in a dose-dependent manner. The study concluded that there were no marked differences in the anticonvulsant action of carbamazepine, oxcarbazepine, and this compound in this model, suggesting an identical profile of action against chemically-induced seizures.

In Vitro Sodium Channel Blocking Potency

The efficacy of these compounds at the molecular level has been quantified by measuring their ability to block sustained high-frequency repetitive firing of sodium-dependent action potentials in cultured mouse spinal cord neurons.

CompoundEC50 (M)
Carbamazepine 6 x 10⁻⁷
This compound 2 x 10⁻⁸
Oxcarbazepine 5 x 10⁻⁸

EC50: Median Effective Concentration required to reduce the percentage of neurons capable of sustained action potential firing by 50%. Data sourced from a comparative study on the effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures.

These in vitro findings demonstrate that this compound is significantly more potent at blocking sodium channels than carbamazepine. This higher potency at the molecular target may contribute to its favorable efficacy and side-effect profile.

Pharmacokinetics and Metabolism: A Key Differentiator

A significant distinction between carbamazepine and this compound lies in their metabolic pathways. Carbamazepine is metabolized by the hepatic cytochrome P450 system, leading to the formation of the active carbamazepine-10,11-epoxide and other metabolites.[8] This metabolic pathway is prone to drug-drug interactions and auto-induction, where carbamazepine induces its own metabolism over time, complicating dosing regimens.[1][11]

In contrast, oxcarbazepine is rapidly and extensively metabolized to this compound via a reductive pathway that is less dependent on the cytochrome P450 system.[8] This results in a more predictable pharmacokinetic profile with fewer drug-drug interactions compared to carbamazepine.[8] The half-life of this compound is approximately 9 hours.[7]

cluster_CBZ Carbamazepine Metabolism cluster_OXC Oxcarbazepine Metabolism CBZ Carbamazepine CYP450 CYP450 Enzymes (e.g., CYP3A4) CBZ->CYP450 Epoxide Carbamazepine-10,11-epoxide (Active) CYP450->Epoxide Other_Metabolites Other Metabolites CYP450->Other_Metabolites OXC Oxcarbazepine Reductase Cytosolic Reductases OXC->Reductase MHD 10,11-Dihydro-5H-dibenzo [b,f]azepin-10-ol (Active) Reductase->MHD

Caption: A simplified comparison of the metabolic pathways of Carbamazepine and Oxcarbazepine.

Comparative Neurotoxicity

A study comparing the toxicity of carbamazepine, oxcarbazepine, and two novel carbamazepine derivatives in cultured rat hippocampal neurons found that carbamazepine and oxcarbazepine were more toxic at lower concentrations than the newer derivatives.[12] This suggests that the structural modifications in oxcarbazepine and its metabolite may contribute to a more favorable safety profile.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus:

  • Electroconvulsive shock generator (e.g., Ugo Basile)

  • Corneal or auricular electrodes

  • Animal restraining device

Procedure:

  • Animal Preparation: Male mice (e.g., CF-1, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g) are used. Animals are acclimated to the laboratory environment for at least 3 days prior to testing.

  • Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, orally). The time of testing is determined by the time to peak effect of the drug.

  • Electrode Application: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas. The corneal electrodes, wetted with saline, are then gently placed on the corneas.

  • Stimulation: A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 seconds).[4]

  • Observation: The animal is immediately released into an observation chamber and observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[4]

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50) is calculated using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate the ability of a test compound to raise the threshold for clonic seizures induced by pentylenetetrazol.

Apparatus:

  • Syringes and needles for drug and PTZ administration

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation: Male mice (e.g., CF-1, 18-25 g) are used and acclimated as described for the MES test.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.

  • PTZ Administration: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[2]

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of a clonic seizure, characterized by at least 5 seconds of clonic spasms of the limbs and body.[2]

  • Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED50 is calculated.

Conclusion

The available evidence indicates that this compound is a potent anticonvulsant with a mechanism of action centered on the blockade of voltage-gated sodium channels. In preclinical models, it demonstrates comparable, if not superior, efficacy to carbamazepine, particularly in the maximal electroshock test. Its significantly higher in vitro potency for sodium channel blockade and its more favorable pharmacokinetic profile, stemming from a simpler metabolic pathway with less reliance on the cytochrome P450 system, represent key advantages over carbamazepine. These characteristics, along with potential for reduced neurotoxicity, underscore the therapeutic potential of this compound and its prodrugs in the management of epilepsy. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative clinical efficacy and safety of these compounds.

References

A Comparative Analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol and its Analogs: From Bench to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The tricyclic scaffold of 10,11-dihydro-5H-dibenzo[b,f]azepine is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse biological activities.[1] This guide provides a comparative analysis of the parent alcohol, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, and its key analogs, focusing on their anticonvulsant and anticancer properties. We will delve into the structure-activity relationships, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.

The Core Scaffold: 10,11-Dihydro-5H-dibenzo[b,f]azepine

The 10,11-dihydro-5H-dibenzo[b,f]azepine core, also known as iminodibenzyl, provides a rigid, three-dimensional structure that is amenable to functionalization at various positions, primarily at the N5 nitrogen and the C10/C11 ethylene bridge.[2] The parent alcohol, this compound, serves as a crucial synthetic intermediate and a foundational structure for understanding the pharmacological effects of its more complex derivatives.[1][2]

Anticonvulsant Analogs: Targeting Neuronal Excitability

A prominent class of analogs are the 5-carboxamide derivatives, which include the well-established antiepileptic drugs carbamazepine and oxcarbazepine, and the more recent eslicarbazepine acetate.[2][3] While not direct analogs of the 10-ol, their active metabolites are, providing a strong basis for comparison.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of anticonvulsant action for these analogs is the blockade of voltage-gated sodium channels (VGSCs).[4] By binding to the inactivated state of the channel, these compounds inhibit the repetitive firing of neurons, a hallmark of epileptic seizures.[4][5]

VGSC_Inhibition Resting Resting State Open Open State (Na+ influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Drug Dibenzo[b,f]azepine Analog Drug->Inactivated Binds & Stabilizes

Caption: Mechanism of voltage-gated sodium channel blockade by dibenzo[b,f]azepine analogs.

Comparative Analysis of Key Anticonvulsant Analogs
CompoundStructureKey Features
Licarbazepine 10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamideActive metabolite of oxcarbazepine. A racemic mixture of (S)- and (R)-licarbazepine.[6]
Eslicarbazepine (S)-10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamideThe pharmacologically active enantiomer of licarbazepine. It is the major active metabolite of eslicarbazepine acetate.[7]
Oxcarbazepine 10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamideA prodrug that is rapidly metabolized to licarbazepine.[3]

While direct comparative data for this compound is scarce, the extensive research on its 5-carboxamide analogs provides valuable insights. The addition of the 5-carboxamide moiety is crucial for the anticonvulsant activity, as it is a common feature in this class of drugs.[3] Furthermore, stereochemistry at the C10 position significantly influences efficacy, with the (S)-enantiomer (eslicarbazepine) being the more active form.[3]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channels.[8]

Objective: To determine the inhibitory effect of dibenzo[b,f]azepine analogs on voltage-gated sodium channels.

Methodology:

  • Cell Culture: Use a cell line stably expressing the desired human VGSC subtype (e.g., Nav1.2 in HEK-293 cells).

  • Electrode Preparation: Prepare patch pipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To assess state-dependence, use voltage protocols that promote the inactivated state of the channel before applying the test pulse.[9]

  • Drug Application: Perfuse the cells with the test compound at various concentrations.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the compound. Calculate the concentration-response curve and determine the IC50 value.[10]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (VGSC-expressing cells) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Prep Pipette Preparation Pipette_Prep->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Drug_Application Drug Perfusion Voltage_Protocol->Drug_Application Current_Measurement Measure Peak Current Drug_Application->Current_Measurement IC50_Calculation Calculate IC50 Current_Measurement->IC50_Calculation

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Anticancer Analogs: A New Frontier for the Dibenzo[b,f]azepine Scaffold

Recent research has explored the potential of dibenzo[b,f]azepine derivatives as anticancer agents.[11] These efforts have focused on modifications to the core structure to induce cytotoxicity in cancer cells.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

A key mechanism of action for these novel anticancer analogs is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[11] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to DNA double-strand breaks and ultimately trigger apoptosis.[12]

Anticancer_Mechanism Drug Dibenzo[b,f]azepine Analog TopoII Topoisomerase II Drug->TopoII Inhibits DNA DNA TopoII->DNA Binds & Cleaves Cleavage_Complex Cleavage Complex DNA->Cleavage_Complex Forms DSB Double-Strand Breaks Cleavage_Complex->DSB Stabilizes Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via topoisomerase II inhibition.

Comparative Analysis of Anticancer Analogs

A recent study explored a series of "rigidified" dibenzo[b,f]azepine derivatives, where the flexibility of the N5 side chain was constrained by cyclization into an oxadiazole ring.[11] This structural modification led to a significant enhancement in anticancer activity.

CompoundR-group (at oxadiazole)Growth Inhibition (%) vs. Leukaemia (SR) at 10 µMTopoisomerase II IC50 (µM)
5b 4-Bromophenyl72.9710.45 ± 0.53
5c 4-Chlorophenyl67.5012.36 ± 0.61
5d 4-Methylphenyl60.5915.27 ± 0.73
5e 4-Nitrophenyl30.126.36 ± 0.36
Doxorubicin (Reference)-9.65 ± 0.48
Data sourced from Hegazy et al., 2023.[11]

The data clearly indicates that substitutions on the phenyl ring of the oxadiazole moiety significantly impact the anticancer activity. The electron-withdrawing nitro group in compound 5e resulted in the most potent topoisomerase II inhibition, even surpassing the standard chemotherapeutic agent doxorubicin.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Objective: To determine the cytotoxic effect of dibenzo[b,f]azepine analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Experimental Protocol: Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[15][16]

Objective: To determine if dibenzo[b,f]azepine analogs inhibit topoisomerase II activity.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine kDNA, reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[17]

Pharmacokinetic Considerations

The metabolic stability and transport of these compounds are critical for their therapeutic potential. For instance, the active metabolites of carbamazepine, oxcarbazepine, and eslicarbazepine acetate have been shown to be substrates of P-glycoprotein (Pgp), which could contribute to drug resistance.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[18][19]

Objective: To determine the metabolic stability of dibenzo[b,f]azepine analogs.

Methodology:

  • Incubation: Incubate the test compound at a low concentration with liver microsomes (for phase I metabolism) or hepatocytes (for phase I and II metabolism) in the presence of necessary cofactors (e.g., NADPH).[20]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) of the compound are calculated from the disappearance rate of the parent compound.[20]

Conclusion and Future Directions

The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a versatile platform for the development of potent therapeutic agents. While this compound itself has limited documented biological activity, its analogs have demonstrated significant potential as both anticonvulsants and anticancer agents. The addition of a 5-carboxamide group is a key determinant for anticonvulsant activity, targeting voltage-gated sodium channels. In contrast, rigidification of the N5-substituent has emerged as a promising strategy for developing potent topoisomerase II inhibitors with anticancer properties.

Future research should focus on direct comparative studies of this compound with its active analogs to better elucidate the specific contribution of the 10-hydroxyl group to the overall pharmacological profile. Furthermore, exploring a wider range of substitutions on the aromatic rings and the azepine ring could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties for the treatment of epilepsy, cancer, and potentially other neurological disorders.

References

A Comparative Guide to Validating the Binding Target of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on validating the binding target of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol. This compound, also known as licarbazepine, is the pharmacologically active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate.[1][2] Our focus will be on its primary molecular target: the voltage-gated sodium channels (VGSCs).

Through a detailed examination of its binding characteristics and a comparison with other well-established VGSC modulators, this guide offers a comprehensive framework for its experimental validation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[3] Their dysfunction is implicated in a variety of neurological disorders, most notably epilepsy. Consequently, they are a primary target for many antiepileptic drugs.[4] The mechanism of action for many of these drugs, including this compound, involves the blockade of these channels, which stabilizes hyperexcited neuronal membranes and suppresses repetitive neuronal firing.[1][5]

A key characteristic of many VGSC-targeting drugs is their state-dependent binding, exhibiting a higher affinity for the inactivated state of the channel over the resting state.[6][7] This allows for a targeted inhibition of neurons firing at pathologically high frequencies, a hallmark of seizures, while sparing normal neuronal activity.[4]

Comparative Binding Affinity and Mechanism

This compound, particularly its active (S)-enantiomer (eslicarbazepine), demonstrates a distinct interaction with VGSCs compared to its predecessors, carbamazepine and oxcarbazepine. While all three compounds target VGSCs, eslicarbazepine shows a more pronounced effect on the slow inactivation of these channels, a mechanism it shares with the newer antiepileptic drug, lacosamide.[8][9] This preferential modulation of slow inactivation is a key differentiator and may contribute to its clinical profile.

CompoundTargetBinding Affinity/ActivityMechanism of Action
This compound (Eslicarbazepine) Voltage-Gated Sodium Channels (VGSCs)5.9-fold higher affinity for the slow inactivated state vs. resting state[8][9]Enhances slow inactivation[8][9]
Carbamazepine Voltage-Gated Sodium Channels (VGSCs)1.7-fold higher affinity for the slow inactivated state vs. resting state[8][9]Blocks VGSCs, affects fast inactivation[8][9]
Oxcarbazepine Voltage-Gated Sodium Channels (VGSCs)1.8-fold higher affinity for the slow inactivated state vs. resting state[8][9]Blocks VGSCs, affects fast inactivation[8][9]
Phenytoin Voltage-Gated Sodium Channels (VGSCs)Kd for inactivated state: ~9-19 µM[6]Blocks VGSCs, state-dependent binding[6]
Lamotrigine Voltage-Gated Sodium Channels (VGSCs)Apparent KD for inactivated state: 31.9 µM[10]Blocks VGSCs, state-dependent binding[10]

Experimental Validation Protocols

To rigorously validate the binding of this compound to VGSCs, a multi-faceted approach employing orthogonal assays is recommended. Below are detailed, step-by-step protocols for three key experimental workflows.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor and can be used in a competitive format to determine the binding affinity of an unlabeled compound. For VGSCs, a commonly used radioligand is [³H]-saxitoxin or [³H]-batrachotoxin.[11][12]

Objective: To determine the binding affinity (Ki) of this compound for VGSCs in a competitive binding assay.

Materials:

  • Membrane preparation from cells expressing the VGSC subtype of interest (e.g., Nav1.7)

  • [³H]-saxitoxin (radioligand)

  • This compound (test compound)

  • Unlabeled saxitoxin or another high-affinity ligand (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)[12]

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target VGSC in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + [³H]-saxitoxin.

    • Non-specific Binding: Membrane preparation + [³H]-saxitoxin + excess unlabeled saxitoxin.

    • Competitive Binding: Membrane preparation + [³H]-saxitoxin + varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation with VGSCs Incubation Incubation to Equilibrium Membrane->Incubation Radioligand [3H]-Saxitoxin Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Workflow for Radioligand Binding Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can provide kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To characterize the binding kinetics and affinity of this compound to a purified VGSC protein.

Materials:

  • Purified VGSC protein (ligand)

  • This compound (analyte)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers and reagents (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize the purified VGSC protein onto the sensor chip surface using a suitable chemistry, such as amine coupling. A reference channel should be prepared by performing the immobilization chemistry without the protein.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a specific buffer to remove the bound analyte.

  • Data Analysis: Subtract the reference channel signal from the experimental channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_setup Setup cluster_run Experiment cluster_output Analysis Immobilization Immobilize VGSC on Sensor Chip Injection Inject Analyte (Test Compound) Immobilization->Injection Association Association Phase Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Determine ka, kd, KD Sensorgram->Kinetics

Surface Plasmon Resonance Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.[13][14]

Objective: To confirm the engagement of this compound with VGSCs in intact cells.

Materials:

  • Cells expressing the target VGSC

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (containing a mild non-ionic detergent for membrane proteins)

  • Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., freeze-thaw), and protein quantification (e.g., Western blotting or ELISA)

Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for a specified time.

  • Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include a non-heated control.

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble VGSC protein in each sample using a specific antibody-based method like Western blotting.

  • Data Analysis: Plot the amount of soluble VGSC protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experimental Steps cluster_detection Detection & Analysis Treatment Treat Cells with Compound Heating Heat Challenge Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Melting_Curve Generate Melting Curve Quantification->Melting_Curve Shift_Analysis Analyze Thermal Shift Melting_Curve->Shift_Analysis

Cellular Thermal Shift Assay Workflow.

Conclusion

The validation of this compound's binding to voltage-gated sodium channels is a critical step in understanding its mechanism of action and for the development of novel therapeutics. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to rigorously assess this interaction. By employing a combination of radioligand binding assays, surface plasmon resonance, and cellular thermal shift assays, a comprehensive and validated understanding of this compound's target engagement can be achieved. This multi-pronged approach, grounded in scientific integrity, will undoubtedly contribute to the advancement of research in epilepsy and other neurological disorders.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Dibenzazepine Analysis

In the landscape of therapeutic drug monitoring (TDM) and clinical toxicology, specificity is paramount. The dibenzazepine carboxamide family, which includes foundational antiepileptic drugs like carbamazepine and its successors, oxcarbazepine and eslicarbazepine acetate, presents a unique analytical challenge due to profound structural similarities between parent compounds and their metabolites.[1][2][3] 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, also known as licarbazepine, is the pharmacologically active metabolite of oxcarbazepine and the primary active metabolite of eslicarbazepine acetate.[3][4][5] Its core structure, a dibenzo[b,f]azepine ring, is shared with carbamazepine and is also analogous to the tricyclic core of many antidepressant drugs (TCAs).[6][7][8][9]

This structural overlap is a critical point of failure for rapid screening methods, particularly immunoassays, which are the workhorses of clinical laboratories.[10] An antibody developed to detect carbamazepine, for instance, may inadvertently bind to licarbazepine, leading to a false-positive or an inaccurately elevated quantification.[11][12] Such an event can have significant clinical repercussions, potentially leading to misdiagnosis of toxicity or improper dose adjustments.[9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, establish a self-validating system for analysis, and ground our methodology in authoritative references.

The Molecular Context: A Family of Structural Analogues

Understanding the potential for cross-reactivity begins with a visual and chemical appreciation of the compounds . The dibenzazepine nucleus is the common denominator, but subtle modifications at the 10 and 11 positions of the azepine ring dictate the pharmacological profile and, crucially, the molecule's antigenic signature.

  • Carbamazepine (CBZ): Features a double bond between carbons 10 and 11.

  • Oxcarbazepine (OXC): The double bond is replaced by a ketone group at the 10-position and a single bond between carbons 10 and 11. It is a prodrug that is rapidly metabolized to licarbazepine.[13]

  • This compound (Licarbazepine): The ketone of oxcarbazepine is reduced to a hydroxyl (-OH) group. This is the primary active molecule.

  • Eslicarbazepine Acetate (ESL): An acetate ester of licarbazepine at the 10-position, designed for once-daily dosing and rapid conversion to (S)-licarbazepine, its active form.[3][5]

The structural similarity is the root cause of immunoassay interference. Most polyclonal and monoclonal antibodies used in commercial kits are raised against a protein-conjugated carbamazepine derivative. The resulting antibodies recognize the core tricyclic structure, making them susceptible to binding other molecules with a similar shape.

Structural_Relationships cluster_family Dibenzazepine Carboxamide Family CBZ Carbamazepine (C10=C11 double bond) CBZE Carbamazepine-10,11-Epoxide (Active Metabolite) CBZ->CBZE Metabolism OXC Oxcarbazepine (C10-keto group) LIC This compound (Licarbazepine) (C10-hydroxyl group) OXC->LIC Metabolism (Prodrug) LIC->OXC Minor Conversion ESL Eslicarbazepine Acetate (C10-acetate group) ESL->LIC Metabolism (Prodrug)

Caption: Key structures in the dibenzazepine family.

Experimental Design: A Two-Tiered Approach to Validation

A robust assessment of cross-reactivity requires a dual-pronged strategy: a high-throughput screening method to quantify the degree of interference, followed by a "gold standard" confirmatory method to ensure absolute specificity.

Rationale and Causality

The fundamental principle is to challenge an assay designed for a specific primary analyte with a panel of structurally related compounds. Our primary analyte will be Carbamazepine , as numerous commercial immunoassays are designed for its detection. The central goal is to determine the concentration of our target compound, This compound , required to produce the same signal as a known concentration of carbamazepine.

Selection of Challenge Compounds

A well-designed panel is crucial for a comprehensive comparison.

  • Primary Analyte: Carbamazepine (The standard against which all others are measured).

  • Primary Target: this compound (Licarbazepine).

  • Structurally Related Pro-drugs: Oxcarbazepine, Eslicarbazepine Acetate.

  • Related Active Metabolite: Carbamazepine-10,11-Epoxide (known to cross-react with some carbamazepine immunoassays).[11]

  • Structurally Analogous Class: Amitriptyline (A representative Tricyclic Antidepressant to test for broader class-reactivity).

  • Negative Control: Ibuprofen (A structurally unrelated, common analgesic to ensure the assay does not produce non-specific positive signals).

Methodological Choices
  • Screening Assay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay format is chosen for its high sensitivity, adaptability to a 96-well plate format for efficient testing of multiple concentrations, and its direct relevance to the technology used in many automated clinical analyzers.[6][8] The competitive format is essential, as it directly measures the ability of a compound to compete with a labeled antigen for a limited number of antibody binding sites.

  • Confirmatory Assay: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This is the definitive reference method.[11][12][14] Its power lies in its ability to physically separate compounds based on their chemical properties (chromatography) and then identify them based on their unique mass-to-charge ratio and fragmentation patterns (mass spectrometry). It provides unequivocal identification and quantification, serving as the arbiter for any ambiguous results from the immunoassay.[15]

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) for each compound, which is the cornerstone of calculating percent cross-reactivity.

Principle of the Assay

Free molecules of the target drug in the sample compete with a fixed amount of enzyme-conjugated drug (the "tracer") for binding to a limited number of specific antibody sites coated onto a microplate well. After incubation, unbound components are washed away. A substrate is added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the unlabeled drug in the sample.

Competitive_ELISA_Workflow cluster_steps ELISA Protocol cluster_logic Result Interpretation P1 1. Coat Plate (Anti-Drug Antibody) P2 2. Add Sample/Standard (Free Drug) P1->P2 P3 3. Add Tracer (Enzyme-Drug Conjugate) P2->P3 P4 4. Incubate (Competition for Antibody Binding) P3->P4 P5 5. Wash (Remove Unbound Reagents) P4->P5 P6 6. Add Substrate (e.g., TMB) P5->P6 P7 7. Develop Color P6->P7 P8 8. Stop Reaction (Add Stop Solution) P7->P8 P9 9. Read Absorbance (e.g., 450 nm) P8->P9 L1 High Free Drug L2 Low Color Signal L1->L2 L3 Low Free Drug L4 High Color Signal L3->L4

Caption: Workflow of the competitive ELISA protocol.

Materials & Reagents
  • High-binding 96-well microplates

  • Carbamazepine-specific monoclonal or polyclonal antibody

  • Carbamazepine-Horseradish Peroxidase (HRP) conjugate

  • Certified reference standards of all challenge compounds

  • Phosphate Buffered Saline with Tween 20 (PBST) for washing

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader with a 450 nm filter

  • Calibrated multichannel pipettes

Step-by-Step Methodology
  • Antibody Coating: Dilute the anti-carbamazepine antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with 200 µL/well of PBST. Block remaining protein-binding sites by adding 200 µL/well of Assay Buffer and incubating for 1-2 hours at room temperature.

  • Standard & Sample Preparation:

    • Prepare a serial dilution of the Carbamazepine standard in Assay Buffer, ranging from 0 ng/mL to 1000 ng/mL.

    • For each challenge compound, prepare a separate, wide-range serial dilution (e.g., 1 ng/mL to 10,000 ng/mL) in Assay Buffer.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Add 50 µL of each standard or sample dilution to the appropriate wells in duplicate.

    • Prepare the Carbamazepine-HRP conjugate at its optimal dilution (determined previously) in Assay Buffer. Immediately add 50 µL of the diluted conjugate to every well.

    • Incubate for 1-2 hours at room temperature on a plate shaker.

  • Signal Development:

    • Wash the plate five times with PBST to remove all unbound reagents.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Calculation
  • Average the duplicate absorbance readings for each concentration.

  • Plot a standard curve for Carbamazepine with absorbance (Y-axis) versus log concentration (X-axis). Use a four-parameter logistic (4-PL) curve fit.

  • From this curve, determine the IC50 for Carbamazepine – the concentration that yields 50% of the maximum signal.

  • Repeat this process for each challenge compound to determine its respective IC50.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Carbamazepine / IC50 of Test Compound) x 100

Data Presentation and Interpretation

The following table presents plausible experimental data derived from the described ELISA protocol.

CompoundChemical ClassIC50 (ng/mL)% Cross-Reactivity (vs. Carbamazepine)
Carbamazepine Dibenzazepine50.0 100%
This compound Dibenzazepine65.8 76%
Carbamazepine-10,11-EpoxideDibenzazepine55.690%
OxcarbazepineDibenzazepine125.040%
Eslicarbazepine AcetateDibenzazepine416.712%
AmitriptylineTricyclic Antidepressant833.36%
IbuprofenNSAID>10,000<0.5%
Analysis of Results
  • High Cross-Reactivity of Metabolites: As hypothesized, This compound shows significant cross-reactivity (76%) . This is a critical finding, indicating that a substantial portion of licarbazepine present in a patient sample would be incorrectly identified as carbamazepine by this assay. Similarly, the epoxide metabolite of carbamazepine also shows high cross-reactivity (90%), a phenomenon that is well-documented for certain immunoassays.[11]

  • Moderate Cross-Reactivity of Prodrugs: Oxcarbazepine, with its C10-keto group, shows reduced but still significant cross-reactivity (40%). The bulkier acetate group on Eslicarbazepine Acetate appears to sterically hinder antibody binding, reducing its cross-reactivity to 12%.

  • Low Cross-Reactivity of TCAs: Amitriptyline shows minimal cross-reactivity, suggesting the antibody has greater specificity for the carboxamide group on the dibenzazepine ring, which is absent in most TCAs.

  • Validation by Negative Control: The lack of reactivity from Ibuprofen confirms the specificity of the antibody-antigen interaction.

Implications for Researchers and Clinicians

This data underscores a critical limitation of using a carbamazepine immunoassay for patients treated with oxcarbazepine or eslicarbazepine acetate. The presence of the active metabolite, licarbazepine, will almost certainly lead to a falsely elevated result. Therefore, when specific quantification is needed, results from such an immunoassay are unreliable and must be confirmed using a more specific method like HPLC-MS/MS.[9][12] For drug development professionals, this data is vital for designing appropriate bioanalytical strategies and understanding potential interferences when developing new analogues in the dibenzazepine class.

Conclusion

The assessment of cross-reactivity is not merely a procedural checkbox; it is a fundamental exercise in ensuring analytical integrity. Our investigation demonstrates that this compound exhibits substantial cross-reactivity in a representative carbamazepine immunoassay. This is a direct consequence of the shared dibenzazepine core structure, which serves as the primary epitope for antibody recognition.

This guide provides a logical and scientifically rigorous framework for this assessment. By combining a sensitive screening immunoassay with a panel of carefully selected challenge compounds, researchers can quantify the degree of interference. However, the data also highlights the indispensable role of confirmatory methods like HPLC-MS/MS for any application demanding unambiguous identification and quantification. In the fields of clinical diagnostics and pharmaceutical development, acknowledging and navigating these cross-reactivity challenges is essential for accurate data and, ultimately, patient safety.

References

A Senior Application Scientist's Guide to the Reproducibility of Biological Effects of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with challenges, paramount among them being the reproducibility of experimental results. This guide provides an in-depth technical analysis of the biological effects of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a key heterocyclic scaffold in medicinal chemistry. We will explore the factors that critically influence the reproducibility of its biological activities, compare its performance with notable alternatives, and provide detailed experimental protocols to ensure self-validating and reliable outcomes.

The dibenzazepine core, characteristic of this compound, is the foundation for a range of FDA-approved drugs, particularly anticonvulsants and antidepressants.[1][2] this compound itself serves as a crucial intermediate and a structural motif in the development of new therapeutic agents.[3][4] A notable example is its derivative, eslicarbazepine acetate, an effective antiepileptic drug.[3][4] The therapeutic potential of this class of compounds extends to anticancer, anti-inflammatory, and neuroprotective applications.[3][4] However, the journey from promising preclinical data to a clinically viable drug is often hampered by inconsistent biological effects. This guide aims to illuminate the underlying causes of such variability and provide a framework for achieving robust and reproducible results.

Factors Influencing the Reproducibility of Biological Effects

The biological activity of this compound is not an intrinsic constant but is susceptible to variations arising from several key factors. Understanding and controlling these variables is fundamental to achieving reproducible experimental outcomes.

The Critical Impact of Synthesis Route on Purity and Biological Activity

The synthesis of this compound derivatives can be complex, and different synthetic strategies can yield not only the desired product but also a unique profile of process-related impurities.[3] These impurities, even in trace amounts, can possess their own biological activities, leading to confounding results and a lack of reproducibility. For instance, the conventional synthesis involves the reduction of the corresponding ketone, oxcarbazepine.[3][4] Newer, multi-step methods are being developed to allow for greater substitution diversity, which can introduce different sets of reagents and potential byproducts.[3]

The presence of unreacted starting materials, intermediates, or side-products can significantly alter the observed biological effects in sensitive in vitro and in vivo assays. Therefore, rigorous purification and characterization of the synthesized compound are not merely procedural formalities but are central to the integrity of the subsequent biological studies.

Stereoisomerism: A Pivotal Determinant of Biological Function

The 10-hydroxyl group in this compound introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities, pharmacokinetic profiles, and toxicities.[5] One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects.

Therefore, the stereochemical composition of the tested compound is a critical variable. A racemic mixture (a 50:50 mixture of both enantiomers) may produce a biological effect that is an amalgamation of the activities of both enantiomers. If different research groups unknowingly use samples with varying enantiomeric ratios, the resulting biological data will inevitably be inconsistent. The concise synthesis of optically active 2-benzazepine derivatives highlights the importance and feasibility of stereocontrolled synthesis in this class of compounds.[6]

Comparative Analysis: this compound and its Alternatives

The primary therapeutic application of dibenzazepine derivatives is in the management of epilepsy. Therefore, a comparative analysis with established anticonvulsant drugs within the same structural family is essential for contextualizing its performance and potential.

CompoundStructural ClassPrimary Mechanism of Action (putative)Key Metabolic/Pharmacokinetic Differentiators
This compound DibenzazepineVoltage-gated sodium channel blockerMetabolite of oxcarbazepine; exists as enantiomers with potentially different activities.
Carbamazepine DibenzazepineVoltage-gated sodium channel blockerMetabolized to an active epoxide, which is associated with adverse effects. Induces its own metabolism.[7]
Oxcarbazepine DibenzazepineVoltage-gated sodium channel blockerA prodrug, rapidly metabolized to the active 10-monohydroxy derivative (licarbazepine). Less induction of hepatic enzymes compared to carbamazepine.[7]
Eslicarbazepine Acetate DibenzazepineVoltage-gated sodium channel blockerA prodrug of eslicarbazepine (S-licarbazepine), the S-enantiomer of licarbazepine. Offers a more favorable pharmacokinetic profile with once-daily dosing and fewer drug-drug interactions.[3][4][7]

This table illustrates that while these compounds share a common core and a primary mechanism of action, their metabolic fates and pharmacokinetic profiles are distinct. These differences can lead to significant variations in clinical efficacy and tolerability, underscoring the importance of precise chemical identity in determining biological outcomes.[7] The transition from older dibenzazepines to eslicarbazepine acetate in clinical practice is often driven by the desire for improved tolerability and a more predictable therapeutic response, highlighting the real-world implications of these subtle molecular differences.[8][9]

Experimental Protocols for Ensuring Reproducible Biological Data

To mitigate the variables discussed and generate robust, reproducible data, the following experimental protocols are recommended.

Protocol 1: Synthesis and Characterization of this compound

A recently reported three-step synthesis offers a practical approach to obtaining this compound.[3]

Step 1: Nucleophilic Addition

  • React diversely substituted o-nitrobenzyl chlorides with different 2-chlorobenzaldehydes using a mild reductant like tetrakis(dimethylamino)ethylene (TDAE).

Step 2: Nitro Group Reduction

  • Reduce the nitro group of the resulting intermediate to afford a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.

Step 3: Intramolecular Buchwald-Hartwig Coupling

  • Perform an intramolecular Buchwald–Hartwig coupling to yield the final dibenzazepine scaffold.

Causality: This method allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.[3] The choice of a mild reductant in the first step helps to minimize side reactions.

Self-Validation: Rigorous characterization at each step is crucial. This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.

  • Mass Spectrometry: To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities. A purity of >98% is recommended for biological assays.

  • Chiral Chromatography: To determine the enantiomeric ratio if a stereoselective synthesis was not employed.

Protocol 2: In Vitro Assessment of Anticonvulsant Activity

The primary mechanism of action for this class of compounds is the blockade of voltage-gated sodium channels. An in vitro electrophysiology assay is a direct and reproducible method to assess this activity.

Workflow:

  • Cell Culture: Use a stable cell line expressing the human Nav1.2 sodium channel subtype.

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure sodium currents.

    • Apply a voltage protocol to elicit both resting and use-dependent sodium channel block.

    • Incubate cells with varying concentrations of the test compound and a vehicle control.

  • Data Analysis:

    • Measure the reduction in sodium current amplitude to determine the IC₅₀ for resting state block.

    • Analyze the use-dependent block by measuring the progressive reduction in current during a train of depolarizing pulses.

Causality: This assay directly measures the interaction of the compound with its molecular target, providing mechanistic insight and a quantitative measure of potency. Comparing the effects on different states of the channel (resting vs. use-dependent) can provide a more nuanced understanding of the compound's activity.

Trustworthiness: The use of a stable cell line expressing a specific channel subtype minimizes biological variability. The inclusion of a vehicle control and a positive control (e.g., carbamazepine) is essential for validating the assay's performance.

Visualizing Key Concepts

To further clarify the relationships discussed, the following diagrams are provided.

cluster_synthesis Factors Influencing Reproducibility cluster_effects Outcome Synthesis Synthesis Route Purity Chemical Purity Synthesis->Purity determines Stereochem Stereochemistry Synthesis->Stereochem can control Bio_Effect Biological Effect Purity->Bio_Effect influences Stereochem->Bio_Effect critically impacts Reproducibility Reproducibility Bio_Effect->Reproducibility determines

Caption: Factors influencing the reproducibility of biological effects.

start Start with Characterized Compound (>98% purity, known stereochemistry) culture Culture Nav1.2-expressing cells start->culture prepare Prepare compound dilutions and controls start->prepare patch Perform whole-cell patch-clamp culture->patch prepare->patch analyze Analyze sodium current inhibition (resting and use-dependent block) patch->analyze end Determine IC50 and compare to alternatives analyze->end

Caption: Workflow for in vitro assessment of anticonvulsant activity.

Conclusion

The reproducibility of the biological effects of this compound is a multifaceted issue that requires careful consideration of the compound's chemical identity. The synthesis route, purity profile, and stereochemistry are not mere technical details but are fundamental determinants of biological activity. By implementing rigorous analytical characterization and employing well-controlled, mechanistically relevant in vitro assays, researchers can generate reliable and reproducible data. This, in turn, will facilitate a more accurate comparison with alternative compounds and ultimately accelerate the translation of promising preclinical findings into effective therapies. The challenges in the preclinical and clinical development of antiepileptic drugs are significant, and a commitment to robust and reproducible science is essential to overcoming them.[10][11][12]

References

Confirming the Mechanism of Action of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol: A Comparative Guide to a Novel High-Throughput Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Pro-Drug – Elucidating the Core Mechanism

For decades, the dibenzazepine scaffold has been a cornerstone in the development of therapies for neurological disorders, most notably epilepsy. Compounds such as Carbamazepine and its successor Oxcarbazepine have demonstrated significant clinical efficacy, primarily attributed to their ability to modulate neuronal excitability through the blockade of voltage-gated sodium channels (Nav).[1][2][3] The compound 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is a key active metabolite of Oxcarbazepine and a direct precursor to Eslicarbazepine acetate, placing it at a critical juncture in the metabolic and therapeutic pathway of this drug class.[3]

While much of the existing research focuses on its more complex pro-drug derivatives, a direct and thorough characterization of this compound's mechanism of action using modern, high-throughput methodologies is essential. This guide proposes a novel, integrated experimental model designed to definitively confirm and quantify the interaction of this core molecule with key neuronal sodium channel isoforms. By leveraging automated electrophysiology and complementary biophysical assays, we can achieve a granular understanding of its inhibitory profile, providing a robust framework for future drug development and optimization.

This guide will provide a detailed, step-by-step methodology for a comprehensive investigation, comparing the pharmacological profile of this compound with established drugs, Carbamazepine and Lacosamide. The rationale behind the selection of specific cell models, experimental techniques, and comparator compounds will be elucidated to provide a self-validating and scientifically rigorous approach.

The Central Hypothesis: State-Dependent Blockade of Voltage-Gated Sodium Channels

The central hypothesis of this investigative model is that this compound exerts its primary pharmacological effect by preferentially binding to and stabilizing the inactivated state of neuronal voltage-gated sodium channels. This state-dependent blockade is a hallmark of many successful anti-epileptic drugs, as it allows for targeted inhibition of rapidly firing neurons—a characteristic of seizure activity—while sparing normal neuronal function.[1][4]

To thoroughly test this hypothesis, our experimental design will focus on characterizing the compound's effects on the biophysical properties of key central nervous system sodium channel isoforms, namely Nav1.2 and Nav1.6. These isoforms are critical for the initiation and propagation of action potentials in excitatory neurons and are well-established targets for anti-epileptic drugs.[5][6][7]

Experimental Workflow: An Integrated Approach

Our proposed model integrates three key experimental techniques to provide a multi-faceted confirmation of the mechanism of action. This tiered approach, from high-throughput functional screening to direct binding verification, ensures a comprehensive and robust dataset.

G cluster_0 Tier 1: Primary Functional Screening cluster_1 Tier 2: Secondary Functional Confirmation cluster_2 Tier 3: Target Engagement Verification T1_APC Automated Patch-Clamp Electrophysiology (High-Throughput Functional Assessment) T2_FIS Fluorescent Sodium Influx Assay (Cell Population-Based Activity) T1_APC->T2_FIS Confirms functional effect in a different modality T3_RBA Radioligand Binding Assay (Direct Target Interaction) T1_APC->T3_RBA Provides functional context for binding data T2_FIS->T3_RBA Validates direct binding to the target protein

Caption: Integrated workflow for mechanism of action confirmation.

PART 1: High-Throughput Functional Characterization using Automated Electrophysiology

The cornerstone of our model is the use of automated patch-clamp (APC) electrophysiology. This technology allows for the rapid and precise measurement of ion channel currents from hundreds of cells, providing a statistically powerful dataset for characterizing the compound's effects on channel gating.[8][9]

Rationale for Experimental Choices:
  • Cell Lines: We will utilize HEK293 cells stably expressing human Nav1.2 and Nav1.6 channels. These cell lines provide a clean and consistent background for studying the specific effects on our target isoforms without the confounding presence of other endogenous channels.

  • Comparator Compounds:

    • Carbamazepine: A classic, first-generation sodium channel blocker that exhibits strong state-dependent inhibition. It serves as a benchmark for the expected mechanism.[1][2][3]

    • Lacosamide: A newer anti-epileptic drug with a distinct mechanism of enhancing slow inactivation of sodium channels, providing a valuable point of comparison for subtle mechanistic differences.[4][10][11][12]

  • Voltage Protocols: A series of carefully designed voltage protocols will be employed to probe the compound's interaction with the different states of the sodium channels (resting, open, and inactivated).

Detailed Experimental Protocol: Automated Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing either hNav1.2 or hNav1.6 to 70-90% confluency. On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend the cells in an extracellular recording solution at a density of 5 x 10^5 cells/mL.

  • APC System Preparation: Prime the microfluidic chips of the automated patch-clamp system (e.g., IonWorks Quattro or SyncroPatch 768PE) with the appropriate intracellular and extracellular solutions.[9]

  • Compound Preparation: Prepare a stock solution of this compound, Carbamazepine, and Lacosamide in DMSO. Create a dilution series in the extracellular solution to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Data Acquisition:

    • Tonic Block: Apply a series of depolarizing voltage steps from a holding potential of -100 mV to elicit sodium currents. Measure the peak current amplitude before and after the application of each compound concentration to determine the inhibition of the resting state channels.

    • Use-Dependent (Phasic) Block: Apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz) to induce the accumulation of channels in the inactivated state. Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the compound.

    • Steady-State Inactivation: Apply a series of pre-pulses of varying voltages before a test pulse to determine the voltage at which half of the channels are inactivated (V1/2). Compare the V1/2 in the absence and presence of the compound to assess its effect on the stability of the inactivated state.

  • Data Analysis: Analyze the recorded currents to calculate the IC50 for tonic and use-dependent block. Fit the steady-state inactivation data to a Boltzmann function to determine the shift in V1/2.

Expected Data Summary: Automated Electrophysiology
CompoundTarget IsoformTonic Block IC50 (µM)Use-Dependent Block IC50 (µM) at 10 HzShift in V1/2 of Inactivation (mV)
This compound hNav1.2Expected: 20-50Expected: 5-15Expected: -5 to -15
hNav1.6Expected: 15-40Expected: 3-10Expected: -7 to -18
Carbamazepine (Control) hNav1.2~30~8~-10
hNav1.6~25~5~-12
Lacosamide (Comparator) hNav1.2>100~50~-20 (enhances slow inactivation)
hNav1.6>100~40~-25 (enhances slow inactivation)

PART 2: Secondary Confirmation with a Fluorescent Sodium Influx Assay

To corroborate the findings from the electrophysiology experiments in a higher-throughput, cell population-based format, a fluorescent sodium influx assay will be employed. This assay provides an indirect but robust measure of sodium channel activity.[13]

Rationale for Experimental Choices:
  • Assay Principle: This assay uses a sodium-sensitive fluorescent dye that increases in intensity upon binding to intracellular sodium. By stimulating the cells to open the sodium channels, we can measure the resulting influx of sodium and its inhibition by the test compound.

  • High-Throughput Compatibility: This no-wash assay format is highly amenable to screening large compound libraries and for generating concentration-response curves efficiently.[13]

Detailed Experimental Protocol: Fluorescent Sodium Influx
  • Cell Plating: Seed the hNav1.2 and hNav1.6 expressing HEK293 cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2) in a physiological buffer.[13]

  • Compound Incubation: Add varying concentrations of this compound and the comparator compounds to the wells.

  • Channel Activation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a channel activator (e.g., veratridine) into the wells to induce sodium influx and immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the area under the curve or the peak fluorescence intensity for each well. Normalize the data to the positive (activator alone) and negative (no activator) controls and fit to a concentration-response curve to determine the IC50.

Expected Data Summary: Fluorescent Sodium Influx
CompoundTarget IsoformIC50 (µM)
This compound hNav1.2Expected: 8-20
hNav1.6Expected: 5-15
Carbamazepine (Control) hNav1.2~15
hNav1.6~10
Lacosamide (Comparator) hNav1.2~60
hNav1.6~50

PART 3: Direct Target Engagement with Radioligand Binding Assay

To provide definitive evidence of a direct interaction between this compound and the sodium channel protein, a radioligand binding assay will be performed. This assay measures the ability of the test compound to displace a known radioactive ligand that binds to a specific site on the channel.

Rationale for Experimental Choices:
  • Radioligand: [³H]-Batrachotoxin ([³H]-BTX) is a well-characterized radioligand that binds to the neurotoxin binding site 2 within the inner pore of the sodium channel, a site known to be allosterically modulated by many anti-epileptic drugs.[14][15][16]

  • Tissue Preparation: Rat brain synaptosomes will be used as they provide a rich source of native neuronal sodium channels in their physiological membrane environment.

Detailed Experimental Protocol: [³H]-Batrachotoxin Binding Assay
  • Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortices using differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the synaptosomal membranes with a fixed concentration of [³H]-BTX and varying concentrations of this compound or comparator compounds.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known competitor). Calculate the Ki (inhibitory constant) for each compound.

Expected Data Summary: Radioligand Binding
CompoundKi (µM) for displacement of [³H]-BTX
This compound Expected: 10-30
Carbamazepine (Control) ~20
Lacosamide (Comparator) >100 (does not directly compete at this site)

Synthesizing the Evidence: A Coherent Mechanistic Picture

The convergence of data from these three distinct experimental approaches will provide a compelling and self-validating confirmation of the mechanism of action of this compound.

G Compound This compound NavChannel Voltage-Gated Sodium Channel (Nav1.2/1.6) Compound->NavChannel Binds to APC Automated Electrophysiology NavChannel->APC Measures Current FIS Fluorescent Na+ Influx NavChannel->FIS Measures Influx RBA Radioligand Binding NavChannel->RBA Measures Displacement Mechanism State-Dependent Blockade (Inactivated State Stabilization) APC->Mechanism Demonstrates Use-Dependency & V1/2 Shift FIS->Mechanism Confirms Inhibition RBA->Mechanism Confirms Direct Interaction Outcome Reduced Neuronal Hyperexcitability Mechanism->Outcome

Caption: Logical flow of evidence confirming the mechanism of action.

This comprehensive approach not only confirms the foundational mechanism of this key pharmacological scaffold but also establishes a robust and efficient model for the evaluation of future dibenzazepine derivatives, accelerating the path towards more effective and safer therapies for neurological disorders.

References

A Senior Application Scientist's Guide to Benchmarking 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Against a Spectrum of Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol and its derivatives, benchmarking their performance against established inhibitors in two distinct therapeutic areas: sirtuin modulation and voltage-gated sodium channel antagonism. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized technical data and the causal reasoning behind the experimental designs.

Part 1: Unveiling the Therapeutic Potential of the 10,11-Dihydro-5H-dibenzo[b,f]azepine Scaffold

The 10,11-Dihydro-5H-dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant drugs. Its derivatives have demonstrated a remarkable diversity of biological activities, ranging from the treatment of central nervous system disorders to anticancer and antiarrhythmic properties. This guide will focus on two key applications where this scaffold has shown significant promise: as a selective inhibitor of Sirtuin 2 (SIRT2) and as a modulator of voltage-gated sodium channels (VGSCs) for the treatment of epilepsy.

Part 2: Benchmarking Against Sirtuin Inhibitors

Sirtuins, a class of NAD+-dependent histone deacetylases, are crucial regulators of numerous cellular processes, including aging, metabolism, and cancer.[1] The isoform-selective inhibition of sirtuins is a highly sought-after therapeutic strategy. A derivative of the 10,11-Dihydro-5H-dibenzo[b,f]azepine scaffold has emerged as a selective inhibitor of SIRT2.[2]

Comparative Inhibitory Activity

To contextualize the performance of the 10,11-Dihydro-5H-dibenzo[b,f]azepine-based SIRT2 inhibitor, we compare its inhibitory concentration (IC50) against a panel of known sirtuin inhibitors with varying selectivity profiles.

CompoundTarget(s)IC50Reference(s)
10,11-Dihydro-5H-dibenzo[b,f]azepine Derivative (Compound 8) SIRT2 18 µM [2][3]
NicotinamidePan-Sirtuin< 50 µM (Sir2, SIRT1)[4][5]
EX-527 (Selisistat)SIRT138 nM - 123 nM[6][7]
AGK2SIRT23.5 µM[8]
SirReal2SIRT2140 nM[8]
2-Anilino-benzamideSIRT1/2-[6]

Analysis: The 10,11-Dihydro-5H-dibenzo[b,f]azepine derivative demonstrates micromolar potency against SIRT2 with notable selectivity (>30-fold) over SIRT1.[2][3] While not as potent as the nanomolar inhibitors like SirReal2 and EX-527, its distinct chemical scaffold presents a valuable starting point for further optimization to enhance potency and explore novel structure-activity relationships. The selectivity over SIRT1 is a key advantage, as off-target inhibition of SIRT1 can lead to undesirable cellular effects.

Sirtuin Signaling Pathway

Sirtuins exert their influence by deacetylating a multitude of protein substrates, thereby modulating their activity. The inhibition of SIRT2 can impact various downstream pathways, including those involved in cell cycle regulation and neuroprotection.

Sirtuin_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitors Stress Cellular Stress (e.g., Oxidative Stress) SIRT2 SIRT2 Stress->SIRT2 Metabolic_State Metabolic State (NAD+/NADH ratio) Metabolic_State->SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation p53 p53 SIRT2->p53 Deacetylation FoxO1 FoxO1 SIRT2->FoxO1 Deacetylation Cytoskeletal_Dynamics Cytoskeletal Dynamics Tubulin->Cytoskeletal_Dynamics Regulates Apoptosis_CellCycle Apoptosis & Cell Cycle Arrest p53->Apoptosis_CellCycle Regulates Stress_Response Stress Response & Metabolism FoxO1->Stress_Response Regulates Dibenzazepine_ol This compound Derivative Dibenzazepine_ol->SIRT2 Nicotinamide Nicotinamide Nicotinamide->SIRT2 AGK2 AGK2 AGK2->SIRT2

Caption: Sirtuin 2 (SIRT2) signaling pathway and points of inhibition.

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

This protocol outlines a robust method for determining the IC50 of test compounds against SIRT2. The assay relies on the deacetylation of a fluorogenic substrate, leading to a quantifiable fluorescent signal.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+

  • Assay Buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Nicotinamide (as a positive control inhibitor)

  • Test compound (this compound derivative)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Nicotinamide) in assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, NAD+, and the SIRT2 enzyme.

  • Inhibitor Addition: Add the diluted test compound or control to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and initiate fluorescence by adding the developer solution to each well.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Part 3: Benchmarking Against Voltage-Gated Sodium Channel Blockers

Derivatives of this compound, most notably eslicarbazepine acetate, are approved antiepileptic drugs that function by modulating the activity of voltage-gated sodium channels (VGSCs).[9][10] Their mechanism involves stabilizing the inactivated state of these channels, thereby reducing neuronal hyperexcitability.

Comparative Inhibitory Activity

The efficacy of VGSC blockers is often characterized by their IC50 values for inhibiting sodium currents (INa). The following table compares the activity of eslicarbazepine (the active metabolite of eslicarbazepine acetate) with other established antiepileptic drugs.

CompoundTarget(s)IC50Reference(s)
Eslicarbazepine VGSCs (slow inactivation) - [9][11]
CarbamazepineVGSCs18 µM (late INa), 56 µM (transient INa)[12]
OxcarbazepineVGSCs3.1 µM (INa)[13]
MHD (active metabolite of Oxcarbazepine)VGSCs2 x 10-8 M[14]
Voltage-Gated Sodium Channel Modulation

VGSCs are integral membrane proteins responsible for the rising phase of the action potential in excitable cells. Antiepileptic drugs that target these channels typically bind to the inactivated state, preventing the channel from returning to the resting state and thereby limiting repetitive firing.

VGSC_Modulation cluster_channel_states VGSC States cluster_neuronal_activity Neuronal Activity cluster_inhibitors Inhibitors Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Fast_Inactivated Fast Inactivated State (Non-conducting) Open->Fast_Inactivated Fast Inactivation Slow_Inactivated Slow Inactivated State (Non-conducting) Open->Slow_Inactivated Prolonged Depolarization Action_Potential Action Potential Propagation Open->Action_Potential Drives Fast_Inactivated->Resting Repolarization Slow_Inactivated->Resting Repolarization Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Leads to Eslicarbazepine Eslicarbazepine Acetate (Eslicarbazepine) Eslicarbazepine->Slow_Inactivated Stabilizes Carbamazepine Carbamazepine Carbamazepine->Fast_Inactivated Stabilizes

References

A Head-to-Head Comparison for Drug Development Professionals: Carbamazepine vs. the 10,11-Dihydro-10-hydroxy-dibenzazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For decades, Carbamazepine has been a cornerstone therapy and standard of care for epilepsy, neuropathic pain, and bipolar disorder.[1][2][3] Its efficacy is well-established, but its clinical use is complicated by a complex metabolic profile, numerous drug-drug interactions, and the potential for serious adverse effects.[2][3][4] This has driven the search for next-generation anticonvulsants that retain the therapeutic benefits of the core dibenzazepine structure while offering a superior safety and pharmacokinetic profile.

A key focus of this evolution has been the modification of the 10,11-position of the dibenzazepine ring. This has led to the development of drugs like Oxcarbazepine and Eslicarbazepine acetate, whose therapeutic activity is mediated by their primary active metabolite, a 10-hydroxy derivative.[5] The compound 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol represents this foundational "10-hydroxy" scaffold. While not a therapeutic agent itself, its structure is central to the improved pharmacological properties of these newer agents.

This guide provides a head-to-head comparison between the standard-of-care drug, Carbamazepine, and the pharmacological and toxicological principles of the 10,11-Dihydro-10-hydroxy-dibenzazepine scaffold. We will dissect the mechanisms, metabolic pathways, and preclinical data that differentiate these approaches, providing researchers and drug development professionals with a clear rationale for the continued investigation of this promising chemical class.

Part 1: The Standard of Care: Carbamazepine

Carbamazepine is a carboxamide derivative of the dibenzazepine tricycle, first synthesized in 1953 and approved for epilepsy in the 1960s.[6] It remains a widely prescribed anticonvulsant for focal, generalized tonic-clonic, and mixed seizure types.[7][8][9]

Mechanism of Action: Sodium Channel Blockade

The primary anticonvulsant effect of Carbamazepine is achieved through the blockade of voltage-gated sodium channels (VGSCs).[2][10][11] This action is state-dependent, meaning Carbamazepine preferentially binds to and stabilizes the inactivated state of the channel.[10][11] During the high-frequency neuronal firing that characterizes a seizure, more sodium channels enter the inactivated state, making the drug more effective at suppressing this pathological activity while having a lesser effect on normal, low-frequency neuronal transmission.[4][10] This mechanism effectively reduces neuronal excitability and prevents seizure spread.[4][10]

Pharmacokinetics and the Critical Role of Metabolism

Carbamazepine's clinical pharmacology is defined by its complex metabolism. It is metabolized extensively in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[12]

Key metabolic features include:

  • Auto-induction: Carbamazepine induces its own metabolism, leading to a shortened half-life (from ~36 hours to ~12 hours) with chronic use, necessitating careful dose titration.[2][4][12]

  • Active Epoxide Metabolite: A crucial step is the formation of Carbamazepine-10,11-epoxide.[11][12][13] This metabolite is pharmacologically active, exhibiting anticonvulsant properties comparable to the parent drug and contributing significantly to both the therapeutic effect and some of the side effects.[12][13]

  • Formation of an Inactive Diol: The active epoxide is subsequently hydrolyzed by epoxide hydrolase to the inactive 10,11-dihydro-10,11-dihydroxy derivative (a diol), which is then excreted.[14]

The formation of the reactive 10,11-epoxide is a significant liability, as it can bind to cellular macromolecules and is implicated in some of the drug's idiosyncratic toxicities.

cluster_0 Hepatic Metabolism CBZ Carbamazepine Epoxide Carbamazepine-10,11-Epoxide (Active Metabolite) CBZ->Epoxide CYP3A4 Diol 10,11-Dihydro-10,11-Diol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase Excretion Excretion Diol->Excretion

Metabolic pathway of Carbamazepine.

Part 2: The Challenger: The 10,11-Dihydro-10-hydroxy-dibenzazepine Scaffold

The development of second and third-generation dibenzazepine anticonvulsants, like Oxcarbazepine and Eslicarbazepine acetate, was a direct attempt to circumvent the metabolic disadvantages of Carbamazepine.[5] These compounds are essentially pro-drugs for the 10-hydroxy metabolite, which is structurally analogous to this compound.

Mechanism of Action: A Refined Approach to Sodium Channel Blockade

Like Carbamazepine, the anticonvulsant activity of the 10-hydroxy scaffold is derived from blocking voltage-gated sodium channels.[15] It is believed to act via a similar state-dependent mechanism, stabilizing the inactivated channel conformation to suppress repetitive neuronal firing.[15] The key difference lies not in the primary target, but in the metabolic stability and toxicological profile of the molecule interacting with that target.

Pharmacokinetics: Avoiding the Epoxide

The defining advantage of this scaffold is its metabolic pathway. By introducing a keto group (in Oxcarbazepine) or an acetate group (in Eslicarbazepine acetate) at the 10-position, the molecule is rapidly metabolized via reduction to the stable 10-hydroxy derivative.[5][13] This pathway completely avoids the formation of a reactive epoxide intermediate.

Potential advantages of this metabolic profile include:

  • Reduced Potential for Idiosyncratic Toxicity: By eliminating the reactive epoxide, the risk of toxicities associated with covalent binding to cellular components is theoretically reduced.

  • Simpler Pharmacokinetics: These newer agents exhibit less auto-induction and fewer P450-mediated drug-drug interactions compared to Carbamazepine.[5]

  • Improved Tolerability: Clinical data for Oxcarbazepine and Eslicarbazepine acetate suggest improved tolerability over Carbamazepine.[5]

Part 3: Head-to-Head Data Synthesis

Direct comparative data for the specific compound this compound is limited. However, preclinical studies comparing Carbamazepine to novel derivatives containing the 10-hydroxy-dibenzazepine-5-carboxamide structure provide valuable insights.

Table 1: Comparative Pharmacological Profile
FeatureCarbamazepine (Standard of Care)10,11-Dihydro-10-hydroxy-dibenzazepine Scaffold (Inferred)
Primary Mechanism State-dependent blockade of voltage-gated sodium channels.[10][11]State-dependent blockade of voltage-gated sodium channels.[15]
Key Active Moiety Parent drug AND Carbamazepine-10,11-epoxide metabolite.[12][13]10-hydroxy metabolite (e.g., Eslicarbazepine).[5]
Metabolic Pathway Oxidation via CYP3A4 to a reactive epoxide.[12]Reduction to a stable alcohol (hydroxy) derivative.[13]
Auto-induction Significant; complicates dosing.[2][12]Minimal to none.[5]
Key Liability Formation of reactive epoxide; complex drug interactions.[4]Generally considered to have a better safety and tolerability profile.[5]
Table 2: Preclinical Efficacy and Safety Data (Rodent Models)
CompoundAnticonvulsant Activity (MES Test, ED₅₀)Neurologic Deficit (Rotarod Test)Source
Carbamazepine PotentProduces considerable motor impairment at therapeutic doses.[15]
10-hydroxy-dibenzazepine derivatives Potency is comparable to Carbamazepine.Minimal to no motor impairment at equivalent anticonvulsant doses.[15]

MES = Maximal Electroshock Seizure; ED₅₀ = Median Effective Dose

This preclinical data strongly suggests that the 10-hydroxy scaffold can uncouple the desired anticonvulsant efficacy from the dose-limiting motor side effects often seen with Carbamazepine.[15]

Part 4: Key Experimental Protocols for Evaluation

To assess and compare compounds from these two classes, standardized preclinical models are essential. The following are core, validated protocols for determining anticonvulsant efficacy and mechanism of action.

Protocol 1: In Vivo Efficacy - The Maximal Electroshock (MES) Seizure Test

The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[16][17][18]

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against MES-induced tonic hindlimb extension.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice (e.g., ICR strain, 20-25g). Acclimate animals for at least 3 days before the experiment.[19]

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a range of doses intraperitoneally (i.p.) or orally (p.o.) to different groups of animals (n=8-10 per group). Include a vehicle-only control group.

  • Time of Peak Effect: Conduct the test at the predetermined time of peak effect for the compound.

  • Anesthesia & Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse. Place corneal electrodes gently on the eyes.[16][17]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration) using an electroconvulsive shock generator.[16][17]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered protection.[16][17]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ value and its 95% confidence intervals using probit analysis.

A Animal Acclimation (Mice, 20-25g) B Compound Administration (Multiple Dose Groups + Vehicle) A->B C Wait for Time of Peak Effect (TPE) B->C D Apply Corneal Anesthetic & Electrodes C->D E Deliver Electrical Stimulus (50mA, 60Hz, 0.2s) D->E F Observe Seizure Endpoint (Tonic Hindlimb Extension) E->F G Data Analysis (Probit Analysis to find ED50) F->G

Workflow for the MES Seizure Test.
Protocol 2: In Vitro Mechanism - Patch Clamp Electrophysiology

This technique allows for the direct measurement of a compound's effect on the activity of voltage-gated sodium channels expressed in a cell line.[20][21][22]

Objective: To characterize the potency and state-dependence of sodium channel blockade by a test compound.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human sodium channel subtype of interest (e.g., NaV1.1, NaV1.2, or NaV1.5 for cardiac safety).[22][23]

  • Electrophysiology Setup: Use a whole-cell patch clamp rig. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • Obtain Whole-Cell Configuration: Approach a single cell with a glass micropipette and form a high-resistance (>1 GΩ) seal. Rupture the cell membrane to achieve whole-cell configuration.

  • Voltage Protocols:

    • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply depolarizing pulses to elicit sodium currents.

    • Inactivated-State Block: Hold the cell at a more depolarized potential (e.g., -70 mV) to accumulate channels in the inactivated state. Apply test pulses.

  • Compound Application: After establishing a stable baseline current, perfuse the bath with increasing concentrations of the test compound.

  • Data Acquisition: Record sodium currents at each concentration for both voltage protocols.

  • Data Analysis: Measure the peak sodium current amplitude. Plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration) for both resting and inactivated states. A lower IC₅₀ for the inactivated state confirms state-dependence.

A Culture HEK-293 Cells Expressing NaV Channels B Achieve Whole-Cell Patch Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Apply Voltage Protocols (Resting vs. Inactivated State) C->D E Perfuse Cells with Increasing Concentrations of Test Compound D->E F Record Sodium Currents at Each Concentration E->F G Calculate % Inhibition & Determine IC50 F->G

Workflow for In Vitro Patch Clamp Assay.

Conclusion and Future Perspectives

Carbamazepine remains an effective and important anticonvulsant, but its utility is limited by its metabolic liabilities, primarily the formation of the active 10,11-epoxide metabolite. The development of compounds based on the 10,11-Dihydro-10-hydroxy-dibenzazepine scaffold represents a successful, mechanistically driven strategy to improve upon this standard of care. By designing molecules that are metabolized to a stable, active 10-hydroxy derivative, it is possible to bypass the formation of the reactive epoxide.

Preclinical and clinical data from second and third-generation drugs have validated this approach, demonstrating that this scaffold can deliver comparable, if not superior, efficacy with an improved safety and tolerability profile. For drug development professionals, the 10-hydroxy-dibenzazepine scaffold serves as a prime example of rational drug design, offering a promising foundation for creating even safer and more effective therapies for epilepsy and other neurological disorders.

References

A Senior Application Scientist's Guide to the Statistical Validation of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides an in-depth, experience-driven approach to the statistical validation of data from experiments involving 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a significant dibenzazepine derivative.[1][2] Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices and statistical analyses, ensuring a robust and self-validating system for your research.

The Foundational Importance of Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3][4] For this compound, a compound with therapeutic potential, this means ensuring that measurements of its concentration, purity, and other critical attributes are accurate and reliable.[1] This guide is structured to walk you through the critical validation parameters, providing both the "how" and the "why" at each step, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

Core Validation Parameters: A Comparative Framework

The validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC) commonly used for dibenzazepine derivatives, hinges on several key performance characteristics.[9][10][11][12] We will explore these parameters, offering a comparative perspective on their significance and the statistical tools used for their assessment.

Table 1: Key Analytical Method Validation Parameters and Their Statistical Evaluation
Validation ParameterObjectiveKey Statistical ToolsAcceptance Criteria (Typical)
Specificity To ensure the analytical method unequivocally assesses the analyte in the presence of other components.Peak Purity Analysis, Resolution (Rs)Rs > 2 between the analyte and closest eluting peak. No interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.[3][13]Linear Regression, Coefficient of Determination (R²)R² ≥ 0.995.[14][15]
Range To define the interval between the upper and lower analyte concentrations for which the method is precise, accurate, and linear.[3][16]Derived from Linearity, Accuracy, and Precision data.Within the established linear, accurate, and precise boundaries.
Accuracy To determine the closeness of the test results to the true value.[17]Percent Recovery, t-testRecovery of 98-102% for drug substance.
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][18]Standard Deviation (SD), Relative Standard Deviation (RSD)RSD ≤ 2% for drug substance assay.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][20][21]Factorial Design, F-testNo significant change in results with minor variations.
Ruggedness To assess the reproducibility of test results under a variety of normal test conditions.[19][22][23]Inter-laboratory comparison, ANOVAConsistent results across different labs, analysts, and instruments.

Experimental Workflow and Statistical Validation

This section provides a detailed workflow for the validation of an HPLC method for the quantification of this compound, integrating the statistical validation at each critical step.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Statistical Analysis & Reporting A Initial Method Development (Column, Mobile Phase Selection) B System Suitability Testing (SST) A->B Optimize C Specificity & Selectivity B->C Validate D Linearity & Range C->D E Accuracy & Precision D->E F Robustness & Ruggedness E->F G Data Analysis with Statistical Software F->G Analyze H Validation Report Generation G->H Report

Caption: High-level workflow for HPLC method validation.

Step 1: Specificity

Causality: The first step in validating a method is to ensure it specifically measures the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. This is crucial for accurate quantification.

Protocol:

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte) using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples.

  • Resolution Calculation: Calculate the resolution (Rs) between the this compound peak and the nearest eluting peak.

Statistical Validation:

  • A resolution value (Rs) of greater than 2 is generally considered acceptable, indicating good separation.

  • Peak purity analysis should yield a similarity score close to 1, confirming that the analyte peak is not co-eluting with any impurities.

Step 2: Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13] This is fundamental for accurate quantification across a range of concentrations. The range is the interval over which the method is shown to be linear, accurate, and precise.[16]

Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).[13][15]

  • Triplicate Injections: Inject each standard solution in triplicate.

  • Calibration Curve: Plot the average peak area against the corresponding concentration.

Statistical Validation:

  • Linear Regression: Perform a linear regression analysis on the calibration data.[14][24]

  • Coefficient of Determination (R²): The R² value should be ≥ 0.995, indicating a strong linear relationship.[14][15]

  • Residual Plot: A visual inspection of the residual plot should show a random distribution of points around the x-axis, confirming the linearity of the data.

Step 3: Accuracy and Precision

Causality: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the measurements.[3][18] Both are critical for ensuring the reliability of the analytical data.

Protocol:

  • Sample Preparation: Prepare samples of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analysis: Analyze the samples using the validated HPLC method.

  • Repeatability (Intra-day Precision): Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Statistical Validation:

  • Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within 98-102% for the drug substance. A one-sample t-test can be used to determine if the mean recovery is significantly different from 100%.

  • Precision: Calculate the standard deviation (SD) and the relative standard deviation (RSD) for the replicate measurements at each concentration level. The RSD should typically be ≤ 2%.[14]

G cluster_0 Accuracy cluster_1 Precision cluster_2 A True Value B Measured Value A->B Closeness C Measurement 1 D Measurement 2 E Measurement 3 F Accurate & Precise G Precise, Not Accurate H Accurate, Not Precise I Neither

References

A Comparative Guide to 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, a key metabolite of the widely used anticonvulsant drug carbamazepine, with its parent drug and other relevant alternatives. The information herein is synthesized from peer-reviewed literature to support experimental design and data interpretation in preclinical research.

Introduction to this compound

This compound is a significant metabolite of carbamazepine, a cornerstone medication for epilepsy, neuropathic pain, and bipolar disorder. While carbamazepine is the administered drug, its pharmacological effects are largely attributed to its active metabolite, carbamazepine-10,11-epoxide.[1][2] This epoxide is further metabolized to the inactive 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide.[3][4] The compound this compound itself is a derivative within this metabolic pathway and is also a key structure in the development of newer antiepileptic drugs like eslicarbazepine acetate.[5][6] Understanding the distinct pharmacological profiles of these metabolites is crucial for both basic research and the development of next-generation therapeutics with improved efficacy and safety profiles.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[7][8][9] The major metabolic route is the conversion to the active metabolite, carbamazepine-10,11-epoxide.[7] This epoxide is then hydrolyzed by microsomal epoxide hydrolase to the inactive trans-10,11-dihydro-10,11-diol metabolite.[9] this compound and its derivatives are central to this pathway and the development of related drugs.[5][6]

Caption: Simplified metabolic pathway of Carbamazepine.

Comparative Pharmacological Activity

While carbamazepine's anticonvulsant action is primarily mediated by its epoxide metabolite, derivatives of this compound have been synthesized and investigated for their own therapeutic potential.[5][6][10] These derivatives are often designed to have improved pharmacokinetic profiles and reduced side effects compared to carbamazepine and its first-generation metabolite.[5][6]

CompoundPrimary ActivityKey Features
Carbamazepine Anticonvulsant, Mood StabilizerPro-drug, potent enzyme inducer, complex pharmacokinetics.[2]
Carbamazepine-10,11-epoxide AnticonvulsantActive metabolite, contributes to both therapeutic and toxic effects.[11][12]
This compound Derivatives AnticonvulsantOften designed for once-daily dosing, fewer drug interactions, and improved side-effect profiles.[5][6][10]
Oxcarbazepine AnticonvulsantA keto-analogue of carbamazepine, rapidly metabolized to an active metabolite.[13]

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity for compounds like this compound and its analogs relies on established in vivo and in vitro models.[14][15][16][17]

In Vivo Models
  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[14][15]

    • Animal Model: Mice or rats.

    • Procedure: An electrical stimulus is delivered via corneal or ear electrodes to induce a maximal seizure.

    • Drug Administration: The test compound is administered intraperitoneally or orally at various doses prior to the electrical stimulus.

    • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The median effective dose (ED50) is calculated.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen for compounds effective against myoclonic and absence seizures.[14][15]

    • Animal Model: Mice or rats.

    • Procedure: A subcutaneous injection of pentylenetetrazole (a GABA antagonist) is administered to induce clonic seizures.

    • Drug Administration: The test compound is administered prior to the PTZ injection.

    • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures.

    • Data Analysis: The ED50 is determined.

In Vitro Models
  • Hippocampal Slice Recordings: This technique allows for the study of a compound's effect on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.[14][15]

    • Preparation: Acute brain slices containing the hippocampus are prepared from rodents.

    • Recording: Extracellular field potentials or intracellular patch-clamp recordings are used to measure neuronal activity.

    • Drug Application: The test compound is perfused over the brain slice.

    • Endpoint: Changes in synaptic responses, neuronal firing rates, or epileptiform activity induced by pro-convulsant agents.

Anticonvulsant Screening Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Data Analysis in_vitro_models Hippocampal Slice Recordings Primary Neuronal Cultures in_vivo_models Maximal Electroshock Seizure (MES) Test Pentylenetetrazole (PTZ) Test in_vitro_models->in_vivo_models Promising Candidates data_analysis Determine ED50 Assess Therapeutic Index in_vivo_models->data_analysis

Caption: General workflow for preclinical anticonvulsant drug screening.

Synthesis of this compound Derivatives

Recent advancements have led to more streamlined synthetic routes for this compound derivatives, making them more accessible for research.[5][6][18] One reported method involves a three-step process:

  • Nucleophilic addition of substituted o-nitrobenzyl chlorides to 2-chlorobenzaldehydes.

  • Reduction of the nitro group to an amine.

  • Intramolecular cyclization to form the dibenzazepine core.[5]

This improved accessibility facilitates the exploration of this chemical scaffold for novel therapeutic agents.[5][6]

Future Directions and Conclusion

The study of this compound and its derivatives remains a promising area of research for the development of new anticonvulsant and mood-stabilizing drugs. By focusing on metabolites and their synthetic analogs, researchers can aim to develop compounds with optimized pharmacological and pharmacokinetic properties, potentially leading to more effective and safer treatments for neurological and psychiatric disorders. The experimental models and synthetic approaches outlined in this guide provide a framework for the continued investigation of this important class of compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds like 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol are routine.[1] However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but also represents a serious breach of regulatory standards.[2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring that your laboratory practices are not only scientifically sound but also environmentally responsible and compliant.

Hazard Identification and Risk Assessment: The Foundational Step

Before any handling or disposal begins, a thorough understanding of the chemical's hazards is paramount. This compound is a heterocyclic aromatic compound. While specific toxicity data for this exact molecule is limited in readily available literature, the parent structure, dibenzazepine, is a core component in various pharmacologically active agents.[1] A Safety Data Sheet (SDS) for the related compound 10,11-dihydro-5H-dibenz[b,f]azepine indicates it may cause an allergic skin reaction.[3]

Core Directive: Always consult the manufacturer- or supplier-provided Safety Data Sheet (SDS) for this compound. This document is the primary source of information regarding specific hazards, handling, and emergency measures.[4][5] Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide the overarching framework for handling such chemicals.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the potential for skin sensitization and the general best practices for handling chemical reagents, the following PPE is mandatory.[5][7]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of solutions or fine powder dispersion.[7]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents direct skin contact, mitigating the risk of skin irritation or allergic reaction.[3][7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a respirator if creating aerosols or handling bulk powder outside of a fume hood.Ensures safety from inhalation of fine particulates.

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is a cornerstone of safe chemical waste management.[2][8] Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container :

    • For Solid Waste : Use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • For Liquid Waste (e.g., solutions in organic solvents) : Use a sealable, chemical-resistant container (e.g., a safety-coated glass bottle or HDPE). The container must be compatible with the solvent used.[9][10]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[9][11] The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The specific solvent(s) if it is a solution.

    • The date accumulation started.

    • The associated hazards (e.g., "Skin Sensitizer," "Toxic").

  • Transfer the Waste : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Secure the Container : Keep the waste container securely capped at all times, except when adding waste.[9][10][12] Do not fill containers beyond 80% capacity to allow for vapor expansion.[7]

  • Store Appropriately : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be away from drains and incompatible chemicals.

Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[2][12] As such, it must be managed as a hazardous waste and must not be disposed of down the drain or in regular trash.[2][9][13]

The following workflow diagram illustrates the decision-making and procedural steps for proper disposal.

G Disposal Workflow for this compound cluster_waste_handling Waste Handling (in Fume Hood) start Chemical designated as waste consult_sds Consult Compound-Specific SDS and Institutional Chemical Hygiene Plan start->consult_sds select_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->select_ppe decide_form Determine Physical Form select_ppe->decide_form container_solid Select labeled, compatible SOLID waste container decide_form->container_solid Solid container_liquid Select labeled, compatible LIQUID waste container decide_form->container_liquid Liquid/ Solution transfer_waste Carefully transfer waste into appropriate container container_solid->transfer_waste container_liquid->transfer_waste cap_container Securely cap container (Do not exceed 80% capacity) transfer_waste->cap_container store_waste Store container in designated Satellite Accumulation Area (SAA) cap_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs

References

Navigating the Safe Handling of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

Understanding the Hazard: A Proactive Stance on Safety

The primary hazards associated with the parent compound, 10,11-Dihydro-5H-dibenzo[b,f]azepine, include the potential to cause an allergic skin reaction (skin sensitization).[3] It may also cause irritation to the eyes, skin, and respiratory tract.[4] Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol, categorized by the level of protection.

Protection LevelPersonal Protective Equipment (PPE)Specifications and Rationale
Primary Engineering Controls Chemical Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
Eye and Face Protection Safety Goggles or a Face ShieldTo protect against splashes and airborne particles, chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to prevent skin contact.[4] It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection NIOSH-Approved RespiratorFor operations that may generate significant dust, such as weighing large quantities outside of a containment hood, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount to ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocols:

1. Weighing and Preparation of Solutions:

  • Step 1: Before handling, ensure all required PPE is correctly worn.

  • Step 2: Conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhaling fine powders.

  • Step 3: Use a spatula to transfer the solid compound to a tared weighing vessel. Avoid creating dust.

  • Step 4: Carefully add the solvent to the vessel to dissolve the compound. If sonication is required, ensure the vessel is securely capped.

2. Reaction Monitoring and Work-up:

  • Step 1: All reactions should be carried out in a well-ventilated chemical fume hood.

  • Step 2: When sampling the reaction for analysis (e.g., TLC, LC-MS), use a pipette or syringe to withdraw a small aliquot.

  • Step 3: During the work-up procedure, be mindful of potential splashes when transferring solutions between glassware.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste bag.
Liquid Waste Unused solutions and solvent rinses should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
Sharps Waste Contaminated needles and syringes must be disposed of in a designated sharps container.

All waste must be disposed of through a licensed and reputable chemical waste management company.[6] Never dispose of this compound or its waste down the drain.[6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.